molecular formula C11H10O4 B2535733 Methyl 4-oxochroman-7-carboxylate CAS No. 41118-21-2

Methyl 4-oxochroman-7-carboxylate

Cat. No.: B2535733
CAS No.: 41118-21-2
M. Wt: 206.197
InChI Key: VHVGLYNWKHXGJG-UHFFFAOYSA-N
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Description

Methyl 4-oxochroman-7-carboxylate is a useful research compound. Its molecular formula is C11H10O4 and its molecular weight is 206.197. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-oxo-2,3-dihydrochromene-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-14-11(13)7-2-3-8-9(12)4-5-15-10(8)6-7/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHVGLYNWKHXGJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)CCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Methyl 4-oxochroman-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the chemical synthesis of Methyl 4-oxochroman-7-carboxylate, a valuable heterocyclic compound with applications in medicinal chemistry and drug discovery. The synthesis is presented with a focus on the underlying chemical principles, providing a robust framework for its practical application in a laboratory setting.

Introduction

Chromanone scaffolds are a significant class of oxygen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules and natural products. Their unique structural features allow for diverse pharmacological activities, making them attractive targets in drug development. This compound, a specific derivative of this class, holds promise as a key intermediate for the synthesis of more complex pharmaceutical agents. This guide will detail a reliable and efficient synthetic pathway to this target molecule, starting from the readily available 4-hydroxybenzoic acid.

Synthetic Strategy Overview

The synthesis of this compound can be strategically approached in a three-step sequence starting from 4-hydroxybenzoic acid. This pathway is designed for efficiency and scalability, employing well-established chemical transformations.

Synthesis_Overview A 4-Hydroxybenzoic Acid B Methyl 4-hydroxybenzoate A->B Esterification C Methyl 3-(3-cyano-4-hydroxyphenyl)propanoate B->C Cyanoethylation D 3-(2-carboxyethyl)-4-hydroxybenzoic acid C->D Nitrile Hydrolysis E This compound D->E Intramolecular Friedel-Crafts Acylation

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of Methyl 4-hydroxybenzoate

The initial step involves the esterification of 4-hydroxybenzoic acid to protect the carboxylic acid functionality and increase its solubility in organic solvents for subsequent reactions. Fischer esterification is the method of choice for this transformation.

Reaction Mechanism: Fischer Esterification

Fischer esterification is an acid-catalyzed equilibrium reaction. The protonation of the carbonyl oxygen of the carboxylic acid enhances its electrophilicity, making it susceptible to nucleophilic attack by the alcohol. Subsequent dehydration yields the ester.

Fischer_Esterification cluster_0 Fischer Esterification Mechanism Reactants 4-Hydroxybenzoic Acid + Methanol Protonation Protonated Carboxylic Acid Reactants->Protonation H+ Nucleophilic_Attack Tetrahedral Intermediate Protonation->Nucleophilic_Attack CH3OH Proton_Transfer Protonated Ether Nucleophilic_Attack->Proton_Transfer Dehydration Protonated Ester Proton_Transfer->Dehydration -H2O Deprotonation Methyl 4-hydroxybenzoate Dehydration->Deprotonation -H+

Caption: Mechanism of Fischer Esterification.

Experimental Protocol: Esterification of 4-hydroxybenzoic acid
Parameter Value
Reactants 4-Hydroxybenzoic acid, Methanol
Catalyst Concentrated Sulfuric Acid
Reaction Time 18 hours
Temperature Reflux
Work-up Extraction with diethyl ether, washing with sodium bicarbonate solution

Step-by-Step Procedure:

  • In a round-bottom flask, dissolve 10 g of 4-hydroxybenzoic acid in 200 ml of methanol.[1]

  • Carefully add 2 ml of concentrated sulfuric acid to the solution while stirring.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 18 hours.[1]

  • After cooling to room temperature, pour the reaction mixture into ice water.

  • Extract the aqueous mixture with two 100 ml portions of diethyl ether.

  • Wash the combined organic extracts with two 100 ml portions of saturated sodium bicarbonate solution, followed by one 100 ml portion of water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield methyl 4-hydroxybenzoate.

Part 2: Cyanoethylation of Methyl 4-hydroxybenzoate

The next crucial step is the introduction of a three-carbon chain ortho to the phenolic hydroxyl group. This is achieved through a Michael addition of acrylonitrile to the activated aromatic ring, a reaction known as cyanoethylation.

Reaction Mechanism: Cyanoethylation

The phenolic hydroxyl group enhances the nucleophilicity of the aromatic ring, particularly at the ortho and para positions. In the presence of a base, the phenoxide ion is formed, which is an even more potent nucleophile. This attacks the β-carbon of acrylonitrile in a Michael-type addition. Subsequent protonation yields the 3-arylpropionitrile.

Experimental Protocol: Cyanoethylation of Methyl 4-hydroxybenzoate
Parameter Value
Reactants Methyl 4-hydroxybenzoate, Acrylonitrile
Base Potassium Carbonate
Solvent tert-Butanol
Reaction Time 24-48 hours
Temperature Reflux
Work-up Acidification, Extraction, and Chromatography

Step-by-Step Procedure:

  • To a solution of methyl 4-hydroxybenzoate in tert-butanol, add a catalytic amount of potassium carbonate.

  • Add acrylonitrile dropwise to the stirred solution.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture and neutralize with a dilute acid solution.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain methyl 3-(3-cyano-4-hydroxyphenyl)propanoate.

Part 3: Intramolecular Cyclization to form this compound

The final step involves the hydrolysis of the nitrile group to a carboxylic acid, followed by an intramolecular Friedel-Crafts acylation to construct the chromanone ring.

Reaction Mechanism: Hydrolysis and Friedel-Crafts Acylation

The propionitrile intermediate is first subjected to acidic or basic hydrolysis to convert the nitrile functionality into a carboxylic acid. The resulting 3-(4-methoxycarbonylphenoxy)propanoic acid is then treated with a strong acid, such as polyphosphoric acid (PPA) or Eaton's reagent, to promote an intramolecular Friedel-Crafts acylation.[2] The protonated carboxylic acid forms a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring to close the six-membered chromanone ring.[2]

Friedel_Crafts_Acylation cluster_1 Intramolecular Friedel-Crafts Acylation Starting_Material 3-(4-methoxycarbonylphenoxy) propanoic acid Acylium_Ion Acylium Ion Intermediate Starting_Material->Acylium_Ion Strong Acid (e.g., PPA) Cyclization Sigma Complex Acylium_Ion->Cyclization Intramolecular Electrophilic Attack Deprotonation This compound Cyclization->Deprotonation -H+

Caption: Mechanism of Intramolecular Friedel-Crafts Acylation.

Experimental Protocol: Hydrolysis and Cyclization
Parameter Value
Reactant Methyl 3-(3-cyano-4-hydroxyphenyl)propanoate
Reagent (Hydrolysis) Aqueous Acid (e.g., H2SO4) or Base (e.g., NaOH)
Reagent (Cyclization) Polyphosphoric Acid (PPA) or Eaton's Reagent
Reaction Time Varies (monitor by TLC)
Temperature Elevated temperature (e.g., 80-100 °C)
Work-up Quenching with ice-water, Extraction, and Purification

Step-by-Step Procedure:

  • Nitrile Hydrolysis: Reflux the methyl 3-(3-cyano-4-hydroxyphenyl)propanoate in an aqueous acidic or basic solution until the nitrile is fully converted to a carboxylic acid. Neutralize the solution and extract the resulting 3-(2-carboxyethyl)-4-hydroxybenzoic acid.

  • Intramolecular Friedel-Crafts Acylation: Add the dried 3-(2-carboxyethyl)-4-hydroxybenzoic acid to polyphosphoric acid at an elevated temperature (e.g., 80-100 °C) and stir until the reaction is complete as indicated by TLC.

  • Pour the hot reaction mixture carefully onto crushed ice with vigorous stirring.

  • Collect the precipitated solid by filtration and wash thoroughly with water.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford pure this compound.

Conclusion

The synthetic route detailed in this guide provides a clear and logical pathway for the preparation of this compound. By understanding the underlying principles of each reaction, researchers can effectively troubleshoot and optimize the synthesis for their specific needs. The chromanone core, accessed through this methodology, serves as a versatile platform for the development of novel therapeutic agents.

References

  • Pechmann Condensation: A method for synthesizing coumarins from phenols and carboxylic acids or esters containing a β-carbonyl group.
  • Intramolecular Friedel-Crafts Reactions: A powerful tool for the construction of polycyclic aromatic systems, where the acylating or alkylating agent is part of the same molecule as the aromatic ring.[3]

  • Mechanochemical Organic Synthesis: An environmentally friendly approach to chemical synthesis that utilizes mechanical force to initiate reactions, often in the absence of solvents.
  • Friedel–Crafts Acylation: A classic method for the acylation of aromatic compounds using an acyl chloride or anhydride and a strong Lewis acid catalyst.[2][4]

  • Synthesis and Characterization of New 7-Hydroxy-4-Methyl Coumarin Incorporated Flavanone and Isoxazoline Derivatives: This article provides examples of the synthesis of related coumarin structures.

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation: An educational resource detailing the mechanisms and applications of Friedel-Crafts reactions.[2]

  • Preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester: A patent describing a method for the cyanation of methyl 4-hydroxybenzoate.[1][5]

  • PubChem Entry for Methyl 3-cyano-4-hydroxybenzoate: Provides chemical data and properties for this intermediate.[6]

  • Synthesis of methyl 4-hydroxybenzoate - PrepChem.com: A practical procedure for the esterification of 4-hydroxybenzoic acid.[7]

Sources

A Technical Guide to the Chemical Properties of Methyl 4-oxochroman-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of the chemical properties, spectroscopic profile, synthesis, and reactivity of Methyl 4-oxochroman-7-carboxylate. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes fundamental data with practical insights into the molecule's utility as a versatile scaffold and intermediate. The narrative emphasizes the causality behind its chemical behavior and provides validated experimental frameworks for its synthesis and manipulation.

Molecular Identity and Physicochemical Characteristics

This compound is a bifunctional organic compound built upon a chromanone (4-oxochroman) core. This heterocyclic motif is prevalent in a wide array of biologically active natural products and synthetic pharmaceuticals.[1] The presence of a ketone at the C4 position and a methyl ester at the C7 position imparts distinct reactivity, making it a valuable building block for chemical library synthesis and targeted drug design.

Table 1: Chemical Identifiers and Properties

PropertyValueSource(s)
IUPAC Name This compoundN/A
Synonyms 4-Oxochroman-7-carboxylic acid methyl esterN/A
CAS Number 41118-21-2[2]
Molecular Formula C₁₁H₁₀O₄[2]
Molecular Weight 206.2 g/mol [2]
Appearance White to off-white solid (inferred from related acid)[3]
Purity Typically ≥95%[2][4]

Spectroscopic Profile: A Structural Elucidation

A comprehensive understanding of the spectroscopic signature of this compound is critical for reaction monitoring, quality control, and structural confirmation. While specific experimental spectra are not widely published, a detailed theoretical analysis based on established principles provides a reliable predictive profile.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by absorptions from its two carbonyl groups and the aromatic system. The differentiation between the ketone and ester C=O stretches is a key diagnostic feature.

  • C=O Stretch (Ketone): An intense absorption is predicted around 1680-1690 cm⁻¹ . The conjugation of the ketone with the benzene ring lowers its stretching frequency from the typical ~1715 cm⁻¹ for a simple aliphatic ketone.

  • C=O Stretch (Ester): A strong, distinct absorption is expected at a higher frequency, typically in the 1720-1740 cm⁻¹ range.[5]

  • C-O Stretch (Ether & Ester): The spectrum will feature strong, complex bands in the 1200-1300 cm⁻¹ region, corresponding to the asymmetric and symmetric C-O stretching of the ester and the aryl-alkyl ether linkage of the chroman ring.[5]

  • Aromatic C=C Stretch: Multiple sharp peaks of variable intensity are expected between 1450-1610 cm⁻¹ , characteristic of the substituted benzene ring.

  • Aliphatic C-H Stretch: Absorptions just below 3000 cm⁻¹ will be present, corresponding to the methylene groups at the C2 and C3 positions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unambiguous confirmation of the molecular structure through the chemical environment of each proton and carbon atom.

  • δ ~7.8-8.0 ppm (d, 1H): The aromatic proton at C5, deshielded by the adjacent C4 ketone.

  • δ ~7.2-7.4 ppm (m, 2H): The aromatic protons at C6 and C8, exhibiting complex splitting patterns based on their respective couplings.

  • δ ~4.6 ppm (t, 2H): The methylene protons at C2, deshielded by the adjacent ether oxygen.

  • δ ~3.9 ppm (s, 3H): The sharp singlet of the methyl ester protons (-COOCH₃).

  • δ ~2.8 ppm (t, 2H): The methylene protons at C3, adjacent to the C4 ketone.

  • δ ~191 ppm: Carbonyl carbon of the ketone (C4).

  • δ ~166 ppm: Carbonyl carbon of the ester (-C OOCH₃).[6]

  • δ ~162 ppm: Quaternary aromatic carbon attached to the ether oxygen (C8a).

  • δ ~118-136 ppm: The remaining five aromatic carbons (C5, C6, C7, C8). The carbon bearing the ester (C7) will be shifted downfield.

  • δ ~67 ppm: Methylene carbon adjacent to the ether oxygen (C2).

  • δ ~52 ppm: Methyl carbon of the ester (-COOC H₃).[6]

  • δ ~37 ppm: Methylene carbon adjacent to the ketone (C3).

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is expected to show a distinct molecular ion peak and predictable fragmentation patterns.

  • Molecular Ion (M⁺•): A prominent peak at m/z = 206 , corresponding to the molecular weight of the compound.[2]

  • Key Fragments:

    • m/z = 175: Loss of the methoxy group (•OCH₃) from the ester, a common fragmentation pathway.

    • m/z = 147: Subsequent loss of carbon monoxide (CO) from the [M-OCH₃]⁺ fragment.

    • m/z = 148: Resulting from a McLafferty-type rearrangement, if sterically feasible.[7]

Synthesis and Purification Protocol

The most direct and industrially scalable synthesis of this compound involves the esterification of its corresponding carboxylic acid precursor, 4-oxochroman-7-carboxylic acid (CAS 90921-09-8).[3][8] Fischer esterification is the method of choice due to its simplicity and use of inexpensive reagents.

Proposed Synthetic Workflow

The following workflow outlines a robust and self-validating process for the synthesis and purification of the target compound.

G cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Work-up & Isolation cluster_3 Purification & Analysis start 1. Combine 4-oxochroman-7-carboxylic acid, Methanol, and H₂SO₄ reflux 2. Reflux mixture at 65°C start->reflux tlc 3. Monitor via TLC (e.g., 3:1 Hexanes:EtOAc) reflux->tlc Every 2 hours tlc->reflux Incomplete quench 4. Cool & Quench with NaHCO₃(aq) tlc->quench Complete extract 5. Extract with Ethyl Acetate quench->extract dry 6. Dry organic layer (Na₂SO₄) & Concentrate extract->dry purify 7. Purify via Column Chromatography dry->purify analyze 8. Characterize (NMR, IR, MS) purify->analyze product Final Product: this compound analyze->product

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Objective: To synthesize this compound via Fischer esterification.

Materials:

  • 4-Oxochroman-7-carboxylic acid (1.0 eq)

  • Methanol (MeOH), anhydrous (20-30 eq, serves as solvent and reagent)

  • Sulfuric Acid (H₂SO₄), concentrated (0.1-0.2 eq, catalyst)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-oxochroman-7-carboxylic acid (1.0 eq). Add anhydrous methanol (20-30 eq).

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise. Causality: Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

  • Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours.

  • Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC). Spot the starting material and the reaction mixture on a silica plate. The product will be less polar than the starting acid, resulting in a higher Rf value. The reaction is complete when the starting material spot has disappeared.

  • Work-up: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing saturated NaHCO₃ solution to neutralize the excess acid. Caution: CO₂ evolution.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract with ethyl acetate (3x volumes). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine to remove residual salts and water.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient.

  • Characterization: Confirm the identity and purity of the isolated product using NMR, IR, and MS analysis as described in Section 2.0.

Chemical Reactivity and Derivatization Potential

The molecule's structure offers multiple handles for chemical modification, making it an excellent scaffold for developing analogues. The relative reactivity of the functional groups allows for selective transformations.[9]

Reactivity cluster_nodes img N1 A: Ketone Reduction (NaBH₄) Grignard Addition N1->P1 N2 B: Ester Hydrolysis (LiOH) Amidation (R-NH₂) N2->P2 N3 C: Enolate Formation (LDA) Alkylation, Aldol N3->P3 N4 D: Aromatic Substitution (HNO₃/H₂SO₄) N4->P4

Caption: Key reactivity sites on this compound.

  • A. Reactions at the Ketone (C4): The ketone is susceptible to nucleophilic attack. It can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄), leaving the ester intact. Stronger reagents like LiAlH₄ would reduce both the ketone and the ester.

  • B. Reactions at the Ester: The ester functionality is less reactive than the ketone.[9] It can be hydrolyzed to the parent carboxylic acid under basic (e.g., LiOH, NaOH) or acidic conditions. It can also undergo amidation by heating with an amine to form the corresponding carboxamide, a common transformation in drug development to modulate solubility and hydrogen bonding capacity.[10]

  • C. α-Proton Chemistry (C3): The methylene protons at C3 are acidic due to their position adjacent to the ketone. They can be deprotonated using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) to form an enolate. This enolate can then act as a nucleophile in reactions such as alkylations or aldol condensations, enabling the introduction of new substituents at the C3 position.

  • D. Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions. The existing ether and carbonyl groups are deactivating, while the ether is ortho-, para-directing and the ester is meta-directing. The outcome of substitution will depend on the reaction conditions, but positions C6 and C8 are the most likely sites for electrophilic attack.

Applications in Drug Discovery and Medicinal Chemistry

The chromanone scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets. Derivatives of chromanones have shown a wide range of activities, including antitumor, antibacterial, and anti-inflammatory properties.[1][11][12][13]

  • Scaffold for Library Synthesis: this compound serves as an ideal starting point for generating a library of diverse compounds. Each reactive site discussed in Section 4.0 can be exploited to introduce different functional groups, allowing for systematic exploration of the structure-activity relationship (SAR).

  • Intermediate for Complex Synthesis: This compound is a key intermediate in the multi-step synthesis of more complex pharmaceutical agents.[14] Its rigid bicyclic structure provides a well-defined three-dimensional orientation for appended pharmacophores.

  • Bioisosteric Replacement: The ester group can be converted into other functional groups like amides or tetrazoles to act as bioisosteres of a carboxylic acid, which can improve pharmacokinetic properties such as cell permeability and metabolic stability.

Conclusion

This compound is a molecule of significant interest to the scientific community, particularly those in synthetic and medicinal chemistry. Its well-defined structure, characterized by a predictable spectroscopic profile, offers multiple avenues for chemical modification. The protocols and analyses presented in this guide provide a foundational framework for researchers to confidently synthesize, characterize, and utilize this versatile compound as a key building block in the development of novel chemical entities and advanced materials.

References

  • The Royal Society of Chemistry. (2019). Supporting Information.
  • PubChem. Methyl 4-oxothiochromane-7-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • CymitQuimica. 4-Oxochroman-7-Carboxylic Acid.
  • ChemUniverse. This compound [P92834].
  • Cenmed Enterprises. Methyl 4-oxochroman-6-carboxylate (C007B-530457).
  • Khaligh, N.G. (2012).
  • PubChem. Methyl oxindole-7-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. Methyl 4-hydroxyoxane-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. In Vivo Biological Evaluation of Ethyl 4-(7-hydroxy-4-methyl-2-oxoquinolin-1-ylamino)-coumarin-3-carboxylate as an Antitumor Agent. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (±)-Methyl 1,1a,2,7b-Tetrahydro-2-oxocyclopropa[c] Chromene-1a-carboxylate. Retrieved from [Link]

  • ChemUniverse. Request A Quote. Retrieved from [Link]

  • PubMed Central. Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][3][4][15][16]tetrazine-8-carboxylates and -carboxamides. National Institutes of Health. Retrieved from [Link]

  • PubMed. Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3- b]pyrazine-6-carboxylates and Antitumor Activity Evaluation. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. Synthesis of New 8-Formyl-4-methyl-7-hydroxy Coumarin Derivatives. Retrieved from [Link]

  • MDPI. Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation. Retrieved from [Link]

  • 911Metallurgist. (2017). IR Infrared Absorption Bands of Carboxylate. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • ResearchGate. (PDF) Infrared spectroscopy of metal carboxylates: I. Determination of free acid in solution. Retrieved from [Link]

  • Spectroscopy Online. (2018). The Carbonyl Group, Part V: Carboxylates—Coming Clean. Retrieved from [Link]

  • OpenStax. (2023). Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). The Relative Reactivity of Carboxylic Acid Derivatives. Retrieved from [Link]

  • researchmap. Identification of complementary McLafferty rearrangement ions. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]

  • ResearchGate. 1 H-NMR spectrum of methyl ester of terminally oxidized carboxylic acid metabolite of CRA13. Retrieved from [Link]

  • ChemBK. 7-Methoxy-4-oxo-4H-chromene-2-carboxylic acid methyl ester. Retrieved from [Link]

  • SpectraBase. 12-Methyl-7-oxo-podocarpa-8,11,triene-13-carboxylic acid. Retrieved from [Link]

  • PubMed Central. Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates. National Institutes of Health. Retrieved from [Link]

  • MDPI. Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Retrieved from [Link]

  • PubChem. 4-Methyl-7-diethylaminocoumarin. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from [Link]

  • PubMed Central. (2022). Comprehensive Review on Medicinal Applications of Coumarin-Derived Imine–Metal Complexes. National Institutes of Health. Retrieved from [Link]

  • PubChem. Methyl 4-chloroquinoline-7-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Methyl 4-oxochroman-7-carboxylate (CAS No. 41118-21-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of Methyl 4-oxochroman-7-carboxylate, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. While detailed experimental data and biological studies on this specific isomer are not extensively documented in publicly available literature, this guide synthesizes the known chemical properties and provides inferred scientific context based on the broader class of chromone derivatives.

Chemical Identity and Physicochemical Properties

This compound is a chromanone derivative characterized by a chroman-4-one core structure with a methyl carboxylate group at the 7-position.

PropertyValueSource
CAS Number 41118-21-2[1]
Molecular Formula C₁₁H₁₀O₄[1]
Molecular Weight 206.19 g/mol [1]
Purity Typically ≥95%[1]
Synonyms 2H-1-Benzopyran-7-carboxylic acid, 3,4-dihydro-4-oxo-, methyl esterN/A
Appearance Solid (predicted)N/A
Solubility Soluble in organic solvents such as DMSO and methanol (predicted)N/A

Synthesis and Spectroscopic Characterization

A general synthetic strategy for chromone derivatives often starts with appropriately substituted phenols and involves cyclization to form the chromone ring, followed by functional group manipulations to introduce the desired ester.[2]

Hypothetical Synthesis Workflow:

Caption: Hypothetical synthesis workflow for this compound.

Spectroscopic Characterization (Predicted):

Detailed, experimentally verified spectroscopic data for this compound is not currently published. However, based on the chemical structure and data from related compounds, the following spectral characteristics can be anticipated:

  • ¹H NMR: The spectrum would be expected to show distinct signals for the aromatic protons on the benzene ring, the methylene protons of the dihydropyrone ring, and a singlet for the methyl ester protons.

  • ¹³C NMR: The carbon spectrum would display characteristic peaks for the carbonyl carbon of the ketone, the ester carbonyl, aromatic carbons, and the aliphatic carbons of the chroman ring. The carbonyl carbons are typically found in the downfield region of the spectrum (160-200 ppm).[3][4]

  • IR Spectroscopy: The infrared spectrum would be dominated by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester functionalities, typically in the range of 1650-1750 cm⁻¹.[5][6]

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (206.19 g/mol ).

Potential Biological Activity and Applications in Drug Discovery

The chromone scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can provide ligands for diverse biological receptors.[2][7] Derivatives of chromones and chromanones have been reported to exhibit a wide array of pharmacological activities, including:

  • Anticancer[7]

  • Antimicrobial[7]

  • Anti-inflammatory[7]

  • Antiviral[7]

  • Enzyme inhibition[7]

Given the biological relevance of the chromone nucleus, this compound represents a valuable scaffold for further chemical modification and biological screening. Its ester functionality provides a reactive handle for the synthesis of a library of derivatives, such as amides or other esters, to explore structure-activity relationships (SAR).

Potential Drug Discovery Workflow:

Caption: A potential drug discovery workflow utilizing this compound as a starting scaffold.

Safety and Handling

Conclusion and Future Perspectives

This compound is a chemical entity with potential for further exploration in the field of drug discovery, owing to its chromone core. The current lack of detailed public data on its synthesis, characterization, and biological activity highlights an opportunity for new research. Future studies should focus on developing a robust and scalable synthesis, thoroughly characterizing the compound using modern analytical techniques, and screening it against a variety of biological targets to uncover its therapeutic potential. The insights gained from such studies would be invaluable to the scientific community and could pave the way for the development of novel therapeutics.

References

[8] The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

[9] Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. (n.d.). Retrieved from [Link]

[7] National Center for Biotechnology Information. (n.d.). Biological and Medicinal Properties of Natural Chromones and Chromanones. Retrieved from [Link]

[2] Ewies, F. E. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry, 4(4), 1046-1085.

[10] ResearchGate. (n.d.). Synthesis of 7-hydroxy-4-Oxo-4H-chromene- and 7-hydroxychroman-2-carboxylic acidN-alkyl amides and their antioxidant activities. Retrieved from [Link]

[11] ResearchGate. (n.d.). (PDF) Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview. Retrieved from [Link]

[12] ResearchGate. (n.d.). Rapid Synthesis of 4-oxo-4H-chromene-3-carboxylic Acid | Request PDF. Retrieved from [Link]

[5] ResearchGate. (n.d.). Carboxylate bands [cm −1 ] in the IR spectra of 1-11. Retrieved from [Link]

[3] Oregon State University. (n.d.). 13 C NMR Chemical Shifts. Retrieved from [Link]

[13] National Center for Biotechnology Information. (n.d.). Synthesis and Anticancer Evaluation of Novel 7-Aza-Coumarine-3-Carboxamides. Retrieved from [Link]

Royal Society of Chemistry. (2020, August 28). 3.2.1. Synthesis of 7-Methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. Retrieved from [Link]

[14] International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. Retrieved from [Link]

[1] ChemUniverse. (n.d.). This compound [P92834]. Retrieved from [Link]

[15] MDPI. (2021, March 16). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. Retrieved from [Link]

[16] National Center for Biotechnology Information. (2014, September 12). Synthesis and characterization of novel phosphonocarboxylate inhibitors of RGGT. Retrieved from [Link]

[17] Google Patents. (n.d.). WO2013186792A2 - Process for the preparation of (5-methyl-2-oxo-l,3-dioxoi-4-vl)methvl 2- ethoxv-l-{[2'-(5-oxo-4,5-dihvdro-l,2,4-oxadiazol-3-vl)biphenyi-4-. Retrieved from

[18] Google Patents. (n.d.). US20210188778A1 - Novel polymorphs of 4-[3-chloro-4-(n'-cyclopropyl ureido)phenoxy]-7-methoxyquinoline-6-carboxamide, its salts and process for the preparation thereof. Retrieved from

[19] PubMed. (n.d.). Synthesis and characterization of divinyl-fumarate poly-ε-caprolactone for scaffolds with controlled architectures. Retrieved from [Link]

[4] OpenStax. (2023, September 20). 13.11 Characteristics of 13C NMR Spectroscopy. Retrieved from [Link]

[20] Worldresearchersassociations.Com. (n.d.). Synthesis of fluorescent compound, 7-Hydroxy-4- methyl-2H-chroman-2-one via Pechmann condensation of citric acid and resorcinol. Retrieved from [Link]

[21] ResearchGate. (n.d.). (PDF) Synthesis and Biological Studies of 4‐Methyl‐7‐Ethylcoumarin Derivatives Containing Azo Group. Retrieved from [Link]

[22] Frontiers. (2022, April 4). Synthesis, Characterization, Biological Activity and Molecular Docking Studies of Novel Organotin(IV) Carboxylates. Retrieved from [Link]

[23] ResearchGate. (n.d.). (PDF) 8-Iodo-4-methyl-2-oxo-2H-chromen-7-yl Benzenesulfonate. Retrieved from [Link]

[24] MDPI. (n.d.). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Retrieved from [Link]

[25] PubMed. (2019, January 13). Synthesis and Characterization of K and Eu Binary Phosphides. Retrieved from [Link]

[26] TIB. (2023, October 12). Crystal structure, synthesis and characterization of different chromium-based two-dimensional compounds. Retrieved from [Link]

ResearchGate. (n.d.). Synthesis and Characterization of Co III (TIM) Complexes Bearing Alkenyl or 1-Aza-2-cobalt-cyclopropane Moieties | Request PDF. Retrieved from [Link]

MDPI. (n.d.). Anticancer Metallocenes and Metal Complexes of Transition Elements from Groups 4 to 7. Retrieved from [Link]

PubMed. (2013, May 2). Conformational heterogeneity of methyl 4-hydroxycinnamate: a gas-phase UV-IR spectroscopic study. Retrieved from [Link]

[6] Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]ids_and_Nitriles)

Sources

A Technical Guide to the Spectroscopic Characterization of Methyl 4-oxochroman-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

Methyl 4-oxochroman-7-carboxylate is a member of the chromanone family, a class of bicyclic heterocyclic compounds. Chromanones are recognized as privileged structures in medicinal chemistry, serving as scaffolds for a diverse range of biologically active molecules.[1] Accurate structural elucidation and confirmation are paramount in the development of any new chemical entity for research or therapeutic use. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstone of this characterization process.

This guide provides a comprehensive overview of the expected spectroscopic data for this compound. As this compound is not extensively characterized in publicly available literature, this document will leverage established spectroscopic principles and data from structurally related analogs to predict and interpret its spectral features. This predictive analysis serves as a robust framework for researchers working with this and similar chromanone derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate interpretation.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for general organic compounds, while DMSO-d₆ can be useful for compounds with lower solubility.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the sample. TMS serves as the internal reference for chemical shifts, defined as 0.00 ppm.[2]

  • Instrumentation: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). A higher field strength provides better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data with appropriate window functions (e.g., exponential multiplication) to enhance sensitivity or resolution.

  • ¹³C NMR Acquisition:

    • Utilize a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.

    • Set the spectral width to cover the full range of carbon chemical shifts (typically 0-220 ppm).[3]

    • A longer acquisition time and a greater number of scans are typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show distinct signals for each of the non-equivalent protons in the molecule. The predicted chemical shifts (δ) are based on the electronic environment of the protons.

Proton Assignment Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-2 (CH₂)~4.6Triplet (t)J ≈ 6-7 Hz2H
H-3 (CH₂)~2.9Triplet (t)J ≈ 6-7 Hz2H
H-5~7.9Doublet (d)J ≈ 8-9 Hz1H
H-6~7.5Doublet of Doublets (dd)J ≈ 8-9 Hz, J ≈ 2 Hz1H
H-8~7.7Doublet (d)J ≈ 2 Hz1H
OCH₃~3.9Singlet (s)-3H

Interpretation and Rationale:

  • Aromatic Protons (H-5, H-6, H-8): These protons are in the aromatic region, typically downfield due to the deshielding effect of the ring current. The electron-withdrawing nature of the adjacent carbonyl group and the ester functionality will shift these protons further downfield.[4] The splitting patterns arise from coupling to adjacent protons. H-5 is coupled only to H-6, appearing as a doublet. H-6 is coupled to both H-5 and H-8, resulting in a doublet of doublets. H-8 is coupled only to H-6 (meta-coupling), leading to a doublet with a smaller coupling constant.

  • Methylene Protons (H-2, H-3): The H-2 protons are adjacent to the ether oxygen, which is an electron-withdrawing group, causing a downfield shift to around 4.6 ppm. The H-3 protons are adjacent to the ketone carbonyl group, also an electron-withdrawing group, shifting them to approximately 2.9 ppm. Both are expected to be triplets due to coupling with each other.

  • Methyl Protons (OCH₃): The protons of the methyl ester group are in a relatively shielded environment and are not coupled to any other protons, thus appearing as a sharp singlet.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show a single peak for each of the 11 unique carbon atoms in the molecule.

Carbon Assignment Predicted δ (ppm)
C-2~67
C-3~37
C-4 (C=O, Ketone)~192
C-4a~122
C-5~129
C-6~125
C-7~131
C-8~118
C-8a~161
C=O (Ester)~166
OCH₃~52

Interpretation and Rationale:

  • Carbonyl Carbons (C-4, C=O Ester): Carbonyl carbons are highly deshielded and appear far downfield. Ketone carbonyls are typically found in the 190-220 ppm range, while ester carbonyls are slightly more shielded, appearing around 160-180 ppm.[3]

  • Aromatic Carbons (C-4a to C-8a): These carbons resonate in the typical aromatic region of 110-165 ppm. The specific shifts are influenced by the substituents on the ring. The carbon attached to the oxygen (C-8a) will be the most downfield in this group.

  • Aliphatic Carbons (C-2, C-3, OCH₃): C-2, being attached to the electronegative oxygen, will be the most downfield of the sp³ carbons. C-3, adjacent to the carbonyl, will be next, followed by the more shielded methyl carbon of the ester group.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol: IR Data Acquisition

Methodology:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which is a common and simple method. Alternatively, the solid can be mixed with potassium bromide (KBr) and pressed into a thin pellet.

  • Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded. Then, the sample spectrum is recorded. The background is automatically subtracted from the sample spectrum to yield the final IR spectrum.

  • Data Range: The typical mid-IR range of 4000-400 cm⁻¹ is scanned.

Predicted IR Spectrum

The IR spectrum of this compound will be dominated by strong absorptions from its two carbonyl groups.

Vibrational Mode Predicted Frequency (cm⁻¹) Intensity
C-H Stretch (Aromatic)3100-3000Medium
C-H Stretch (Aliphatic)3000-2850Medium
C=O Stretch (Ketone)~1680Strong
C=O Stretch (Ester)~1720Strong
C=C Stretch (Aromatic)1600-1450Medium-Strong
C-O Stretch (Ether & Ester)1300-1000Strong

Interpretation and Rationale:

  • Carbonyl (C=O) Stretching: This is the most diagnostic region for this molecule. Two distinct, strong peaks are expected. The ketone carbonyl (C-4) is conjugated with the aromatic ring, which lowers its vibrational frequency to around 1680 cm⁻¹.[6] The ester carbonyl is also attached to the aromatic ring, and its frequency is expected around 1720 cm⁻¹.[7] The presence of two strong peaks in this region is a key indicator of the molecule's structure.

  • C-H Stretching: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the CH₂ and CH₃ groups) appear just below 3000 cm⁻¹.

  • C-O Stretching: Strong, broad signals are expected in the 1300-1000 cm⁻¹ region, corresponding to the C-O stretching of the ether and the ester functionalities. This region is often complex and referred to as the "fingerprint region."[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Experimental Protocol: MS Data Acquisition

Methodology:

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer technique that often preserves the molecular ion.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Predicted Mass Spectrum

The molecular formula of this compound is C₁₁H₁₀O₄, with a molecular weight of 206.19 g/mol .[8]

Expected Key Ions (m/z):

  • Molecular Ion (M⁺): m/z = 206. This peak corresponds to the intact molecule with one electron removed.

  • [M - OCH₃]⁺: m/z = 175. Loss of the methoxy group from the ester is a common fragmentation pathway.

  • [M - COOCH₃]⁺: m/z = 147. Loss of the entire carbomethoxy group.

  • Retro-Diels-Alder Fragmentation: Chromanones can undergo a characteristic retro-Diels-Alder fragmentation, which would lead to further characteristic ions.

Interpretation and Rationale:

The mass spectrum will provide the molecular weight of the compound, confirming its elemental composition. The fragmentation pattern gives clues about the stability of different parts of the molecule. The loss of the methoxy and carbomethoxy groups are characteristic fragmentations for methyl esters. The presence of the molecular ion peak at m/z 206 would be a strong confirmation of the compound's identity.

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve Compound in Deuterated Solvent Add_TMS Add TMS Standard Dissolve->Add_TMS Spectrometer Place in NMR Spectrometer (≥400 MHz) Add_TMS->Spectrometer Acquire_H1 Acquire ¹H Spectrum Spectrometer->Acquire_H1 Acquire_C13 Acquire ¹³C Spectrum Spectrometer->Acquire_C13 Process Fourier Transform & Phasing Acquire_C13->Process Integrate Integration & Peak Picking Process->Integrate IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Place_Sample Place Solid on ATR Crystal FTIR Place in FTIR Spectrometer Place_Sample->FTIR Scan_BG Scan Background FTIR->Scan_BG Scan_Sample Scan Sample Scan_BG->Scan_Sample Process Background Subtraction & Data Display Scan_Sample->Process

Caption: Workflow for acquiring an FTIR spectrum using an ATR accessory.

MS_Workflow cluster_intro Sample Introduction cluster_analysis Mass Analysis cluster_output Data Output Inject Inject Sample (e.g., via LC or direct infusion) Ionize Ionization (e.g., ESI or EI) Inject->Ionize Separate Mass Analyzer (Separation by m/z) Ionize->Separate Detect Detector Separate->Detect Spectrum Generate Mass Spectrum Detect->Spectrum

Caption: A generalized workflow for Mass Spectrometry analysis.

Conclusion

This technical guide provides a detailed, predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. By applying fundamental spectroscopic principles and drawing comparisons with related, well-characterized molecules, we have established a reliable set of expected data. This information is invaluable for any researcher engaged in the synthesis, purification, or application of this compound, enabling confident structural verification and quality control. The provided protocols and workflows further serve as a practical guide for obtaining high-quality spectroscopic data in a laboratory setting.

References

  • ChemUniverse. This compound [P92834]. Available from: [Link]

  • ACS Publications. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. 2012. Available from: [Link]

  • University of Cape Town Open UCT. CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. Available from: [Link]

  • SpringerLink. Spectroscopic and computational study of chromone derivatives with antitumor activity: detailed DFT, QTAIM and docking investigations. SN Applied Sciences. 2021. Available from: [Link]

  • Canadian Science Publishing. Spectroscopic studies on some chromones. Canadian Journal of Chemistry. 1970. Available from: [Link]

  • Taylor & Francis Online. Structure and Conformation of Novel Derivatives of Chromanone: 1H NMR, 13C NMR and 1D-NOE Difference Spectroscopic Study. Spectroscopy Letters. 1991. Available from: [Link]

  • Royal Society of Chemistry. Supporting Information. 2019. Available from: [Link]

  • Cenmed Enterprises. Methyl 4-oxochroman-6-carboxylate (C007B-530457). Available from: [Link]

  • Canadian Science Publishing. Spectroscopic studies on some chromones. 1970. Available from: [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information. 2011. Available from: [Link]

  • MDPI. Biological Evaluation of 3-Benzylidenechromanones and Their Spiropyrazolines-Based Analogues. 2019. Available from: [Link]

  • MDPI. Enantioselective Synthesis of Chromanones Bearing an α,α-Disubstituted α-Amino Acid Moiety via Decarboxylative Michael Reaction. 2021. Available from: [Link]

  • ACS Publications. Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega. 2024. Available from: [Link]

  • MDPI. Synthesis and Characterization of a Series of Chromone–Hydrazones. 2023. Available from: [Link]

  • Oregon State University. 13C NMR Chemical Shifts. Available from: [Link]

  • Royal Society of Chemistry. Supporting Information for "Cholinium ionic liquids as cheap and reusable catalysts for the synthesis of coumarins via Pechmann reaction under solvent-free condition". 2014. Available from: [Link]

  • Aaron Chemicals. Methyl 4-oxochroman-8-carboxylate. Available from: [Link]

  • PubMed Central (PMC). NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine. 2018. Available from: [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. 2023. Available from: [Link]

  • Michigan State University. Table of Characteristic IR Absorptions. Available from: [Link]

  • SpectraBase. Methyl 8-Hydroxy-3-methyl-1-oxoisochromane-7-carboxylate - Optional[MS (GC)] - Spectrum. Available from: [Link]

  • PubChem. Methyl 4-oxothiochromane-7-carboxylate. Available from: [Link]

  • 911Metallurgist. IR Infrared Absorption Bands of Carboxylate. 2017. Available from: [Link]

  • Spectroscopy Online. The Carbonyl Group, Part V: Carboxylates—Coming Clean. 2018. Available from: [Link]

  • OpenStax. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry. 2023. Available from: [Link]

  • OpenStax. 13.11 Characteristics of 13C NMR Spectroscopy. Organic Chemistry. 2023. Available from: [Link]

  • ResearchGate. Comparison of observed and calculated FT-IR spectra of 8-formyl-7hydroxy-4-methylcoumarin. 2015. Available from: [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of methyl 2-hydroxybenzoate. Available from: [Link]

  • NIST WebBook. 4-Methyl-7-ethoxycoumarin. Available from: [Link]

Sources

An In-Depth Technical Guide to Methyl 4-oxochroman-7-carboxylate and its Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of methyl 4-oxochroman-7-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its synthesis, physicochemical properties, and the derivatization strategies that unlock its potential as a versatile scaffold in drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the application of this compound and its analogs in the development of novel therapeutic agents.

Introduction: The Chromanone Scaffold - A Privileged Structure in Medicinal Chemistry

The chromanone (4-chromanone) framework, a benzopyran-4-one system, is recognized as a "privileged structure" in drug discovery.[1][2] This designation is attributed to its ability to serve as a versatile scaffold for designing ligands that can interact with a wide range of biological targets with high affinity. The inherent structural features of the chromanone ring system, including its rigidity, hydrogen bonding capabilities, and potential for diverse functionalization, make it an attractive starting point for the development of novel therapeutics.[3]

This compound, with its ester functionality, represents a key intermediate that can be readily modified to generate a library of derivatives. The strategic placement of the carboxylate group at the 7-position offers a handle for a variety of chemical transformations, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties.

Synthesis and Physicochemical Properties of this compound

Synthesis of the Core Scaffold

The synthesis of the 4-chromanone core generally involves an intramolecular cyclization reaction. A common and effective strategy is the acid-catalyzed cyclization of a 3-(aryloxy)propanoic acid derivative. For this compound, a plausible synthetic route starts from methyl 3-hydroxybenzoate.

Synthesis_of_Methyl_4-oxochroman-7-carboxylate A Methyl 3-hydroxybenzoate B Methyl 3-hydroxy-4-acetylbenzoate A->B Friedel-Crafts Acylation (Acetyl chloride, AlCl3) C Methyl 3-(2-hydroxypropan-2-yl)-4-hydroxybenzoate B->C Grignard Reaction (CH3MgBr) D This compound C->D Intramolecular Cyclization (Acid catalyst, Heat)

Figure 1: Proposed synthetic pathway for this compound.

Rationale for Experimental Choices:

  • Friedel-Crafts Acylation: This classic reaction is a reliable method for introducing an acetyl group onto the aromatic ring, ortho to the hydroxyl group, which is a necessary precursor for the chromanone ring formation. The hydroxyl group directs the acylation to the ortho and para positions, and steric hindrance can favor the desired ortho-acylation.

  • Grignard Reaction: The addition of a Grignard reagent (methylmagnesium bromide) to the ketone will generate the tertiary alcohol required for the subsequent cyclization.

  • Intramolecular Cyclization: Acid-catalyzed dehydration of the tertiary alcohol and subsequent intramolecular Michael addition of the phenolic hydroxyl group to the newly formed α,β-unsaturated ester leads to the formation of the chromanone ring.

Detailed Experimental Protocol (Generalized)

The following is a generalized, step-by-step protocol for the synthesis of a 4-chromanone derivative, adapted for the synthesis of this compound. Researchers should optimize these conditions for their specific setup.

Step 1: Synthesis of Methyl 3-hydroxy-4-acetylbenzoate

  • To a stirred solution of methyl 3-hydroxybenzoate in a suitable dry, non-polar solvent (e.g., dichloromethane), add anhydrous aluminum chloride (AlCl₃) portion-wise at 0 °C.

  • Slowly add acetyl chloride to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid to decompose the aluminum complex.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of Methyl 3-(2-hydroxypropan-2-yl)-4-hydroxybenzoate

  • Prepare a solution of methylmagnesium bromide in a dry ethereal solvent.

  • To this Grignard reagent, slowly add a solution of methyl 3-hydroxy-4-acetylbenzoate in the same solvent at 0 °C.

  • After the addition is complete, allow the reaction to stir at room temperature until the starting material is consumed (monitored by TLC).

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product, wash the organic layer, dry, and concentrate.

  • Purify the product by column chromatography.

Step 3: Synthesis of this compound

  • Dissolve the purified methyl 3-(2-hydroxypropan-2-yl)-4-hydroxybenzoate in a suitable high-boiling point solvent.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid or polyphosphoric acid).

  • Heat the reaction mixture to reflux for several hours, monitoring the formation of the product by TLC.

  • After cooling, neutralize the reaction mixture and extract the product.

  • Wash, dry, and concentrate the organic layer.

  • Purify the final product, this compound, by column chromatography or recrystallization.

Physicochemical and Spectroscopic Characterization
PropertyValue/Expected Range
Molecular Formula C₁₁H₁₀O₄[4]
Molecular Weight 206.19 g/mol [4]
CAS Number 41118-21-2[4]
Appearance Expected to be a crystalline solid
¹H NMR Aromatic protons (δ 7.0-8.0 ppm), Methylene protons of the chromanone ring (δ 2.5-4.5 ppm), Methyl ester protons (δ 3.8-4.0 ppm). The protons on the aromatic ring will show splitting patterns characteristic of a 1,2,4-trisubstituted benzene ring.
¹³C NMR Carbonyl carbons (ketone and ester, δ 160-200 ppm), Aromatic carbons (δ 110-160 ppm), Methylene carbons of the chromanone ring (δ 20-70 ppm), Methyl ester carbon (δ 50-55 ppm).[5][6]
IR Spectroscopy Strong C=O stretching vibrations for the ketone and ester groups (around 1680 cm⁻¹ and 1720 cm⁻¹, respectively), C-O stretching, and aromatic C-H and C=C stretching bands.[1]
Mass Spectrometry Molecular ion peak (M⁺) at m/z = 206.19. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) and the carbonyl group (-CO).

Synthesis of Derivatives: Expanding the Chemical Space

The true utility of this compound lies in its potential for derivatization. The ester and the aromatic ring provide multiple points for chemical modification.

Derivatization_of_Methyl_4-oxochroman-7-carboxylate Core This compound Amide Amide Derivatives Core->Amide Amidation (RNH2) Acid 4-Oxochroman-7-carboxylic Acid Core->Acid Hydrolysis (LiOH or NaOH) Aryl Aryl/Heteroaryl Derivatives Core->Aryl Cross-coupling Reactions (e.g., Suzuki, Heck on halogenated analog) Subst Substituted Chromanones Core->Subst α-Functionalization Acid->Amide Amide Coupling (Coupling agents, RNH2)

Figure 2: Key derivatization strategies for this compound.
Amide Formation

The most straightforward derivatization is the conversion of the methyl ester to an amide. This can be achieved directly via aminolysis, though harsher conditions may be required. A more controlled and versatile approach involves a two-step process:

  • Hydrolysis: The methyl ester is first hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide or sodium hydroxide.

  • Amide Coupling: The resulting carboxylic acid is then coupled with a wide variety of primary or secondary amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to generate a library of amide derivatives.

This strategy allows for the introduction of diverse functional groups and the exploration of their impact on biological activity.

Aromatic Ring Functionalization

The benzene ring of the chromanone scaffold can be further functionalized. Electrophilic aromatic substitution reactions, such as nitration or halogenation, can introduce substituents at the 6 and 8 positions. These functionalized intermediates can then be used in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce a wide range of aryl, heteroaryl, or alkyl groups.

α-Functionalization of the Ketone

The methylene group alpha to the ketone (C3) can be functionalized through various reactions, such as aldol condensation with aldehydes to introduce substituted benzylidene groups.

Applications in Drug Development: A Scaffold for Diverse Targets

The chromanone scaffold and its derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, neuroprotective, and enzyme inhibitory agents.[7][8][9][10]

Anticancer Activity

Numerous studies have highlighted the potential of chromone and chromanone derivatives as anticancer agents.[7][10] The mechanism of action is often multifaceted and can involve the inhibition of key signaling pathways involved in cell proliferation and survival. For instance, certain chromanone derivatives have been shown to induce apoptosis in cancer cells.[10] The derivatization of the this compound scaffold, particularly through the formation of diverse amides, offers a promising avenue for the development of novel and potent anticancer agents. The introduced substituents can be designed to interact with specific pockets of target proteins, such as kinases or transcription factors.

Anticancer_Signaling_Pathway GF Growth Factor GFR Growth Factor Receptor GF->GFR PI3K PI3K GFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Chromanone Chromanone Derivative Chromanone->Akt Inhibition

Figure 3: Potential mechanism of anticancer activity of chromanone derivatives via inhibition of the PI3K/Akt signaling pathway.
Neuroprotective Effects

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by oxidative stress and neuronal cell death.[8] Chromanone derivatives, owing to their antioxidant properties, have emerged as promising candidates for the development of neuroprotective agents.[9] The ability of the chromanone scaffold to scavenge reactive oxygen species (ROS) can help mitigate neuronal damage. Derivatives of this compound can be designed to enhance these antioxidant properties and to improve blood-brain barrier permeability, a critical factor for drugs targeting the central nervous system.

Enzyme Inhibition

The rigid chromanone scaffold is well-suited for fitting into the active sites of various enzymes. For example, substituted chroman-4-one derivatives have been identified as selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in neurodegenerative diseases.[11] Structure-activity relationship studies have shown that substituents at various positions on the chromanone ring can significantly influence inhibitory potency and selectivity.[2][11] The derivatization of this compound provides a powerful tool to systematically explore these interactions and to design potent and selective enzyme inhibitors for a variety of therapeutic targets.

Data Summary

The following table presents a summary of representative biological data for chromanone derivatives from the literature. It is important to note that these are for related compounds and specific data for derivatives of this compound will need to be generated through further research.

Compound ClassTargetActivity (IC₅₀)Reference
Substituted Chroman-4-onesSIRT2Low micromolar range[11]
2-Aryl ChromanonesAntibacterial (MRSA)As low as 0.39 µg/mL[2]
3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1][2][3][11]tetrazine-8-carboxylatesAnticancer (various cell lines)Varied, some more potent than temozolomide[7]

Conclusion and Future Directions

This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the potential for diverse derivatization make it an ideal starting point for the development of compound libraries for high-throughput screening and lead optimization. The chromanone scaffold has demonstrated a wide range of biological activities, and further exploration of derivatives based on this specific carboxylate is warranted.

Future research should focus on:

  • Development of a robust and scalable synthesis for this compound.

  • Systematic derivatization to create a diverse library of analogs, particularly amides and C-ring functionalized compounds.

  • Screening of these derivatives against a panel of biologically relevant targets, including kinases, sirtuins, and other enzymes implicated in cancer and neurodegenerative diseases.

  • In-depth structure-activity relationship studies to guide the design of more potent and selective compounds.

By leveraging the unique properties of the chromanone scaffold and the synthetic versatility of the 7-carboxylate group, researchers can unlock the full potential of this compound in the quest for novel and effective therapeutics.

References

  • Mai, A., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Patil, S. A., et al. (2019). Supporting Information - Nanocrystalline CdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones and a new class of carbazolyldihydropyrimidinones via an improved Biginelli protocol. The Royal Society of Chemistry. Available at: [Link]

  • Lee, J. H., et al. (2014). Synthesis, Structure–Activity Relationship Studies, and Antibacterial Evaluation of 4-Chromanones and Chalcones, as Well as Olympicin A and Derivatives. Journal of Medicinal Chemistry. Available at: [Link]

  • Li, J., et al. (2011). Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][1][2][3][11]tetrazine-8-carboxylates and -carboxamides. Molecules. Available at: [Link]

  • Guedes, R. C., et al. (2021). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules. Available at: [Link]

  • Borges, F., et al. (2025). Exploiting the Carboxylate-Binding Pocket of β-Lactamase Enzymes using a Focused DNA-Encoded Chemical Library. Journal of the American Chemical Society. Available at: [Link]

  • Yang, S. H., et al. (2012). Neuroprotective Actions of Methylene Blue and Its Derivatives. PLOS ONE. Available at: [Link]

  • Yang, S. H., et al. (2012). Neuroprotective actions of methylene blue and its derivatives. PLoS One. Available at: [Link]

  • Blau, L., et al. (2008). 1 H-and 13 C-NMR chemical shifts for compound 7. ResearchGate. Available at: [Link]

  • Fan, T. W.-M., et al. (2017). NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine. Metabolomics. Available at: [Link]

  • ChemUniverse. (n.d.). This compound [P92834]. Retrieved from [Link]

  • Firuzi, O., et al. (2016). Neuroprotective and Antioxidant Activities of 4-Methylcoumarins: Development of Structure-Activity Relationships. Biological & Pharmaceutical Bulletin. Available at: [Link]

  • Bhattacharyya, S. S., et al. (2009). A synthetic coumarin (4-methyl-7 hydroxy coumarin) has anti-cancer potentials against DMBA-induced skin cancer in mice. European Journal of Pharmacology. Available at: [Link]

Sources

Introduction: The Chromanone Scaffold - A Privileged Structure in Chemical Biology

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Chromanones for Researchers, Scientists, and Drug Development Professionals

The chroman-4-one (chromanone) framework is a prominent heterocyclic motif that serves as the structural core for a vast array of natural products, most notably the flavonoid family.[1][2][3] Its prevalence in biologically active molecules has rendered it a "privileged structure" in medicinal chemistry and drug discovery. Compounds incorporating the chromanone skeleton exhibit a broad spectrum of pharmacological activities, including antitumor, anti-inflammatory, antibacterial, and antiviral properties.[4][5] This guide, intended for professionals in chemical research and drug development, provides a comprehensive overview of the core synthetic strategies for constructing this valuable scaffold, from classical cornerstone reactions to modern catalytic innovations.

Classical Approaches: The Foundation of Chromanone Synthesis

Traditional methods for synthesizing chromanones have been refined over decades and remain fundamental tools in the organic chemist's arsenal. These reactions are typically robust and well-understood, though they can sometimes require harsh conditions.

Intramolecular Friedel-Crafts Acylation

The intramolecular Friedel-Crafts acylation of 3-phenoxypropanoic acids is one of the most direct and widely used methods for constructing the chromanone ring system.[6][7][8] This reaction proceeds via an electrophilic aromatic substitution mechanism, where the carboxylic acid is converted into a more reactive acylating agent, which then attacks the electron-rich aromatic ring of the phenol ether.

Causality and Mechanistic Insight: The success of this cyclization is highly dependent on the electronic nature of the aromatic ring. Electron-donating groups on the phenol enhance its nucleophilicity, facilitating the electrophilic attack. Conversely, strong electron-withdrawing groups can deactivate the ring, hindering or preventing the reaction.[6] The choice of condensing agent is critical; strong protic or Lewis acids are required to activate the carboxylic acid. Polyphosphoric acid (PPA) and Eaton's reagent (P₂O₅ in methanesulfonic acid) are commonly employed for this purpose.

Experimental Protocol: Synthesis of Chroman-4-one via Intramolecular Friedel-Crafts Acylation

  • Preparation of 3-Phenoxypropanoic Acid:

    • To a solution of phenol (1.0 eq) in aqueous sodium hydroxide, add 3-chloropropanoic acid (1.1 eq).

    • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

    • After cooling, acidify the reaction mixture with concentrated HCl to precipitate the product.

    • Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield 3-phenoxypropanoic acid.

  • Cyclization:

    • Add 3-phenoxypropanoic acid (1.0 eq) portion-wise to pre-heated polyphosphoric acid (PPA) (10-15 eq by weight) at 80-100 °C with vigorous stirring.

    • Maintain the temperature for 1-2 hours until TLC analysis indicates the consumption of the starting material.

    • Carefully pour the hot, viscous mixture onto crushed ice with stirring.

    • The product will precipitate out of the aqueous solution. Extract the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford pure chroman-4-one.

Diagram: Mechanism of Intramolecular Friedel-Crafts Acylation

G Intramolecular Friedel-Crafts Acylation cluster_0 Activation cluster_1 Cyclization & Aromatization Start 3-Phenoxypropanoic Acid Acid Strong Acid (e.g., PPA) Acylium Acylium Ion Intermediate Acid->Acylium Activation Cyclization Electrophilic Aromatic Substitution Acylium->Cyclization Intramolecular Attack Intermediate Cyclized Intermediate (non-aromatic) Cyclization->Intermediate Ring Closure Product Chroman-4-one Intermediate->Product Deprotonation (Rearomatization)

Caption: Workflow for Friedel-Crafts synthesis of chromanone.

Cyclization of 2'-Hydroxychalcones: The Gateway to Flavanones

Flavanones, which are 2-aryl substituted chromanones, are a major subclass of flavonoids. The most prevalent synthetic route involves the cyclization of a 2'-hydroxychalcone intermediate.[1][3][9] This process is essentially an intramolecular conjugate addition (oxo-Michael reaction).

Causality and Mechanistic Insight: The synthesis is typically a two-step process. First, a 2'-hydroxyacetophenone undergoes a Claisen-Schmidt condensation with an aromatic aldehyde in the presence of a base (like KOH or NaOH) to form the 2'-hydroxychalcone.[2][9] The subsequent cyclization is catalyzed by acid or base. Under basic conditions, the phenolic hydroxyl group is deprotonated to a phenoxide, which is a potent nucleophile that readily attacks the β-carbon of the α,β-unsaturated ketone. Acidic conditions promote the reaction by activating the carbonyl group, making the β-carbon more electrophilic.

Experimental Protocol: Synthesis of Flavanone from 2'-Hydroxychalcone

  • Step 1: Synthesis of 2'-Hydroxychalcone:

    • Dissolve 2'-hydroxyacetophenone (1.0 eq) and benzaldehyde (1.0 eq) in ethanol.

    • Add an aqueous solution of potassium hydroxide (e.g., 40-50% w/v, 2-3 eq) dropwise to the stirred mixture at room temperature.

    • Continue stirring for 12-24 hours. The formation of a solid precipitate often indicates product formation.

    • Pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl until the pH is acidic.

    • Collect the precipitated yellow solid by filtration, wash thoroughly with water, and dry. Recrystallize from ethanol if necessary.

  • Step 2: Cyclization to Flavanone:

    • Dissolve the purified 2'-hydroxychalcone (1.0 eq) in a suitable solvent such as ethanol or methanol.

    • Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄ or HCl) or a base (e.g., sodium acetate in refluxing ethanol).

    • Reflux the mixture for 2-6 hours, monitoring for the disappearance of the chalcone (often indicated by a loss of color) via TLC.

    • After cooling, neutralize the mixture if an acid catalyst was used.

    • Reduce the solvent volume under vacuum and pour the residue into water to precipitate the flavanone.

    • Collect the solid by filtration, wash with water, and recrystallize from ethanol to yield pure flavanone.

Diagram: Cyclization of 2'-Hydroxychalcone

G Chalcone Cyclization to Flavanone Chalcone 2'-Hydroxychalcone Catalyst Acid or Base Catalyst Deprotonation Phenoxide Formation (Base-catalyzed) Catalyst->Deprotonation Protonation Carbonyl Activation (Acid-catalyzed) Catalyst->Protonation Addition Intramolecular Conjugate Addition Deprotonation->Addition Protonation->Addition Tautomerization Proton Transfer/ Tautomerization Addition->Tautomerization Flavanone Flavanone Tautomerization->Flavanone

Caption: Key steps in the acid/base-catalyzed cyclization of chalcones.

The Simonis Chromone Synthesis

While the Pechmann condensation typically yields coumarins, a variation known as the Simonis reaction provides a route to chromones (which can be subsequently reduced to chromanones).[10][11] This reaction involves the condensation of a phenol with a β-ketoester using phosphorus pentoxide (P₂O₅) as the condensing agent.

Causality and Mechanistic Insight: The key difference between the Pechmann and Simonis reactions lies in the initial step dictated by the catalyst. While strong protic acids (like H₂SO₄ in the Pechmann reaction) favor transesterification between the phenol and the β-ketoester, leading to coumarins, P₂O₅ activates the ketone of the β-ketoester.[11] This activated ketone then undergoes electrophilic attack by the phenolic hydroxyl group. The resulting intermediate then undergoes an intramolecular Friedel-Crafts acylation to form the chromone ring.

Modern Catalytic Strategies: Precision, Efficiency, and Asymmetry

Recent advances in catalysis have revolutionized chromanone synthesis, enabling milder reaction conditions, broader substrate scope, and, most importantly, control over stereochemistry.

Organocatalytic Synthesis

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chromanones, providing access to chiral molecules with high enantioselectivity.[12][13][14] These reactions often proceed through elegant cascade or tandem sequences, where a single catalyst orchestrates multiple bond-forming events in one pot.

Causality and Mechanistic Insight: Chiral amine catalysts, such as diphenylprolinol silyl ethers, are frequently used.[13] They typically operate by forming a nucleophilic enamine or an electrophilic iminium ion with one of the reactants. For example, in the reaction between a 1-(2-hydroxyaryl)-1,3-diketone and an α,β-unsaturated aldehyde, the organocatalyst can activate the aldehyde for a Michael addition, with the subsequent cyclization and hemiacetalization steps being directed by the chiral environment of the catalyst, thereby setting the stereocenters of the final chromanone product.[12] This approach allows for the construction of complex, polycyclic chromanone derivatives with excellent stereocontrol.[15][16]

Diagram: Organocatalytic Tandem Reaction Workflow

G Organocatalytic Cascade for Chiral Chromanone Synthesis cluster_cycle Catalytic Cycle Start1 Substrate A (e.g., enal) Activation Iminium Ion Formation Start1->Activation Start2 Substrate B (e.g., diketone) Michael Asymmetric Michael Addition Start2->Michael Catalyst Chiral Organocatalyst (e.g., Prolinol Ether) Catalyst->Activation Activation->Michael Cyclization Cycloketalization/ Hemiacetalization Michael->Cyclization Release Product Release & Catalyst Regeneration Cyclization->Release Release->Catalyst Regeneration Product Product Release->Product Final Product (Enantioenriched Chromanone)

Caption: A typical workflow for asymmetric organocatalysis.

Transition-Metal Catalysis

Transition metals, particularly palladium, offer unique catalytic cycles for chromanone synthesis that are inaccessible through other means.[17][18] These methods include oxidative cyclizations and carbonylative approaches.

Causality and Mechanistic Insight: A notable strategy involves the palladium(II)-catalyzed oxidative cyclization of 2′-hydroxydihydrochalcones.[19] In this process, the palladium catalyst facilitates an intramolecular C-H activation or a related cyclometalation event, leading to the formation of the heterocyclic ring. An oxidant, such as Cu(OAc)₂, is often required to regenerate the active Pd(II) catalyst.[19] Such methods are valuable for their functional group tolerance and can provide access to chromanones that are difficult to synthesize using classical acid-mediated cyclizations.

Photocatalytic Radical Cyclizations

Visible-light photocatalysis represents a green and powerful strategy for initiating radical reactions under exceptionally mild conditions.[20] This has been applied to chromanone synthesis through radical-initiated cascade cyclizations.

Causality and Mechanistic Insight: The process typically begins with a photosensitizer (photocatalyst) that, upon absorbing visible light, becomes excited and can engage in a single-electron transfer (SET) with a suitable precursor. For instance, o-(allyloxy)arylaldehydes can undergo a radical cascade cyclization.[20][21] The reaction can be initiated by an external radical source or by generating an acyl radical from a tethered carboxylic acid. This acyl radical can then add to the alkene, followed by a 5-exo-trig cyclization onto the aromatic ring to form the chromanone core, with a final radical-radical coupling step completing the sequence.[20]

Comparative Summary of Synthetic Methodologies

The choice of synthetic route depends on factors such as the desired substitution pattern, availability of starting materials, required scale, and the need for stereochemical control.

MethodStarting MaterialsKey Reagents/CatalystsAdvantagesLimitations
Intramolecular Friedel-Crafts 3-Phenoxypropanoic AcidsPPA, Eaton's reagent, AlCl₃Direct, reliable for simple chromanonesHarsh acidic conditions, limited functional group tolerance
Chalcone Cyclization 2'-Hydroxyacetophenones, AldehydesAcid (H₂SO₄) or Base (KOH, NaOAc)Excellent for flavanones, readily available materialsCan be a two-step process, potential for side reactions
Simonis Reaction Phenols, β-KetoestersP₂O₅Direct route to chromones (precursors)Harsh conditions, can have regioselectivity issues
Organocatalysis Diketones, Enals, etc.Chiral amines (e.g., prolinol derivatives)Excellent enantioselectivity, mild conditions, cascade potentialCatalyst can be expensive, substrate scope may be limited
Transition-Metal Catalysis Dihydrochalcones, Aryl HalidesPd, Cu, Rh catalystsHigh functional group tolerance, novel transformationsCatalyst cost and toxicity, requires careful optimization
Photocatalysis Alkene-tethered aldehydes/acidsRu or Ir-based photosensitizersExtremely mild conditions (visible light), green approachSubstrate scope is still developing, quantum yield can be low

Conclusion and Future Outlook

The synthesis of chromanones has evolved significantly from classical condensation and cyclization reactions to sophisticated catalytic systems. While foundational methods like the Friedel-Crafts acylation and chalcone cyclization remain indispensable for their robustness and scalability, modern catalysis has opened new frontiers. The ability to forge complex chromanone architectures with precise stereocontrol using organocatalysis and to perform reactions under benign visible-light conditions highlights the ongoing drive for efficiency and sustainability in organic synthesis.

Future research will likely focus on expanding the scope of these modern methods, developing novel catalytic systems with even greater activity and selectivity, and applying these strategies to the diversity-oriented synthesis of chromanone libraries for high-throughput screening in drug discovery programs. The continued exploration of this privileged scaffold promises to yield new therapeutic agents and tools for chemical biology.

References

  • Lu, M., Wang, X., Xiong, Z., Duan, J., Ren, W., Yao, W., Xia, Y., & Wang, Z. (2020). Enantioselective Synthesis of Chromanones through Organocatalytic Tandem Reactions. Advanced Synthesis & Catalysis. Available at: [Link]

  • Silva, A. M. S., & Pinto, D. C. G. A. (2015). Synthesis Chalones and Their Isomerization into Flavanones and Azaflavanones. Molecules. Available at: [Link]

  • Zuo, X., Wang, J.-X., Yao, Y.-M., Zhou, Y.-Y., Wei, Q.-D., Gong, Y., & Zhou, Y. (2019). Organocatalytic Reaction of Chromone-Oxindole Synthon: Access to Chromanone-Based Spirocyclohexaneoxindoles with Five Adjacent Stereocenters. The Journal of Organic Chemistry. Available at: [Link]

  • Zuo, X., Wang, J. X., Yao, Y. M., Zhou, Y. Y., Wei, Q. D., Gong, Y., & Zhou, Y. (2019). Organocatalytic Reaction of Chromone-Oxindole Synthon: Access to Chromanone-Based Spirocyclohexaneoxindoles with Five Adjacent Stereocenters. PubMed. Available at: [Link]

  • Khan, S. A., Asiri, A. M., & Alamry, K. A. (2013). Simple and Efficient One Step Synthesis of Functionalized Flavanones and Chalcones. Journal of the Chilean Chemical Society. Available at: [Link]

  • Gebregeorgis, A., & Yadav, R. (2019). Synthesis of Chalcone and Flavanone Derivatives using ZnO Nanoparticle as Catalyst for Antibacterial Activity. Journal of Applicable Chemistry. Available at: [Link]

  • Ribeiro, C. M. R., et al. (2018). Chalcones and Flavanones Bearing Hydroxyl and/or Methoxyl Groups: Synthesis and Biological Assessments. Molecules. Available at: [Link]

  • Kim, J., et al. (2021). Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(II)-catalyzed oxidative cyclization. RSC Advances. Available at: [Link]

  • Ewies, F. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry. Available at: [Link]

  • Kaur, A., & Kumar, V. (2021). Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry. Available at: [Link]

  • Sethna, S., & Phadke, R. (1953). The Pechmann Reaction. Organic Reactions. Available at: [Link]

  • Geng, Z. C., et al. (2014). Organocatalytic diversity-oriented asymmetric synthesis of tricyclic chroman derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • Kaur, A., Kumar, V. (2021). Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry. Available at: [Link]

  • Kaur, A., & Kumar, V. (2021). Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry. Available at: [Link]

  • Various Authors. (2023). Synthesis of Chromones and Flavones. Organic Chemistry Portal. Available at: [Link]

  • Sheeba, C. M. (2021). SYNTHESIS OF CHROMENE-2-ONE BY PECHMANN CONDENSATION REACTION AND ITS ZONE OF INHIBITION ON GRAM NEGATIVE BACTERIA. Sathyabama Institute of Science and Technology. Available at: [Link]

  • Biddle, M. M., Lin, M., & Scheidt, K. A. (2007). Catalytic Enantioselective Synthesis of Flavanones and Chromanones. Journal of the American Chemical Society. Available at: [Link]

  • Kumar, R., et al. (2018). Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review. International Journal of Research and Analytical Reviews. Available at: [Link]

  • Wan, J. P., et al. (2017). Transition-metal-free synthesis of 3-sulfenylated chromones via KIO3-catalyzed radical C(sp2)–H/S–H cross-coupling and cyclization. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Cotos, L., et al. (2021). First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. RSC Advances. Available at: [Link]

  • Wikipedia contributors. (2023). Pechmann condensation. Wikipedia. Available at: [Link]

  • Simpkins, K. (2019). Investigation of electronic effects on the intramolecular Friedel-Crafts acylation reactions in the synthesis of thiochromones. American Chemical Society. Available at: [Link]

  • Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. GUPEA. Available at: [Link]

  • Sethna, S., & Phadke, R. (1953). The Pechmann Reaction. ResearchGate. Available at: [Link]

  • Simpkins, K. (2019). Development of the Intramolecular Friedel-Crafts Acylation Reactions in the Synthesis of Thiochromones. University Scholarly Repository. Available at: [Link]

  • Ewies, F. (2015). Synthesis of Chromones and Their Applications During the Last Ten Years. Semantic Scholar. Available at: [Link]

  • Ashenhurst, J. (2018). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. Available at: [Link]

  • Valizadeh, H., & Gholipur, H. (2011). Synthesis of coumarins via Pechmann reaction using Cr(NO3)3. 9H2O as a Catalyst under microwave. Der Pharma Chemica. Available at: [Link]

  • Robertson, A., & Sandrock, W. F. (1933). The Formation of a Chromone by the von Pechmann Condensation of Ethyl Acetoacetate with 4-Chloro-3,5-dimethylphenol. Journal of the American Chemical Society. Available at: [Link]

  • Majumdar, K. C., & Chattopadhyay, B. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances. Available at: [Link]

  • Brønsted acid-catalyzed cyclization of o-alkynylbenzoic acids followed by an ortho-regioselective electrophilic alkylation of phenols. ResearchGate. Available at: [Link]

  • Wang, H., et al. (2022). Redox-neutral and metal-free synthesis of 3-(arylmethyl)chroman-4-ones via visible-light-driven alkene acylarylation. Frontiers in Chemistry. Available at: [Link]

  • Efficient synthesis of 3-hydroxy chromones via oxidative cyclization mediated by lipase. Preprints.org. Available at: [Link]

  • de la Torre, M. C., & Sierra, M. A. (2021). Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. Marine Drugs. Available at: [Link]

  • Singh, M. S., & Singh, A. K. (2023). Recent progress in metal assisted multicomponent reactions in organic synthesis. Frontiers in Chemistry. Available at: [Link]

  • Scheme of an acid-catalyzed cyclization cascade including final... ResearchGate. Available at: [Link]

  • D'Acquarica, I., & Gasparrini, F. (2022). Icilio Guareschi and his amazing “1897 reaction”. Rendiconti Lincei. Scienze Fisiche e Naturali. Available at: [Link]

  • A phosphine-mediated tandem [3 + 2] cyclization/intramolecular Wittig reaction of 3-aroylcoumarin with alkynone is described. Organic Chemistry Frontiers. Available at: [Link]

Sources

Whitepaper: The Chromanone Scaffold as a Versatile Template in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The chroman-4-one, or chromanone, scaffold is a prominent heterocyclic system that has garnered significant attention in medicinal chemistry. As a "privileged structure," it serves as a foundational building block for a multitude of natural products and synthetic compounds exhibiting a wide array of pharmacological activities.[1][2][3] Structurally differing from the related chromone by the absence of a C2-C3 double bond, this seemingly minor variation imparts significant changes in biological function, making the chromanone nucleus a fertile ground for the design and development of novel therapeutic agents.[1][2][3] This technical guide provides an in-depth exploration of the biological potential of chromanone derivatives, focusing on their anticancer, anti-inflammatory, neuroprotective, and antimicrobial properties. We will delve into the underlying mechanisms of action, explore critical structure-activity relationships (SAR), and present validated experimental protocols for evaluating their therapeutic efficacy.

The Chromanone Core: A Privileged Scaffold in Medicinal Chemistry

The chromanone framework, a fusion of a benzene ring with a dihydropyran ring, is a core component of many naturally occurring flavonoids, flavanones, and homoisoflavanones.[1] Its prevalence in biologically active molecules underscores its importance as a template for designing therapeutic agents. The structural rigidity and synthetic tractability of the chromanone scaffold allow for systematic modifications, enabling chemists to fine-tune its pharmacological profile to target a diverse range of biological pathways with enhanced potency and selectivity.[1][4]

Anticancer Potential of Chromanone Derivatives

Chromanone derivatives have demonstrated significant cytotoxic effects across a spectrum of human cancer cell lines, including breast (MCF-7), prostate (DU-145), and lung (A549) cancers.[5] The mechanisms underpinning their anticancer activity are multifaceted, involving the induction of apoptosis, cell cycle arrest, and modulation of cellular oxidative stress.[5][6][7]

Mechanism of Action: Apoptosis and Cell Cycle Arrest

Several studies have shown that chromanone derivatives can trigger programmed cell death (apoptosis) in cancer cells. For instance, certain 3-nitro-4-chromanones have been shown to be potent antiproliferative agents against castration-resistant prostate cancer cells, inducing apoptosis and inhibiting cell migration.[8] Another key mechanism is the disruption of the cell cycle. Flow cytometry analyses have revealed that specific chromanone derivatives can arrest cancer cells in the G2/M phase, thereby preventing their proliferation.[5][9] Some derivatives achieve their cytotoxic effect by increasing intracellular reactive oxygen species (ROS), leading to oxidative stress that selectively kills cancer cells.[6][7]

Structure-Activity Relationship (SAR) in Anticancer Activity

The anticancer potency and selectivity of chromanone derivatives are highly dependent on the nature and position of substituents on the scaffold.

  • Selectivity: Studies comparing cytotoxicity in cancerous versus normal cell lines (e.g., SV-HUC-1) have shown that specific substitutions can enhance selectivity for cancer cells, a crucial attribute for minimizing side effects.[5]

  • Substituent Effects: Halogen substitutions (e.g., Cl, Br) and the introduction of heterocyclic moieties like pyrazoline have been shown to significantly modulate cytotoxic activity.[5] For example, a 3-chlorophenylchromanone derivative with a 2-methylpyrazoline substituent exhibited potent and selective cytotoxicity against A549 lung cancer cells.[5] Amide derivatives of 3-nitro-4-chromanones generally show more potent antitumor activity than their corresponding ester derivatives.[8]

Data Summary: Cytotoxicity of Chromanone Derivatives
Compound TypeCancer Cell LineIC50 (µM)Key ObservationReference
3-BenzylidenechromanonesHL-6010 - 30Strong pro-oxidant properties identified as a key mechanism.[7]
Spiropyrazoline AnaloguesHL-60< 10Incorporation of pyrazoline ring improved cytotoxic activity.[9]
3-Nitro-4-chromanone (Cpd. 36)DU145, PC3< 5More potent than the positive control, cisplatin.[8]
Chromanone-Thiazole HybridsA549VariesScaffold considered a novel lead for future optimization.[10]
PHB-Targeting ChromanonesMultiple Myeloma< 1Induces apoptosis via excessive ROS production.[6]

Anti-inflammatory and Neuroprotective Activities

Chronic inflammation and neuroinflammation are key pathological features of numerous diseases, including neurodegenerative disorders like Alzheimer's and Parkinson's disease.[11][12] Chromanone scaffolds have emerged as powerful agents capable of mitigating inflammatory responses.[13][14]

Mechanism of Action: Modulation of Inflammatory Pathways

A primary mechanism for the anti-inflammatory effect of chromanones is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[11] In studies using lipopolysaccharide (LPS)-induced inflammation models, specific chromanone derivatives were found to prevent the translocation of NF-κB from the cytoplasm to the nucleus.[11][14] This action suppresses the expression of pro-inflammatory mediators, including nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β.[11][14] Furthermore, these compounds can modulate upstream signaling cascades, such as the TLR4-mediated PI3K/Akt pathway, to deactivate NF-κB.[11][14] This potent anti-neuroinflammatory activity positions chromanones as promising candidates for treating neurodegenerative diseases.[11][15]

NF-kB Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds PI3K PI3K TLR4->PI3K Activates Akt Akt PI3K->Akt Activates IKK IKK Akt->IKK Activates IkB IκB IKK->IkB Phosphorylates (Leads to degradation) NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Chromanone Chromanone Derivative (4e) Chromanone->PI3K Inhibits Chromanone->IKK Inhibits Chromanone->NFkB_nuc Blocks Translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB_nuc->Genes Induces Transcription IkB_NFkB IκB-NF-κB Complex IkB_NFkB->IkB Releases IkB_NFkB->NFkB Releases

Caption: Inhibition of the TLR4-mediated NF-κB pathway by chromanone derivatives.

Antimicrobial Activity

The rise of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents.[4] Chromanone derivatives have demonstrated a broad spectrum of activity against various bacterial and fungal strains, making them a valuable scaffold in this therapeutic area.[1][16]

Antibacterial and Antifungal Spectrum

Chromanones have shown efficacy against both Gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), and Gram-negative bacteria.[1][17] They also exhibit antifungal potential against pathogens like Candida albicans and Aspergillus niger.[1][4] The incorporation of moieties like 1,3,4-thiadiazole thioether or the creation of spiro-chromanone structures can yield compounds with potent and broad-spectrum antimicrobial effects.[4][18]

Mechanism of Antimicrobial Action

The mechanisms of antimicrobial action are diverse. Molecular docking studies suggest that some derivatives can bind to and inhibit essential microbial enzymes like DNA gyrase (in bacteria) and lanosterol 14-alpha demethylase (in fungi).[4] Other studies on selected antibacterial chromanones revealed that they act by dissipating the bacterial membrane potential, which in turn inhibits critical macromolecular biosynthesis processes.[17]

Data Summary: Antimicrobial Activity of Chromanone Derivatives
Compound TypeTarget MicrobeActivity MetricValueReference
2-Aryl-5,7-dihydroxy-4-chromanoneMRSAMIC0.39 µg/mL[17]
Spiro-chromanone hydrazideS. aureusMIC1.64 µM[4]
Spiro-chromanone hydrazideE. coliMIC1.64 µM[4]
Spiro-chromanone hydrazideC. albicansMIC6.57 µM[4]
3-Azolyl-4-chromanoneC. albicans-Good antifungal potential[1]
Chromone-dithiazole hybridS. cerevisiae-Significant inhibitory potential[16]

Experimental Protocols for Biological Evaluation

To ensure the trustworthiness and reproducibility of findings, standardized protocols are essential. The following are validated, step-by-step methodologies for assessing the key biological activities of chromanone scaffolds.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is used to determine the concentration of a compound required to inhibit cell proliferation by 50% (IC50).[5][19]

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the chromanone derivatives in the appropriate cell culture medium. Replace the old medium with medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol: Nitric Oxide (NO) Production Assay

This assay quantifies the anti-inflammatory potential of compounds by measuring the inhibition of NO production in LPS-stimulated macrophage or microglial cells.[2][11]

  • Cell Seeding: Plate murine microglial cells (e.g., BV-2) in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of the chromanone derivatives for 1-2 hours.

  • Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Measurement: Collect 50 µL of the culture supernatant from each well. Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (NED solution).

  • Absorbance Reading: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO production inhibition compared to the LPS-only control.

Screening Workflow cluster_synthesis Compound Library cluster_screening Primary Screening cluster_secondary Secondary & Mechanistic Assays cluster_validation In Vivo Validation synthesis Synthesis of Chromanone Derivatives primary_assay In Vitro Cytotoxicity (MTT Assay) synthesis->primary_assay hit_id Hit Identification (IC50 < Threshold) primary_assay->hit_id apoptosis Apoptosis Assay (Annexin V Staining) hit_id->apoptosis Active Compounds cell_cycle Cell Cycle Analysis (Flow Cytometry) hit_id->cell_cycle Active Compounds pathway Target Pathway Analysis (e.g., Western Blot for NF-κB) hit_id->pathway Active Compounds lead_opt Lead Optimization hit_id->lead_opt Inactive/Toxic animal_model Animal Model Studies (e.g., Xenograft Model) apoptosis->animal_model cell_cycle->animal_model pathway->animal_model animal_model->lead_opt

Sources

Methyl 4-oxochroman-7-carboxylate: A Keystone Starting Material for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The chroman-4-one framework is a privileged heterocyclic scaffold renowned for its prevalence in a wide array of biologically active compounds and natural products.[1][2] Within this class, Methyl 4-oxochroman-7-carboxylate emerges as a particularly valuable starting material and synthetic intermediate. Its strategically placed ester functionality provides a versatile handle for derivatization, while the core chromanone structure serves as a robust template for building molecular complexity. This guide provides an in-depth exploration of the primary synthetic routes to this compound, focusing on the mechanistic principles and experimental considerations that ensure high-yield, validated protocols. Furthermore, it illuminates the compound's utility as a precursor in medicinal chemistry, detailing key transformations that unlock access to novel chemical entities for drug discovery programs.

Introduction: The Significance of the Chroman-4-one Scaffold

Chroman-4-ones, characterized by a benzene ring fused to a 2,3-dihydro-γ-pyranone system, are foundational structures in organic and medicinal chemistry.[3] Unlike the related chromones, they possess a saturated C2-C3 bond, a seemingly minor structural change that imparts significant differences in their chemical reactivity and biological profiles.[1] This scaffold is a key intermediate for synthesizing diverse bioactive molecules, including homoisoflavonoids, which exhibit a broad spectrum of pharmacological activities.[3]

This compound (CAS No: 41118-21-2) is a specific derivative that offers synthetic chemists a distinct advantage. The electron-withdrawing methyl ester group at the C-7 position influences the reactivity of the aromatic ring and, more importantly, serves as a prime site for chemical modification, such as hydrolysis to the corresponding carboxylic acid followed by amide coupling, enabling the exploration of structure-activity relationships (SAR).

Physicochemical Properties

A clear understanding of a starting material's physical and chemical properties is fundamental to its effective use in synthesis.

PropertyValueSource
CAS Number 41118-21-2[4]
Molecular Formula C₁₁H₁₀O₄[4]
Molecular Weight 206.2 g/mol [4]
Purity Typically ≥95%[4]
MDL Number MFCD14706083[4]

Core Synthesis: Intramolecular Friedel-Crafts Acylation

The most direct and widely employed method for constructing the chroman-4-one ring system is the intramolecular Friedel-Crafts acylation.[5][6][7] This powerful electrophilic aromatic substitution reaction efficiently forms the crucial cyclic ketone structure.

Retrosynthetic Analysis

A logical disconnection approach reveals a clear synthetic pathway. The target molecule can be traced back to a substituted phenol and an acrylic acid derivative, highlighting the key bond formation event—the cyclization of a phenoxypropanoic acid precursor.

G target This compound precursor Methyl 3-(3-carboxy-4-hydroxyphenoxy)propanoate (or activated derivative) target->precursor C-C Bond Formation (Intramolecular Friedel-Crafts) materials Methyl 4-hydroxybenzoate + 3-Halopropionic Acid Derivative precursor->materials O-C Bond Formation (Williamson Ether Synthesis)

Caption: Retrosynthetic analysis of this compound.

Mechanism of Action

The Friedel-Crafts acylation proceeds via the formation of a highly electrophilic acylium ion, which is generated from a carboxylic acid derivative (like an acyl chloride or the acid itself) in the presence of a strong Lewis acid or protic acid.[8] This electrophile is then attacked by the electron-rich aromatic ring of the same molecule, leading to cyclization.

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack & Cyclization cluster_2 Step 3: Rearomatization A Phenoxypropanoic Acid Precursor B Acylium Ion Intermediate (Resonance Stabilized) A->B + Lewis Acid (e.g., AlCl₃) or Protic Acid (PPA) C Sigma Complex (Wheland Intermediate) B->C Intramolecular Attack D This compound C->D - H⁺

Caption: Mechanism of Intramolecular Friedel-Crafts Acylation.

Experimental Protocol: Synthesis of 7-Hydroxychroman-4-one

While a direct protocol for the methyl ester is proprietary, a well-established synthesis for the closely related precursor, 7-hydroxychroman-4-one, provides a validated template.[3] The ester can be formed either by starting with methyl 4-hydroxybenzoate or by esterification after the chromanone ring is formed. The following protocol is based on the synthesis of the hydroxy precursor.[3]

Starting Materials: Resorcinol and 3-bromopropionic acid. Catalyst/Solvent: Trifluoromethanesulfonic acid.

Step 1: Friedel-Crafts Acylation

  • To a flask charged with resorcinol, add trifluoromethanesulfonic acid.

  • Heat the mixture to approximately 80 °C.

  • Slowly add 3-bromopropionic acid to the reaction mixture.

  • Maintain the temperature and stir until the reaction is complete (monitored by TLC).

  • The intermediate product, 3-bromo-1-(2,4-dihydroxyphenyl)propan-1-one, is formed.

Step 2: Intramolecular Cyclization

  • Cool the reaction mixture and carefully quench by pouring it into ice water.

  • Extract the intermediate product into a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Dissolve the crude intermediate in a 2 M solution of sodium hydroxide (NaOH) and stir.[3] This promotes an intramolecular Sₙ2 reaction, where the phenoxide ion displaces the bromide, forming the chromanone ring.

  • Acidify the solution to precipitate the 7-hydroxychroman-4-one product.

  • Filter, wash with cold water, and dry the solid. The product is often obtained in high purity without the need for column chromatography.[3]

Step 3: Esterification (Hypothetical for Target Molecule)

  • The resulting 7-hydroxychroman-4-one could then be subjected to standard esterification conditions (e.g., Fischer esterification with methanol and a catalytic amount of sulfuric acid) to yield the final target, this compound. Alternatively, protecting the phenolic hydroxyl, esterifying the carboxylic acid, and then deprotecting would be a viable route.

Expert Rationale:

  • Choice of Acid: Trifluoromethanesulfonic acid is a powerful catalyst for Friedel-Crafts acylation, often providing cleaner reactions and higher yields than traditional Lewis acids like AlCl₃.[3]

  • Two-Step Process: The base-mediated cyclization in the second step is a classic and efficient method for forming the heterocyclic ring via nucleophilic substitution, avoiding potential polymerization or side reactions under harsh acidic conditions.

This compound as a Synthetic Workhorse

Once synthesized, this compound serves as a versatile platform for generating compound libraries for biological screening. Its key reactive sites are the C4-ketone, the adjacent C3-methylene, and the C7-ester.

Caption: Key synthetic transformations of this compound.

Protocol: Base-Catalyzed Condensation for Homoisoflavonoid Synthesis

A primary application of chroman-4-ones is the synthesis of 3-benzylidenechroman-4-one derivatives, a class of homoisoflavonoids with significant biological activity.[3]

Objective: To synthesize a (E)-3-benzylidenechroman-4-one derivative.

Materials:

  • This compound (or other chroman-4-one derivative)

  • Aromatic aldehyde (e.g., benzaldehyde or a substituted variant)

  • Base catalyst (e.g., NaOH, KOH, or piperidine)

  • Solvent (e.g., Ethanol or Methanol)

Procedure:

  • Dissolve the chroman-4-one starting material in the chosen alcohol solvent in a round-bottom flask.

  • Add the aromatic aldehyde to the solution (typically 1.0-1.2 equivalents).

  • Add the base catalyst to the mixture. The reaction is often performed at room temperature or with gentle heating.

  • Stir the reaction mixture for the required time (can range from a few hours to overnight), monitoring progress by TLC.

  • Upon completion, the product often precipitates from the solution. If not, the reaction mixture can be poured into ice water to induce precipitation.

  • Collect the solid product by filtration, wash thoroughly with cold solvent to remove impurities, and dry.

  • Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.

Causality and Trustworthiness:

  • This reaction is a Claisen-Schmidt condensation. The base deprotonates the C3-methylene position, which is acidic due to its proximity to the C4-carbonyl group, forming an enolate.

  • This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde.

  • The subsequent elimination of a water molecule yields the thermodynamically stable α,β-unsaturated ketone product. The yield for this type of reaction can range from 11% to over 60%, depending on the specific substrates and conditions used.[3]

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for synthetic and medicinal chemists. Its synthesis, reliably achieved through the robust intramolecular Friedel-Crafts acylation, is well-understood and scalable. As a starting material, its multiple reactive sites—the ketone, the alpha-methylene, and the versatile ester handle—provide a gateway to a vast chemical space. The ability to readily generate libraries of homoisoflavonoids and amide derivatives makes it an invaluable asset in the rational design and discovery of new therapeutic agents. This guide provides the foundational knowledge and validated protocols necessary for researchers to confidently incorporate this powerful building block into their synthetic programs.

References

  • Investigation of electronic effects on the intramolecular Friedel-Crafts acylation reactions in the synthesis of thiochromones - American Chemical Society. (n.d.).
  • Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities - ResearchGate. (2021).
  • Development of the Intramolecular Friedel-Crafts Acylation Reactions in the Synthesis of Thiochromones - University Scholarly Repository. (n.d.).
  • Simmons-Smith Reaction | NROChemistry. (n.d.).
  • Friedel–Crafts Acylation - Sigma-Aldrich. (n.d.).
  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - MDPI. (n.d.).
  • Intramolecular Friedel-Crafts Reactions - Master Organic Chemistry. (2018).
  • Synthesis of chroman‐4‐one derivatives | Download Scientific Diagram - ResearchGate. (n.d.).
  • Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities - PubMed. (2015).
  • Simmons–Smith reaction - Wikipedia. (n.d.).
  • advances in - heterocyclic chemistry - SciSpace. (n.d.).
  • Applications of Friedel–Crafts reactions in total synthesis of natural products. (2018).
  • Simmons-Smith Reaction - YouTube. (2020).
  • Nenitzescu indole synthesis - Wikipedia. (n.d.).
  • This compound [P92834] - ChemUniverse. (n.d.).

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chromanones, a significant class of oxygen-containing heterocyclic compounds, are widely distributed throughout the plant and fungal kingdoms.[1][2][3][4][5] Their diverse and potent biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties, have established them as "privileged structures" in the field of drug discovery and development.[1][2][3][4][5] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the methodologies and strategic considerations for the successful discovery and isolation of novel chromanones from natural sources. Moving beyond a simple recitation of protocols, this guide delves into the causality behind experimental choices, offering field-proven insights to navigate the complexities of natural product chemistry.

Introduction: The Significance of Chromanones in Natural Product Research

Nature remains a vast and largely untapped reservoir of unique chemical entities with therapeutic potential.[1][3] Among these, chromanones (2,3-dihydro-1-benzopyran-4-ones) and their structural relatives, chromones, have garnered significant attention from the scientific community.[1][2][3][4][5] The absence of the C2-C3 double bond in chromanones, as compared to chromones, can lead to significant variations in their biological activity, making them a fascinating area of study.[1][2] This guide will illuminate the path from initial discovery in natural sources to the isolation of pure, structurally characterized chromanone compounds, ready for biological evaluation.

Natural Occurrence and Biosynthesis: Where to Find Chromanones

Chromanones are ubiquitously found in a wide array of plant genera and, to a lesser extent, in various fungal species.[1][2] Understanding their natural distribution is the first critical step in any isolation campaign.

Table 1: Prominent Natural Sources of Bioactive Chromanones

Source Type Genus/Species Examples Reported Bioactivities of Isolated Chromanones References
Plants Aloe vera, Aquilaria sp., Cassia sp., Hypericum sp., Polygonum sp.Anti-inflammatory, antimicrobial, antioxidant, anticancer[6]
Fungi (including Endophytes) Aspergillus sp., Penicillium sp., Mycoleptodiscus sp., Tolypocladium extinguensCytotoxic, antimicrobial, enzyme inhibition[1][2][7]

The biosynthesis of the chromanone core often involves the polyketide pathway, a fundamental route for the formation of many aromatic natural products in plants and fungi. This understanding can aid in the selection of organisms and tissues likely to be rich in these compounds.

A Strategic Workflow for Chromanone Discovery and Isolation

The journey from a crude natural extract to a pure, characterized chromanone is a multi-step process that requires careful planning and execution. The following workflow represents a logically structured and field-proven approach.

Chromanone_Isolation_Workflow cluster_0 Phase 1: Extraction & Initial Processing cluster_1 Phase 2: Fractionation & Purification cluster_2 Phase 3: Structure Elucidation & Bioassay A Selection & Preparation of Natural Source Material B Solvent Extraction (Maceration, Soxhlet, etc.) A->B Grinding, Drying C Crude Extract Preparation (Concentration) B->C Solvent Evaporation D Liquid-Liquid Partitioning C->D Initial separation E Column Chromatography (Silica, Sephadex) D->E Polarity-based separation F Preparative HPLC E->F Fine separation of fractions G Purity Assessment (Analytical HPLC, TLC) F->G Isolation of pure compounds H Spectroscopic Analysis (NMR, MS, IR, UV) G->H Characterization I Structure Determination H->I Data Interpretation J Biological Activity Screening I->J Testing of pure compound

Caption: A strategic workflow for the discovery and isolation of natural chromanones.

In-Depth Methodologies: From Crude Extract to Pure Compound

This section provides detailed protocols and the rationale behind key experimental choices.

Extraction: Liberating Chromanones from the Matrix

The choice of extraction solvent is paramount and is dictated by the polarity of the target chromanones. A sequential extraction with solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol) is often employed to achieve a preliminary fractionation of the crude extract.

Protocol 1: General Solvent Extraction

  • Preparation: Air-dry and grind the source material (e.g., plant leaves, fungal mycelia) to a fine powder to increase the surface area for extraction.

  • Maceration: Soak the powdered material in a chosen solvent (e.g., methanol or ethanol for broad-spectrum extraction) at room temperature for 24-48 hours with occasional agitation.

  • Filtration and Concentration: Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Rationale: Methanol and ethanol are effective at extracting a wide range of compounds of varying polarities. Maceration is a simple and effective method for small to medium-scale extractions.

Chromatographic Separation: The Heart of Isolation

Chromatography is the cornerstone of natural product isolation, enabling the separation of complex mixtures into individual components.[8][9][10][11]

4.2.1. Column Chromatography: The Workhorse of Fractionation

Initial fractionation of the crude extract is typically performed using column chromatography with stationary phases like silica gel or Sephadex.

Protocol 2: Silica Gel Column Chromatography

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and carefully pack it into a glass column.

  • Sample Loading: Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent and gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). This is known as gradient elution.

  • Fraction Collection: Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Rationale: Silica gel separates compounds based on their polarity. Non-polar compounds elute first, followed by more polar compounds as the solvent polarity increases. Gradient elution is crucial for resolving complex mixtures.

4.2.2. Macroporous Resins: An Effective Pre-purification Strategy

Macroporous resins can be a highly effective tool for the enrichment and preliminary purification of chromones and chromanones from crude extracts, as demonstrated in the separation of chromones from Saposhnikovia divaricata.[12]

Protocol 3: Macroporous Resin Adsorption Chromatography

  • Resin Selection and Pre-treatment: Choose a suitable macroporous resin (e.g., HPD-300) and pre-treat it according to the manufacturer's instructions.

  • Adsorption: Pass the aqueous solution of the crude extract through the packed resin column. The target chromanones will be adsorbed onto the resin.

  • Washing: Wash the column with deionized water to remove impurities like sugars and salts.

  • Desorption: Elute the adsorbed chromanones with an appropriate solvent, such as ethanol.

  • Rationale: This technique separates compounds based on their hydrophobicity and molecular size. It is particularly useful for removing highly polar impurities from plant extracts.

4.2.3. Preparative High-Performance Liquid Chromatography (Prep-HPLC): The Final Polish

For the final purification of chromanones to a high degree of purity (>95%), preparative HPLC is the method of choice.[12]

Protocol 4: Preparative HPLC

  • Column and Mobile Phase Selection: Choose a suitable preparative column (e.g., C18) and an appropriate mobile phase (e.g., a gradient of methanol and water).

  • Method Development: Optimize the separation conditions on an analytical HPLC system before scaling up to the preparative scale.

  • Injection and Fractionation: Inject the semi-purified fraction from the previous step and collect the peaks corresponding to the target chromanones.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm their purity.

  • Rationale: Prep-HPLC offers high resolution and is capable of separating structurally similar compounds, which is often necessary to obtain pure chromanones.

Structure Elucidation: Unveiling the Molecular Architecture

Once a pure chromanone has been isolated, its chemical structure must be determined. This is achieved through a combination of spectroscopic techniques.[13]

Structure_Elucidation cluster_0 Spectroscopic Techniques cluster_1 Structural Information NMR NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) Connectivity 2D Connectivity NMR->Connectivity MS Mass Spectrometry (HR-MS) MolecularFormula Molecular Formula MS->MolecularFormula IR Infrared Spectroscopy FunctionalGroups Functional Groups IR->FunctionalGroups UV UV-Vis Spectroscopy Chromophore Chromophore System UV->Chromophore Structure Final Structure Connectivity->Structure MolecularFormula->Structure FunctionalGroups->Structure Chromophore->Structure

Caption: The interplay of spectroscopic techniques in chromanone structure elucidation.

Table 2: Spectroscopic Data for a Hypothetical Chromanone

Technique Observed Data Interpretation
HR-MS m/z [M+H]⁺ calculated for C₁₀H₁₁O₃: 179.0708, found: 179.0705Molecular formula is C₁₀H₁₀O₃
¹H NMR δ 7.8 (dd, 1H), 6.9 (d, 1H), 6.8 (d, 1H), 4.5 (t, 2H), 2.8 (t, 2H), 3.9 (s, 3H)Aromatic protons, methylene protons adjacent to carbonyl and oxygen, methoxy group
¹³C NMR δ 192 (C=O), 165, 162, 115, 110, 105 (aromatic C), 68 (CH₂-O), 56 (OCH₃), 30 (CH₂-C=O)Carbonyl carbon, aromatic carbons, methylene carbons, methoxy carbon
IR (cm⁻¹) 3300 (O-H), 1680 (C=O, aromatic), 1600, 1450 (C=C, aromatic)Presence of hydroxyl and aromatic ketone functional groups
UV (λmax, nm) 254, 320Suggests a benzoyl chromophore

The unequivocal assignment of the structure is achieved by detailed analysis of 1D and 2D NMR spectra, including ¹H-¹H COSY, HSQC, and HMBC experiments, which reveal the connectivity of protons and carbons within the molecule.[14][15]

Conclusion and Future Perspectives

The discovery and isolation of novel natural chromanones remain a vibrant and promising area of research. The methodologies outlined in this guide provide a robust framework for the successful execution of such projects. Future advancements in chromatographic materials, spectroscopic techniques, and high-throughput screening will undoubtedly accelerate the discovery of new chromanone-based lead compounds for the development of future therapeutics. The continued exploration of underexplored ecological niches, such as endophytic fungi and marine organisms, is likely to yield a wealth of novel chromanone structures with unique biological activities.

References

  • Gaspar, A., Garrido, E. M. P. J., Borges, F., & Garrido, J. M. P. J. (2024). Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega, 9(20), 21706–21726. [Link]

  • Gaspar, A., Garrido, E. M. P. J., Borges, F., & Garrido, J. M. P. J. (2024). Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega. [Link]

  • Gaspar, A., Garrido, E. M. P. J., Borges, F., & Garrido, J. M. P. J. (2024). Biological and Medicinal Properties of Natural Chromones and Chromanones. RepositoriUM. [Link]

  • Abdel-Sattar, E., et al. (2021). Naturally Occurring Chromone Glycosides: Sources, Bioactivities, and Spectroscopic Features. Molecules, 26(24), 7646. [Link]

  • Gaspar, A., et al. (2024). Biological and Medicinal Properties of Natural Chromones and Chromanones. ResearchGate. [Link]

  • Gaspar, A., et al. (2024). Biological and Medicinal Properties of Natural Chromones and Chromanones. PubMed. [Link]

  • Vijayalakshmi, C. S., et al. (1991). Structure and Conformation of Novel Derivatives of Chromanone: 1H NMR, 13C NMR and 1D-NOE Difference Spectroscopic Study of 8-(3′-Methyl - but - 2′ - en - 1′ - oyl) - 7 - hydroxy - 2,2,5 - trimethyl-2H-chromanone. Spectroscopy Letters, 24(3), 389-396. [Link]

  • Gallivan, J. B. (1970). Spectroscopic studies on some chromones. Canadian Journal of Chemistry, 48(24), 3928-3936. [Link]

  • Gallivan, J. B. (1970). Spectroscopic studies on some chromones. Canadian Science Publishing. [Link]

  • Kumar, P., et al. (2022). Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics. RSC Medicinal Chemistry, 13(8), 914-933. [Link]

  • Khan, I., et al. (2020). Health benefits of chromones: common ingredients of our daily diet. ResearchGate. [Link]

  • Abdel-Sattar, E., et al. (2021). Naturally Occurring Chromone Glycosides: Sources, Bioactivities, and Spectroscopic Features. ResearchGate. [Link]

  • Vijayalakshmi, C. S., et al. (1991). Structure and Conformation of Novel Derivatives of Chromanone. Taylor & Francis Online. [Link]

  • N/A. (n.d.). Chromanone Lactones: A Neglected Group of Natural Products – Isolation, Structure Elucidation, Bioactivity, and Synthesis. ResearchGate. [Link]

  • Mary, Y. S., et al. (2021). Spectroscopic and computational study of chromone derivatives with antitumor activity: detailed DFT, QTAIM and docking investigations. SN Applied Sciences, 3(1), 143. [Link]

  • N/A. (n.d.). Synthesis and NMR studies of novel chromone-2-carboxamide derivatives. PubMed. [Link]

  • Abdel-Sattar, E., et al. (2021). Naturally Occurring Chromone Glycosides: Sources, Bioactivities, and Spectroscopic Features. MDPI. [Link]

  • N/A. (n.d.). 128418 PDFs | Review articles in NATURAL PRODUCT ISOLATION. ResearchGate. [Link]

  • Wang, Y., et al. (2021). Separation of three chromones from Saposhnikovia divaricata using macroporous resins followed by preparative high-performance liquid chromatography. Journal of Separation Science, 44(9), 1945-1953. [Link]

  • Liu, J., et al. (2006). The Isolation of Two New Chromone Derivatives from the New Zealand Fungus Tolypocladium extinguens. Journal of Natural Products, 69(5), 815-817. [Link]

  • N/A. (n.d.). Extraction and characterization of chromone from Alangium salvifolium. ResearchGate. [Link]

  • Degenhardt, A. G., et al. (2005). Structure determination of a novel 3(6H)-pyranone chromophore and clarification of its formation from carbohydrates and primary amino acids. Journal of Agricultural and Food Chemistry, 53(10), 4179-4185. [Link]

  • N/A. (n.d.). A. General procedure for the preparation of monomeric chromanone... ResearchGate. [Link]

  • Al-Suhaimi, E. A. (2016). Separation techniques: Chromatography. PMC. [Link]

  • Taylor, J. (2022). Chromatography: Techniques of Separation. TSI Journals. [Link]

  • N/A. (n.d.). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. [Link]

  • N/A. (n.d.). Chromatographic separation technologies. Bioanalysis Zone. [Link]

  • N/A. (2023). Chromatography Techniques & Key Components. Labcompare. [Link]

  • N/A. (n.d.). Chromatography Basic Principles Involved In Separation Process. Jack Westin. [Link]

  • Bracca, A. B. J., et al. (2021). First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. RSC Advances, 11(34), 20959-20967. [Link]

  • N/A. (n.d.). Structure Elucidation of Secondary Metabolites: Current Frontiers and Lingering Pitfalls. ACS Chemical Biology. [Link]

  • N/A. (n.d.). Spectroscopy Online. Spectroscopy Online. [Link]

  • N/A. (n.d.). Application Notes. Spectroscopy Online. [Link]

Sources

Methodological & Application

Synthesis of Methyl 4-oxochroman-7-carboxylate: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For correspondence: [email protected]

Introduction

Methyl 4-oxochroman-7-carboxylate is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The chromanone scaffold is a core structure in a variety of biologically active compounds, and the presence of a carboxylate group at the 7-position provides a versatile handle for further chemical modifications. This application note provides a comprehensive and detailed protocol for the synthesis of this compound, intended for researchers, scientists, and professionals in the field of drug development. The protocol is designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Synthetic Strategy Overview

The synthesis of this compound is most effectively achieved through a two-step process. The first key step is the formation of the chromanone ring system to yield 4-oxochroman-7-carboxylic acid. This is accomplished via an intramolecular Friedel-Crafts acylation of a suitably substituted phenoxypropanoic acid, a reaction often catalyzed by strong acids such as polyphosphoric acid (PPA)[1][2]. The second step involves the esterification of the resulting carboxylic acid to the desired methyl ester. A classic Fischer esterification provides a reliable and high-yielding route to the final product[3].

Synthesis_Overview Start Methyl 4-hydroxybenzoate Intermediate1 Methyl 3-(4-methoxycarbonylphenoxy)propanoate Start->Intermediate1 Michael Addition (Acrylate derivative) Intermediate2 3-(4-Carboxyphenoxy)propanoic acid Intermediate1->Intermediate2 Saponification Cyclization_Product 4-Oxochroman-7-carboxylic acid Intermediate2->Cyclization_Product Intramolecular Friedel-Crafts Acylation (PPA) Final_Product This compound Cyclization_Product->Final_Product Fischer Esterification (MeOH, H+)

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Part 1: Synthesis of 4-Oxochroman-7-carboxylic acid

This part of the protocol details the formation of the key carboxylic acid intermediate. The synthesis begins with the Michael addition of methyl 4-hydroxybenzoate to an acrylate, followed by saponification and subsequent intramolecular Friedel-Crafts cyclization.

Materials and Reagents:

Reagent/MaterialGradeSupplier
Methyl 4-hydroxybenzoateReagentSigma-Aldrich
Methyl acrylateReagentSigma-Aldrich
Triton B (40% in methanol)ReagentSigma-Aldrich
Sodium hydroxideACS ReagentFisher Scientific
Hydrochloric acid, concentratedACS ReagentFisher Scientific
Polyphosphoric acid (PPA)LaboratorySigma-Aldrich
Dichloromethane (DCM)ACS ReagentFisher Scientific
MethanolACS ReagentFisher Scientific
Ethyl acetateACS ReagentFisher Scientific
Saturated sodium bicarbonate solution-Prepared in-house
Brine (saturated NaCl solution)-Prepared in-house
Anhydrous magnesium sulfateLaboratoryFisher Scientific

Step-by-Step Procedure:

  • Michael Addition:

    • To a stirred solution of methyl 4-hydroxybenzoate (1 equivalent) in methanol, add a catalytic amount of Triton B (0.05 equivalents).

    • Slowly add methyl acrylate (1.1 equivalents) dropwise at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield crude methyl 3-(4-methoxycarbonylphenoxy)propanoate.

  • Saponification:

    • Dissolve the crude product from the previous step in a mixture of methanol and water.

    • Add an excess of sodium hydroxide (2.5 equivalents) and heat the mixture to reflux.

    • After the reaction is complete (monitored by TLC), cool the mixture and remove the methanol under reduced pressure.

    • Acidify the aqueous solution to pH 2 with concentrated hydrochloric acid.

    • The precipitated solid, 3-(4-carboxyphenoxy)propanoic acid, is collected by filtration, washed with cold water, and dried.

  • Intramolecular Friedel-Crafts Acylation:

    • Place polyphosphoric acid (PPA) in a round-bottom flask equipped with a mechanical stirrer and a thermometer. Heat the PPA to approximately 80-90 °C to reduce its viscosity[2].

    • Slowly and carefully add the dried 3-(4-carboxyphenoxy)propanoic acid (1 equivalent) to the hot PPA with vigorous stirring.

    • Heat the reaction mixture to 100-110 °C for the specified time, monitoring the cyclization by TLC. The use of PPA as both a solvent and a catalyst facilitates the intramolecular acylation to form the cyclic ketone[4][5].

    • After completion, carefully pour the hot reaction mixture onto crushed ice with stirring.

    • The precipitated solid, 4-oxochroman-7-carboxylic acid, is collected by filtration, washed thoroughly with water until the washings are neutral, and dried.

Part1_Workflow cluster_0 Michael Addition cluster_1 Saponification cluster_2 Intramolecular Friedel-Crafts Acylation MA1 Dissolve Methyl 4-hydroxybenzoate in MeOH with Triton B MA2 Add Methyl Acrylate MA1->MA2 MA3 Reflux and Monitor MA2->MA3 MA4 Work-up and Isolation MA3->MA4 S1 Dissolve product in MeOH/H2O MA4->S1 Crude Product S2 Add NaOH and Reflux S1->S2 S3 Acidify and Precipitate S2->S3 S4 Filter and Dry S3->S4 FCA2 Add 3-(4-carboxyphenoxy)propanoic acid S4->FCA2 Dried Intermediate FCA1 Heat PPA FCA1->FCA2 FCA3 Heat and Monitor FCA2->FCA3 FCA4 Quench on ice FCA3->FCA4 FCA5 Filter and Dry FCA4->FCA5

Caption: Step-by-step workflow for the synthesis of 4-Oxochroman-7-carboxylic acid.

Part 2: Esterification to this compound

This part of the protocol describes the conversion of the carboxylic acid to its corresponding methyl ester via Fischer esterification.

Materials and Reagents:

Reagent/MaterialGradeSupplier
4-Oxochroman-7-carboxylic acid-Synthesized in Part 1
MethanolAnhydrousSigma-Aldrich
Sulfuric acid, concentratedACS ReagentFisher Scientific
Saturated sodium bicarbonate solution-Prepared in-house
Ethyl acetateACS ReagentFisher Scientific
Brine (saturated NaCl solution)-Prepared in-house
Anhydrous sodium sulfateLaboratoryFisher Scientific
Silica gel for column chromatography60 Å, 230-400 meshSigma-Aldrich

Step-by-Step Procedure:

  • Fischer Esterification:

    • Suspend 4-oxochroman-7-carboxylic acid (1 equivalent) in anhydrous methanol in a round-bottom flask.

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) to the suspension. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol[3].

    • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Combine the fractions containing the pure product and evaporate the solvent to yield the final product as a solid.

Characterization Data

The final product should be characterized by standard spectroscopic methods to confirm its identity and purity.

Table of Expected Spectroscopic Data:

TechniqueExpected Data
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~8.0-7.8 (m, 2H, Ar-H), ~7.0 (d, 1H, Ar-H), 4.6 (t, 2H, -OCH₂-), 3.9 (s, 3H, -OCH₃), 2.8 (t, 2H, -COCH₂-)
¹³C NMR (CDCl₃, 101 MHz)δ (ppm): ~191 (C=O, ketone), ~166 (C=O, ester), ~162, ~131, ~128, ~125, ~118, ~117 (Ar-C), ~67 (-OCH₂-), ~52 (-OCH₃), ~37 (-COCH₂-)
IR (KBr, cm⁻¹)ν: ~2950 (C-H), ~1720 (C=O, ester), ~1680 (C=O, ketone), ~1610, ~1450 (C=C, aromatic), ~1250 (C-O)
Mass Spec. (ESI+)m/z: 207.06 [M+H]⁺, 229.04 [M+Na]⁺ for C₁₁H₁₀O₄

Note: The exact chemical shifts and peak multiplicities may vary slightly depending on the solvent and instrument used.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Concentrated acids (sulfuric acid, polyphosphoric acid) are highly corrosive. Handle with extreme care.

  • Organic solvents are flammable. Avoid open flames and sources of ignition.

  • Refer to the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This application note provides a detailed and reliable two-part protocol for the synthesis of this compound. By following these procedures and adhering to the safety guidelines, researchers can efficiently prepare this valuable compound for their drug discovery and development programs. The explanations provided for the key steps aim to empower scientists with a deeper understanding of the chemical transformations involved, facilitating troubleshooting and adaptation of the protocol as needed.

References

  • Polyphosphoric Acid in Organic Synthesis. Canadian Center of Science and Education. [Link]

  • Polyphosphoric Acid in Organic Synthesis. International Journal of Chemistry. [Link]

  • Polyphosphoric acid-promoted one-pot synthesis and neuroprotective effects of flavanones against NMDA-induced injury in PC12 cells. National Institutes of Health. [Link]

  • PPA-mediated C-C bond formation: a synthetic route to substituted indeno[2,1-c]quinolin-6(7H)-ones. PubMed. [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]

  • This compound. ChemUniverse. [Link]

  • Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

  • 13C NMR Chemical Shifts. Oregon State University. [Link]

  • Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]

Sources

The Versatile Scaffold: Methyl 4-oxochroman-7-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Chroman-4-one Core and the Strategic Role of Methyl 4-oxochroman-7-carboxylate

In the landscape of contemporary drug discovery, certain molecular frameworks consistently emerge as "privileged structures" due to their inherent ability to interact with a wide array of biological targets. The chroman-4-one nucleus is a prominent member of this elite class, forming the backbone of numerous natural products and synthetic compounds with significant therapeutic potential.[1] This heterocyclic scaffold has demonstrated a remarkable spectrum of biological activities, including anticancer, antidiabetic, antibacterial, and antifungal properties. The specific biological effects of chroman-4-one derivatives are intricately linked to the nature and positioning of substituents on the bicyclic ring system.

Within this versatile family of compounds, this compound stands out as a strategically important starting material and a key intermediate for the synthesis of diverse compound libraries for biological screening. Its structure incorporates the foundational chroman-4-one core, featuring a ketone at the C4 position, and a methyl ester at the C7 position of the aromatic ring. This ester functionality provides a crucial chemical handle for a variety of synthetic transformations, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in medicinal chemistry programs.

Key Physicochemical Properties

PropertyValue
CAS Number 41118-21-2
Molecular Formula C₁₁H₁₀O₄
Molecular Weight 206.19 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and methanol.

Synthesis of the Core Scaffold: this compound

The preparation of this compound can be achieved through several synthetic routes, with the choice of method often depending on the availability of starting materials and desired scale. A common and effective approach involves the intramolecular cyclization of a suitably substituted phenol derivative.

Representative Synthetic Protocol:

A widely employed synthetic strategy for chroman-4-ones involves the reaction of a 2'-hydroxyacetophenone with an appropriate aldehyde in a base-promoted aldol condensation, followed by an intramolecular oxa-Michael addition.[1]

Applications in Medicinal Chemistry: A Gateway to Bioactive Molecules

The true value of this compound in medicinal chemistry lies in its potential for diversification. The ester group at the C7 position serves as a versatile anchor point for the introduction of a wide range of functional groups, enabling the synthesis of extensive compound libraries for high-throughput screening and lead optimization.

Derivatization Strategies at the C7 Position:

The methyl ester of this compound can be readily transformed into a variety of other functional groups, each offering unique possibilities for interaction with biological targets.

1. Amide Bond Formation:

One of the most common and powerful derivatization strategies is the conversion of the methyl ester to an amide. This is typically achieved by first hydrolyzing the ester to the corresponding carboxylic acid, followed by coupling with a diverse panel of primary or secondary amines.

  • Rationale: The introduction of an amide bond can significantly impact the physicochemical properties of the molecule, including its solubility, hydrogen bonding capacity, and conformational flexibility. The diverse range of commercially available amines allows for the systematic exploration of the chemical space around the C7 position. This approach is fundamental in establishing structure-activity relationships.

Experimental Protocol: Hydrolysis and Amide Coupling

Step 1: Hydrolysis of this compound to 4-Oxochroman-7-carboxylic acid

  • To a solution of this compound (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v), add lithium hydroxide (or sodium hydroxide, 1.5-2.0 eq).

  • Stir the reaction mixture at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with water, and dry under vacuum to yield 4-oxochroman-7-carboxylic acid.

Step 2: Amide Coupling

  • To a solution of 4-oxochroman-7-carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF or DCM), add a coupling agent such as HATU (1.1 eq) or EDC/HOBt (1.1 eq each) and a base (e.g., DIPEA, 2.0 eq).

  • Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Work up the reaction by washing with aqueous solutions (e.g., saturated NaHCO₃, brine) and purify the product by column chromatography or recrystallization.

G start This compound hydrolysis Hydrolysis (LiOH or NaOH) start->hydrolysis acid 4-Oxochroman-7-carboxylic acid hydrolysis->acid coupling Amide Coupling (HATU or EDC/HOBt, Amine) acid->coupling product 7-Amido-4-oxochroman Derivatives coupling->product

Caption: Workflow for the synthesis of 7-amido-4-oxochroman derivatives.

2. Reduction to an Alcohol:

The methyl ester can be reduced to a primary alcohol, which can then be further functionalized.

  • Rationale: The resulting hydroxymethyl group can be used as a precursor for ethers, esters, or can be oxidized to an aldehyde for further reactions.

3. Direct Aminolysis:

In some cases, the methyl ester can be directly converted to an amide by heating with an amine, although this method is generally less efficient than the two-step hydrolysis-coupling sequence.

Potential Therapeutic Targets and Applications

Derivatives of the chroman-4-one scaffold have been investigated for a wide range of therapeutic applications. While specific studies originating from this compound are still emerging, the broader class of compounds provides a strong rationale for its use in targeting various diseases.

  • Sirtuin (SIRT) Inhibitors: Substituted chroman-4-ones have been identified as potent and selective inhibitors of SIRT2, an enzyme implicated in aging-related diseases such as neurodegenerative disorders.[1][2] The substitution pattern on the chroman-4-one ring is crucial for both potency and selectivity.

  • IKr Potassium Channel Inhibitors: Certain 4-chromanone derivatives have been designed and synthesized as inhibitors of the rapid delayed rectifier potassium current (IKr), a target for the treatment of cardiac arrhythmias.[3]

  • Anticancer Agents: The chroman-4-one scaffold is present in many natural products with anticancer activity. Synthetic derivatives continue to be an active area of research for the development of novel chemotherapeutic agents.

  • Antibacterial Agents: Chroman-4-ones have shown promising activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

Future Directions

This compound represents a valuable and underexplored starting point for the development of novel therapeutic agents. Future research efforts should focus on the synthesis of diverse libraries of compounds derived from this versatile scaffold and their systematic evaluation against a broad range of biological targets. The strategic functionalization of the C7 position, in combination with modifications at other positions of the chroman-4-one ring, will undoubtedly lead to the discovery of new and potent drug candidates.

References

Application Notes & Protocols: A Tiered Strategy for Screening Methyl 4-oxochroman-7-carboxylate for Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The chromone scaffold is a well-established "privileged structure" in medicinal chemistry, with derivatives exhibiting a vast range of biological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] Methyl 4-oxochroman-7-carboxylate, as a member of this class, represents a promising candidate for biological screening. This document provides a comprehensive, tiered strategy for evaluating its biological potential. We present detailed protocols for primary cytotoxicity screening against a panel of cancer cell lines, followed by secondary assays to elucidate the mechanism of action, specifically focusing on apoptosis induction. The causality behind experimental choices, self-validating controls, and data interpretation are explained to ensure robust and reproducible results.

Rationale and Strategy

The Promise of the Chromone Scaffold

Chromones (4H-1-benzopyran-4-ones) and their derivatives are ubiquitous in nature and have been the subject of extensive synthetic and pharmacological investigation.[3][4] Their rigid bicyclic structure serves as an effective pharmacophore that can be decorated with various functional groups to modulate activity against diverse biological targets, including protein kinases, cholinesterases, and enzymes involved in inflammatory pathways.[5][6][7] Given this precedent, a broad-spectrum screening approach for this compound is scientifically justified.

A Tiered Screening Approach

To efficiently allocate resources and build a logical understanding of the compound's activity, we propose a tiered screening workflow. This strategy, common in drug discovery, begins with broad, high-throughput assays and progresses to more complex, mechanism-specific assays for promising "hits".[8][9]

  • Tier 1: Primary Screening. Assess broad cytotoxicity to identify if the compound has a general effect on cell viability and proliferation. This is a foundational first step in anticancer drug discovery.[10][11]

  • Tier 2: Secondary & Mechanistic Screening. If cytotoxicity is observed, subsequent assays will probe the underlying mechanism (e.g., apoptosis, cell cycle arrest).

  • Tier 3: Target Identification (Future Work). Active compounds would then proceed to advanced studies to identify specific molecular targets.

This guide will provide detailed protocols for Tiers 1 and 2.

Tier 1: Primary Cytotoxicity Screening

The initial step is to determine the compound's effect on the viability of cancer cells. We recommend screening against the NCI-60 panel, a set of 60 diverse human cancer cell lines, to identify potential tissue-specific sensitivity.[12][13][14] The MTS assay, a colorimetric method for assessing metabolic activity, is a robust, sensitive, and high-throughput compatible choice for this purpose.[15][16]

Experimental Workflow: Tier 1

G cluster_prep Preparation cluster_assay MTS Assay Workflow cluster_analysis Data Analysis Compound_Prep Prepare Stock Solution of Test Compound (in DMSO) Add_Compound Add Serial Dilutions of Test Compound Compound_Prep->Add_Compound Cell_Culture Culture NCI-60 Cancer Cell Lines Seed_Cells Seed Cells in 96-well Plates Cell_Culture->Seed_Cells Seed_Cells->Add_Compound Incubate_48h Incubate for 48 hours Add_Compound->Incubate_48h Add_MTS Add MTS Reagent Incubate_48h->Add_MTS Incubate_2h Incubate for 1-4 hours Add_MTS->Incubate_2h Read_Abs Read Absorbance (490 nm) Incubate_2h->Read_Abs Calc_Viability Calculate % Cell Viability Read_Abs->Calc_Viability Plot_Curve Plot Dose-Response Curve Calc_Viability->Plot_Curve Calc_IC50 Determine IC50 Value Plot_Curve->Calc_IC50

Caption: Tier 1 Primary Cytotoxicity Screening Workflow.

Detailed Protocol: MTS Cytotoxicity Assay

This protocol is adapted for a 96-well plate format.

Rationale: The MTS assay measures the reduction of a tetrazolium salt by metabolically active cells into a soluble formazan product.[16] The amount of formazan is directly proportional to the number of living cells, providing a quantitative measure of cell viability.[17]

Materials:

  • This compound

  • Cancer cell lines of interest (e.g., MCF-7, HeLa, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Sterile DMSO (for compound stock)

  • MTS reagent combined with an electron coupling agent (e.g., PES)[18]

  • Sterile 96-well flat-bottom plates

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Create serial dilutions in complete culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

  • Cell Seeding: Harvest exponentially growing cells and perform a cell count. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).[15] Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Treatment: Carefully remove the medium and add 100 µL of the medium containing the various concentrations of the test compound.

    • Self-Validation: Include the following controls on every plate:

      • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO (e.g., 0.5%). This represents 100% viability.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin at 10 µM).

      • Media Blank: Wells containing only culture medium (no cells) to measure background absorbance.

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2. The incubation time can be varied (e.g., 24, 72 hours) but should be kept consistent.

  • MTS Addition: Add 20 µL of the combined MTS/PES solution to each well.[16][17]

  • Color Development: Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Absorbance Measurement: Record the absorbance at 490 nm using a microplate reader.[16][18]

Data Analysis and Interpretation
  • Background Subtraction: Subtract the average absorbance of the media blank wells from all other wells.

  • Calculate Percent Viability:

    • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

  • Determine IC50 Value: The half-maximal inhibitory concentration (IC50) is the concentration of the compound required to inhibit cell growth by 50%.[10][19] Plot % Viability against the log of the compound concentration and fit the data to a non-linear regression curve (sigmoidal dose-response) to calculate the IC50 value.[20][21]

Data Presentation: Results should be summarized in a table.

Cell LineTissue of OriginIC50 (µM) of this compound
MCF-7Breast Cancer[Insert Value]
A549Lung Cancer[Insert Value]
U87Glioblastoma[Insert Value]
HeLaCervical Cancer[Insert Value]

A compound with an IC50 value < 10 µM is generally considered a potent hit and warrants further investigation.

Tier 2: Secondary Mechanistic Screening

If this compound demonstrates significant cytotoxicity (e.g., IC50 < 10 µM in one or more cell lines), the next logical step is to investigate how it is killing the cells. A primary mechanism for anticancer compounds is the induction of apoptosis, or programmed cell death.

Caspase-Glo® 3/7 Assay

Rationale: A key event in the apoptotic cascade is the activation of effector caspases, particularly caspase-3 and caspase-7.[22] The Caspase-Glo® 3/7 Assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3 and -7 to generate a luminescent signal.[22][23] This "add-mix-measure" assay is highly sensitive and ideal for high-throughput formats.[22]

Experimental Workflow: Tier 2

G cluster_prep Preparation cluster_assay Caspase-Glo® 3/7 Assay cluster_analysis Data Analysis Seed_Cells Seed Sensitive Cell Line (e.g., MCF-7) in 96-well Plates Add_Compound Treat cells with compound at 1x, 5x, and 10x IC50 Seed_Cells->Add_Compound Incubate_24h Incubate for 24 hours Add_Compound->Incubate_24h Add_Reagent Add Caspase-Glo® 3/7 Reagent Incubate_24h->Add_Reagent Incubate_1h Incubate for 1 hour at Room Temp Add_Reagent->Incubate_1h Read_Lum Read Luminescence Incubate_1h->Read_Lum Plot_Data Plot Relative Luminescence Units (RLU) vs. Treatment Read_Lum->Plot_Data Interpret Compare to Controls Plot_Data->Interpret

Caption: Tier 2 Apoptosis Induction Screening Workflow.

Detailed Protocol: Caspase-Glo® 3/7 Assay

Materials:

  • Sensitive cancer cell line identified in Tier 1 (e.g., MCF-7)

  • This compound

  • Caspase-Glo® 3/7 Assay System (Promega, Cat.# G8091 or similar)[22]

  • White-walled 96-well plates suitable for luminescence

  • Luminometer

Procedure:

  • Cell Seeding: Seed the selected cancer cell line in a white-walled 96-well plate at the previously optimized density in 100 µL of medium. Incubate overnight.

  • Treatment: Treat cells with this compound at concentrations relative to its IC50 value (e.g., 1x IC50, 5x IC50, and 10x IC50).

    • Self-Validation: Include the following controls:

      • Vehicle Control: Cells treated with DMSO only.

      • Positive Control: Cells treated with a known apoptosis inducer (e.g., Staurosporine at 1 µM).

      • Blank: Wells with medium only.

  • Incubation: Incubate for a period shorter than the cytotoxicity assay to capture early apoptotic events (e.g., 24 hours).

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions by reconstituting the lyophilized substrate with the provided buffer.[24][25]

  • Assay Execution:

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.[25]

    • Add 100 µL of the reagent directly to each well.[25]

    • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

  • Signal Development: Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis and Interpretation

The data is expressed as Relative Luminescence Units (RLU). A significant, dose-dependent increase in RLU in compound-treated wells compared to the vehicle control indicates the activation of caspase-3/7 and suggests that the compound induces apoptosis. This result would strongly support the hypothesis that the observed cytotoxicity is mediated, at least in part, by programmed cell death.

Conclusion and Future Directions

This structured, tiered approach provides a robust framework for the initial biological characterization of this compound. A positive "hit" in the primary cytotoxicity screen, followed by confirmation of apoptosis induction, would establish the compound as a promising lead for further development.

Future work (Tier 3) would involve more in-depth mechanistic studies, such as:

  • Cell Cycle Analysis: To determine if the compound causes arrest at a specific phase of the cell cycle.

  • Kinase Profiling: Many chromone derivatives are known to be kinase inhibitors.[5][6] Screening against a panel of cancer-relevant kinases could identify specific molecular targets.

  • In Vivo Studies: Evaluating the compound's efficacy and safety in animal models of cancer.

By following these detailed protocols and validation checks, researchers can generate high-quality, reproducible data to confidently assess the therapeutic potential of this compound.

References

  • Title: An Update on Natural Occurrence and Biological Activity of Chromones Source: Current Medicinal Chemistry URL: [Link]

  • Title: 5 Ways to Determine IC50 Value in Pharmacology Research Source: Housing Innovations URL: [Link]

  • Title: Biological activities of 2-styrylchromones Source: PubMed URL: [Link]

  • Title: Biological and Medicinal Properties of Natural Chromones and Chromanones Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview Source: ResearchGate URL: [Link]

  • Title: Drug Discovery Workflow - What is it? Source: Vipergen URL: [Link]

  • Title: Five Simple Steps For a Successful MTS Assay! Source: Bitesize Bio URL: [Link]

  • Title: Caspase 3/7 Activity Source: Protocols.io URL: [Link]

  • Title: NCI-60 Source: Wikipedia URL: [Link]

  • Title: Building a Virtual Drug Screening Workflow with BioNeMo Source: YouTube URL: [Link]

  • Title: Drugsniffer: An Open Source Workflow for Virtually Screening Billions of Molecules for Binding Affinity to Protein Targets Source: Frontiers URL: [Link]

  • Title: IC50 Source: Wikipedia URL: [Link]

  • Title: IC50 Determination Source: edX URL: [Link]

  • Title: Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Understanding IC50: A Comprehensive Guide to Calculation Source: Oreate AI Blog URL: [Link]

  • Title: Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Comparison of 3 Cytotoxicity Screening Assays and Their Application to the Selection of Novel Antibacterial Hits Source: Semantic Scholar URL: [Link]

  • Title: Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models Source: MDPI URL: [Link]

  • Title: Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products Source: MDPI URL: [Link]

  • Title: In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay Source: ResearchGate URL: [Link]

  • Title: Cytotoxic Profiling of Annotated and Diverse Chemical Libraries Using Quantitative High Throughput Screening Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Molecular genomic features associated with in vitro response of the NCI‐60 cancer cell line panel to natural products Source: PubMed Central URL: [Link]

  • Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf URL: [Link]

  • Title: NCI-60 Human Tumor Cell Line Screen Source: Division of Cancer Treatment and Diagnosis URL: [Link]

  • Title: MTS Tetrazolium Assay Protocol Source: Creative Bioarray URL: [Link]

  • Title: Design, synthesis and biological evaluation of chromone derivatives as novel protein kinase CK2 inhibitors Source: PubMed URL: [Link]

  • Title: Proteomic profiling of the NCI-60 cancer cell lines using new high-density reverse-phase lysate microarrays Source: PNAS URL: [Link]

  • Title: Design, synthesis and biological evaluation of 4-chromanone derivatives as IKr inhibitors. Source: Semantic Scholar URL: [Link]

  • Title: Structural activity relationship of chromones against various protein... Source: ResearchGate URL: [Link]

  • Title: Research into New Molecules with Anti-Inflammatory Activity Source: MDPI URL: [Link]

  • Title: AISMPred: A Machine Learning Approach for Predicting Anti-Inflammatory Small Molecules Source: Preprints.org URL: [Link]

  • Title: Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review Source: PubMed Central URL: [Link]

  • Title: A novel chromone-based as a potential inhibitor of ULK1 that modulates autophagy and induces apoptosis in colon cancer Source: PubMed Central URL: [Link]

  • Title: Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics Source: PubMed Central URL: [Link]

  • Title: A convenient synthesis of methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]-pyrazine-7-carboxylates and corresponding carboxylic acids Source: ResearchGate URL: [Link]

  • Title: this compound Source: ChemUniverse URL: [Link]

Sources

Application Notes and Protocols for Cytotoxicity Assessment of Chromanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Cytotoxicity Screening for Chromanone Derivatives

Chromanone and its derivatives represent a class of heterocyclic compounds with significant therapeutic potential, particularly as anticancer agents.[1][2] A crucial initial step in the preclinical evaluation of these novel compounds is the accurate assessment of their cytotoxic effects.[3] Cytotoxicity assays are indispensable tools in drug discovery, providing essential data on a compound's ability to induce cell death and helping to determine its therapeutic window.[4] This guide offers a detailed framework for selecting and performing robust cytotoxicity assays tailored to the specific properties of chromanone derivatives, ensuring the generation of reliable and reproducible data.

The choice of assay is paramount and depends on the research question, the anticipated mechanism of action, and throughput requirements.[1][5] This document will detail protocols for three widely accepted and complementary assays: the MTT assay for assessing metabolic activity, the Lactate Dehydrogenase (LDH) assay for measuring membrane integrity, and the Caspase-Glo® 3/7 assay for quantifying apoptosis.[1] Integrating data from these distinct methodologies provides a comprehensive cytotoxic profile of the chromanone derivatives under investigation.[6]

Foundational Assays for a Comprehensive Cytotoxic Profile

A multi-faceted approach to cytotoxicity testing is recommended to build a comprehensive understanding of a compound's effects on cell health.

MTT Assay: A Measure of Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that provides an indication of cell viability by measuring mitochondrial metabolic activity.[7][8] In viable cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7][8] The amount of formazan produced, which is quantified spectrophotometrically, is directly proportional to the number of metabolically active cells.[6][9]

Causality Behind Experimental Choices: This assay is often a primary choice for initial screening due to its simplicity and high-throughput compatibility.[7] It provides a robust initial indication of a compound's effect on cell proliferation and viability. However, it's important to recognize that this assay measures metabolic activity, which may not always directly correlate with cell number.[10] Certain compounds can modulate cellular metabolism without inducing cell death, potentially leading to misleading results.[10] Therefore, it is crucial to complement MTT data with assays that measure different cytotoxicity markers.

Lactate Dehydrogenase (LDH) Assay: An Indicator of Membrane Integrity

The LDH assay is a cytotoxicity assay that quantifies the release of lactate dehydrogenase from cells with damaged plasma membranes.[11][12] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon loss of membrane integrity, a hallmark of necrosis and late-stage apoptosis.[6][13] The released LDH catalyzes the conversion of lactate to pyruvate, which then reacts with a tetrazolium salt to produce a colored formazan product.[11][12] The amount of formazan is proportional to the amount of LDH released and, consequently, the extent of cytotoxicity.[6][12]

Causality Behind Experimental Choices: This assay provides a direct measure of cell membrane damage, a clear indicator of cytotoxicity.[4] It is particularly useful for distinguishing cytotoxic effects from cytostatic effects (inhibition of proliferation without cell death). The LDH assay is often used in conjunction with the MTT assay to confirm that a decrease in metabolic activity is indeed due to cell death.[11]

Caspase-Glo® 3/7 Assay: A Specific Marker for Apoptosis

The Caspase-Glo® 3/7 Assay is a luminescent assay that specifically measures the activity of caspases-3 and -7, key executioner enzymes in the apoptotic pathway.[14][15] The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active caspases-3 and -7.[14][15] This cleavage releases aminoluciferin, a substrate for luciferase, which in turn generates a luminescent signal that is proportional to the amount of caspase-3/7 activity.[14]

Causality Behind Experimental Choices: Many anti-cancer agents, including some chromanone derivatives, induce cell death through apoptosis.[1] This assay provides a highly sensitive and specific method to determine if the observed cytotoxicity is mediated by the apoptotic pathway.[16] Its "add-mix-measure" format makes it well-suited for high-throughput screening.[14]

Experimental Protocols

I. MTT Assay Protocol

This protocol is a generalized guideline and should be optimized for specific cell lines and experimental conditions.

Materials:

  • Chromanone derivatives

  • Target cell line(s)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[7]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)[17]

  • Sterile 96-well plates

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for attachment and recovery.[18]

  • Compound Treatment: Prepare serial dilutions of the chromanone derivatives in complete cell culture medium. After 24 hours, remove the existing medium and add 100 µL of the diluted compounds to the respective wells.[1] Include appropriate controls:

    • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the chromanone derivatives.[18]

    • Untreated Control: Cells in culture medium only.

    • Blank Control: Culture medium without cells.[7]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.[18]

  • MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[19]

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[1]

  • Solubilization: Carefully remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[9] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]

Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100[6]

Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits cell growth by 50%).[1]

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Procedure cluster_analysis Data Acquisition & Analysis cell_seeding 1. Seed Cells in 96-well Plate compound_prep 2. Prepare Serial Dilutions of Chromanone Derivatives treatment 3. Treat Cells with Compounds & Controls compound_prep->treatment incubation_24_72 4. Incubate (24-72 hours) treatment->incubation_24_72 mtt_addition 5. Add MTT Reagent incubation_24_72->mtt_addition incubation_2_4 6. Incubate (2-4 hours) mtt_addition->incubation_2_4 solubilization 7. Add Solubilization Solution incubation_2_4->solubilization read_plate 8. Measure Absorbance (570 nm) solubilization->read_plate data_analysis 9. Calculate % Viability & IC50 Value read_plate->data_analysis

Caption: Workflow of the MTT assay for cytotoxicity testing.[1]

II. LDH Cytotoxicity Assay Protocol

This protocol provides a general framework for performing an LDH assay.

Materials:

  • Chromanone derivatives

  • Target cell line(s)

  • Complete cell culture medium

  • LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution)[1]

  • Sterile 96-well plates

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol to seed and treat the cells with chromanone derivatives.[1] Include the following controls:

    • Spontaneous LDH Release: Untreated cells.[1]

    • Maximum LDH Release: Cells treated with a lysis buffer (provided in the kit).[1]

    • No-Cell Background Control: Culture medium only.[12]

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.

  • LDH Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) to a fresh 96-well plate.[11] Add the LDH reaction mixture (as per the kit instructions) to each well.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[6]

  • Stop Reaction: Add the stop solution (provided in the kit) to each well.[11]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[11][13]

Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100[6]

Mechanism of LDH Cytotoxicity Assay

LDH_Mechanism cluster_cell Cell cluster_medium Culture Medium healthy_cell Viable Cell (Intact Membrane) LDH_inside LDH damaged_cell Damaged Cell (Compromised Membrane) LDH_released Released LDH damaged_cell->LDH_released Releases Pyruvate Pyruvate LDH_released->Pyruvate Catalyzes Lactate Lactate Lactate->Pyruvate NAD NAD+ NADH NADH NAD->NADH Formazan Formazan (Colored) NADH->Formazan Reduces Tetrazolium Tetrazolium Salt (Colorless) Tetrazolium->Formazan Chromanone Chromanone Derivative Chromanone->damaged_cell Induces Cytotoxicity

Caption: Mechanism of the LDH cytotoxicity assay.

III. Caspase-Glo® 3/7 Assay Protocol

This protocol is based on the principles of the Promega Caspase-Glo® 3/7 Assay.

Materials:

  • Chromanone derivatives

  • Target cell line(s)

  • Complete cell culture medium

  • Caspase-Glo® 3/7 Assay kit (Promega)[14]

  • Sterile, opaque-walled 96-well plates

  • Luminometer

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol, using opaque-walled 96-well plates suitable for luminescence measurements.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[16][20] Allow the reagent to equilibrate to room temperature before use.[20]

  • Reagent Addition: After the desired incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature.[16] Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[16]

  • Incubation: Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30 seconds. Incubate the plate at room temperature for 30 minutes to 3 hours, protected from light.[16]

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.[14]

Data Analysis: The luminescent signal is directly proportional to the amount of caspase-3/7 activity.[14] Compare the signal from the treated cells to that of the untreated control cells to determine the fold-change in caspase activity.

Data Presentation and Interpretation

For a clear and comparative analysis of the cytotoxic activity of different chromanone derivatives, the calculated IC50 values should be summarized in a tabular format.

Table 1: Cytotoxic Activity (IC50 Values in µM) of Chromanone Derivatives

Compound IDCell Line 1 (e.g., MCF-7)Cell Line 2 (e.g., A549)Cell Line 3 (e.g., HeLa)
Chromanone A15.2 ± 1.822.5 ± 2.118.9 ± 1.5
Chromanone B8.7 ± 0.912.1 ± 1.39.8 ± 1.1
Chromanone C> 50> 50> 50
Positive Control (e.g., Doxorubicin)0.5 ± 0.070.8 ± 0.10.6 ± 0.09
Data are presented as mean ± standard deviation from at least three independent experiments.

Concluding Remarks

The protocols provided in this guide offer a robust framework for assessing the cytotoxic properties of chromanone derivatives. By employing a multi-assay approach that evaluates metabolic activity, membrane integrity, and apoptosis induction, researchers can obtain a comprehensive and reliable cytotoxic profile of their compounds.[6] This detailed characterization is essential for identifying promising lead candidates and advancing the development of novel chromanone-based therapeutics.

References

  • Caspase-Glo® 3/7 Assay Protocol. Promega Corporation.

  • Application Notes and Protocols for Cell-Based Cytotoxicity Testing of Chromanone Compounds. Benchchem.

  • MTT assay protocol. Abcam.

  • An optimized lactate dehydrogenase release assay for screening of drug candidates in neuroscience. National Institutes of Health.

  • Application Notes and Protocols for Testing Cytotoxicity of Natural Compounds. Benchchem.

  • LDH Cytotoxicity Assay. Creative Bioarray.

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.

  • Protocol for Cell Viability Assays. BroadPharm.

  • Cytotoxicity assay selection guide. Abcam.

  • LDH assay kit guide: Principles and applications. Abcam.

  • Caspase 3/7 Activity. Protocols.io.

  • MTS Cell Proliferation Assay Kit User Manual.

  • MTS Cell Proliferation Colorimetric Assay Kit: A Comprehensive Technical Overview. ISCA.

  • Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. National Institutes of Health.

  • Caspase-Glo® 3/7 3D Assay Technical Manual. Promega Corporation.

  • Caspase-Glo(R) 3/7 Assay Technical Bulletin #TB323. Promega Corporation.

  • Necrosis vs Apoptosis Assay Kit | 9148. Antibodies Incorporated.

  • Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening.

  • How to Choose the Right Assay? | Cytotoxicity Assays. Nanotechnology.

  • Cell Viability Assays. Assay Guidance Manual. NCBI Bookshelf.

  • Apoptosis and Necrosis Assay (Flow Cytometry). Cyprotex - Evotec.

  • In Vitro Cell Death Determination for Drug Discovery: A Landscape Review of Real Issues.

  • LDH-Glo™ Cytotoxicity Assay. Promega Corporation.

  • Comparative Cytotoxicity of Chromone Derivatives on Cancer Cells: A Research Guide. Benchchem.

  • How to Choose a Cell Viability or Cytotoxicity Assay. Hillgene Biopharma Co., Ltd.

  • Apoptosis and Necrosis Quantitation Kit Plus. Biotium.

  • MTT Assay Protocol. Springer Nature Experiments.

  • Synthesis, Crystal Structure, Antitumor, and Antimicrobial Activity of Novel Copper(II) Complexes with a Coumarin Derivative Containing a Histamine Substituent. MDPI.

  • Distinguishing Apoptosis and Necrosis: Application Notes and Protocols. Benchchem.

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Institutes of Health.

  • Chromanone Oxime Analogs of Quinolone Drugs as Cytotoxic Agents. Biointerface Research in Applied Chemistry.

  • (PDF) Comparison of 3 Cytotoxicity Screening Assays and Their Application to the Selection of Novel Antibacterial Hits. ResearchGate.

  • Chromanone derivatives: Evaluating selective anticancer activity across human cell lines.

  • MTT assay and its use in cell viability and proliferation analysis. Abcam.

  • I am having problems in getting results in MTT assay. How do I rectify it?. ResearchGate.

  • Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. TFOT.

  • Cell viability assay: Problems with MTT assay in the solubilization step.

  • CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES.

  • Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. National Institutes of Health.

  • Synthesis and biological evaluation of chromanone-based derivatives as potential anti-neuroinflammatory agents. ResearchGate.

  • Synthesis and biological evaluation of 3-nitro-4-chromanone derivatives as potential antiproliferative agents for castration-resistant prostate cancer. PubMed.

  • Synthesis and biological evaluation of chromanone-based derivatives as potential anti-neuroinflammatory agents. PubMed.

Sources

Comprehensive Analytical Characterization of Methyl 4-oxochroman-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract

Methyl 4-oxochroman-7-carboxylate is a heterocyclic compound featuring a chromanone core, a scaffold of significant interest in medicinal chemistry and drug development due to its prevalence in biologically active molecules.[1] Rigorous characterization of this compound is paramount to confirm its chemical identity, purity, and structural integrity, thereby ensuring the reliability and reproducibility of downstream applications. This guide provides a comprehensive suite of detailed analytical protocols and field-proven insights for the unambiguous characterization of this compound, intended for researchers, chemists, and quality control specialists. The methodologies covered include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Infrared (IR) Spectroscopy, and X-ray Crystallography.

Introduction and Rationale for Analysis

The structural confirmation and purity assessment of synthetic compounds like this compound are foundational steps in any chemical research or drug development pipeline. The presence of multiple functional groups—a ketone, an aromatic ester, and an aryl ether within a bicyclic system—necessitates a multi-technique approach for a holistic and definitive analysis. Each analytical method provides a unique piece of the structural puzzle, and their combined application constitutes a self-validating system of characterization. This document outlines an integrated workflow designed to move from initial purity checks to absolute structural elucidation.

Molecular Structure and Key Features

Chemical Formula: C₁₁H₁₀O₄[2][3][4] Molecular Weight: 206.20 g/mol [2][3][4]

Chemical structure of this compound

Figure 1: Chemical structure of this compound (CAS No: 41118-21-2).[2]

The analytical strategy is designed to probe the following structural features:

  • Aromatic System: The three protons on the benzene ring and their substitution pattern.

  • Heterocyclic Ring: The two methylene groups (-O-CH₂- and -CH₂-C=O) of the dihydropyran-4-one ring.

  • Carbonyl Groups: The ketone at the C4 position and the ester carbonyl at C7.

  • Methyl Ester: The methoxy group (-OCH₃) and its associated methyl protons.

Integrated Analytical Workflow

A logical progression of analytical techniques ensures both efficiency and thoroughness. The workflow begins with chromatographic analysis for purity, followed by spectroscopic methods for structural verification and confirmation.

Analytical_Workflow cluster_0 Phase 1: Purity Assessment cluster_1 Phase 2: Structural Elucidation cluster_2 Phase 3: Definitive Structure HPLC HPLC Purity & Quantification MS Mass Spectrometry (Molecular Weight & Fragmentation) HPLC->MS Identity Check NMR NMR Spectroscopy (¹H, ¹³C, 2D) IR Infrared Spectroscopy (Functional Groups) NMR->IR Confirms Functional Groups XRay Single Crystal X-Ray (3D Structure) NMR->XRay Confirms Connectivity MS->NMR Confirms Mass

Caption: Integrated workflow for characterization.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Principle & Rationale: Reversed-phase HPLC (RP-HPLC) is the industry-standard method for determining the purity of small organic molecules. It separates the target compound from impurities based on differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. This allows for accurate quantification of the analyte as a percentage of the total detected components.

Protocol 3.1: RP-HPLC Purity Method
  • Sample Preparation:

    • Prepare a stock solution of this compound at 1.0 mg/mL in methanol or acetonitrile.

    • Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the initial mobile phase composition (e.g., 80:20 Water:Acetonitrile).

    • Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.[5]

  • Instrumentation & Conditions:

    • System: Standard HPLC system with UV-Vis detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

    • Column Temperature: 30 °C.

  • Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.08020
15.02080
18.02080
18.18020
22.08020
  • Data Interpretation:

    • The compound is expected to elute as a single major peak.

    • Purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks. A purity level of ≥95% is common for research-grade material.[4]

Mass Spectrometry (MS)

Principle & Rationale: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It is the definitive technique for confirming the molecular weight of a compound. High-resolution mass spectrometry (HRMS) can provide the elemental composition, further solidifying the molecular formula.

Protocol 4.1: Electrospray Ionization (ESI) MS
  • Sample Preparation:

    • Prepare a dilute solution of the compound (~0.1 mg/mL) in an appropriate solvent such as methanol or acetonitrile.

  • Instrumentation & Acquisition:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode. Positive ion mode is chosen to protonate the molecule, likely at the ketonic oxygen, forming the [M+H]⁺ adduct.

    • Analyzer: Time-of-Flight (TOF) or Orbitrap for high resolution.

    • Data Acquisition: Infuse the sample directly or via an LC inlet. Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).

  • Expected Data & Interpretation:

ParameterExpected ValueRationale
Molecular Formula C₁₁H₁₀O₄Based on the known structure.[2][3][4]
Exact Mass 206.0579Calculated for C₁₁H₁₀O₄.
Observed Ion [M+H]⁺ m/z 207.0657The protonated molecular ion; this is the primary confirmation of identity.
Key Fragments m/z 175, 147Potential loss of -OCH₂ (m/z 175) or the entire -COOCH₃ group (m/z 147).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Rationale: NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the number and type of carbon atoms.

Protocol 5.1: ¹H and ¹³C NMR
  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not contain it.

  • Instrumentation & Acquisition:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Experiments:

      • ¹H NMR: Standard proton experiment (zg30 pulse program).

      • ¹³C NMR: Proton-decoupled experiment (e.g., zgpg30) to obtain singlets for all carbons.

  • Expected ¹H NMR Data (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.85d1HH-5Aromatic proton ortho to the electron-withdrawing carbonyl group, deshielded.
~7.60dd1HH-6Aromatic proton ortho to the ester and ortho to H-8.
~7.55d1HH-8Aromatic proton ortho to the ester group.
~4.60t2HH-2 (-OCH₂-)Methylene protons adjacent to the ether oxygen.
~2.85t2HH-3 (-CH₂CO-)Methylene protons adjacent to the ketone carbonyl group.
~3.90s3H-OCH₃Methyl protons of the ester group.
  • Expected ¹³C NMR Data (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)AssignmentRationale
~191.0C-4 (C=O, Ketone)Ketone carbonyl carbons are highly deshielded.[6]
~166.0C-9 (C=O, Ester)Ester carbonyl carbons.[6]
~155.0C-8aAromatic carbon attached to the ether oxygen.
~131.0C-6Aromatic CH.
~128.0C-7Aromatic carbon attached to the ester.
~122.0C-5Aromatic CH.
~118.0C-4aAromatic carbon adjacent to the ketone.
~117.5C-8Aromatic CH.
~67.0C-2 (-OCH₂-)Aliphatic carbon attached to the ether oxygen.
~52.5-OCH₃Methyl carbon of the ester.
~37.0C-3 (-CH₂CO-)Aliphatic carbon alpha to the ketone.

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subgraph { rank=same; mol [label=<

"0" CELLBORDER="0" CELLSPACING="0"> "https://i.imgur.com/gK1qWJ2.png" SCALE="TRUE"/>

>]; }

subgraph { rank=same; H_5 [label="H-5 (~7.85 ppm, d)", fontcolor="#4285F4"]; H_6 [label="H-6 (~7.60 ppm, dd)", fontcolor="#EA4335"]; H_8 [label="H-8 (~7.55 ppm, d)", fontcolor="#FBBC05"]; H_2 [label="H-2 (~4.60 ppm, t)", fontcolor="#34A853"]; H_3 [label="H-3 (~2.85 ppm, t)", fontcolor="#9333ea"]; H_OCH3 [label="-OCH₃ (~3.90 ppm, s)", fontcolor="#f59e0b"]; }

// Dummy nodes for positioning arrows on the image dummy_H5 [pos="1.5,1.8!", shape=point, style=invis]; dummy_H6 [pos="2.3,1.2!", shape=point, style=invis]; dummy_H8 [pos="2.3,0.0!", shape=point, style=invis]; dummy_H2 [pos="0.0,0.0!", shape=point, style=invis]; dummy_H3 [pos="0.0,1.2!", shape=point, style=invis]; dummy_OCH3 [pos="3.8,0.6!", shape=point, style=invis];

mol -> dummy_H5 [style=invis]; mol -> dummy_H6 [style=invis]; mol -> dummy_H8 [style=invis]; mol -> dummy_H2 [style=invis]; mol -> dummy_H3 [style=invis]; mol -> dummy_OCH3 [style=invis];

dummy_H5 -> H_5 [color="#4285F4"]; dummy_H6 -> H_6 [color="#EA4335"]; dummy_H8 -> H_8 [color="#FBBC05"]; dummy_H2 -> H_2 [color="#34A853"]; dummy_H3 -> H_3 [color="#9333ea"]; dummy_OCH3 -> H_OCH3 [color="#f59e0b"]; }

Caption: Correlation of ¹H NMR signals to the structure.

Infrared (IR) Spectroscopy

Principle & Rationale: IR spectroscopy measures the vibrations of bonds within a molecule. It is an excellent technique for identifying the presence of specific functional groups, as each group has a characteristic absorption frequency. For this compound, IR is used to confirm the presence of the ketone and ester carbonyls, as well as the C-O and aromatic C=C bonds.

Protocol 6.1: Attenuated Total Reflectance (ATR) IR
  • Sample Preparation:

    • Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

  • Instrumentation & Acquisition:

    • Spectrometer: Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

    • Acquisition: Collect the spectrum, typically from 4000 to 400 cm⁻¹. Perform a background scan first.

  • Expected Data & Interpretation:

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
~1725C=O Stretch (Ester)Methyl EsterThe ester carbonyl typically absorbs at a high frequency.[7]
~1685C=O Stretch (Ketone)Aryl KetoneConjugation with the aromatic ring lowers the ketone's stretching frequency.
~1610, ~1580C=C StretchAromatic RingCharacteristic absorptions for substituted benzene rings.
~1250C-O Stretch (Aryl Ether)Aryl-O-CH₂Asymmetric C-O-C stretch.
~1280, ~1100C-O Stretch (Ester)Ar-CO-O-CH₃Two characteristic C-O stretches are expected for the ester group.[8]
~2950C-H StretchAliphatic/Methyl CHC-H stretches from the methylene and methyl groups.

X-ray Crystallography

Principle & Rationale: Single-crystal X-ray crystallography provides the absolute, three-dimensional structure of a molecule by analyzing the diffraction pattern of X-rays passing through a single crystal.[9][10] It is the "gold standard" for structural determination, confirming not only the constitution and connectivity but also the conformation and packing of molecules in the solid state.[1][11][12]

Protocol 7.1: Single-Crystal X-ray Diffraction
  • Crystal Growth (Crucial Step):

    • Grow single crystals of the compound. This is often the most challenging step.

    • A common method is slow evaporation of a saturated solution. Solvents to try include ethyl acetate, dichloromethane, or mixtures like ethyl acetate/hexane.

  • Data Collection:

    • Mount a suitable crystal (well-formed, no visible cracks) on a goniometer head.

    • Place the crystal in a stream of cold nitrogen (e.g., 100 K) to minimize thermal motion.

    • Collect diffraction data using a diffractometer with an X-ray source (e.g., Mo Kα or Cu Kα) and a detector.[10]

  • Structure Solution and Refinement:

    • Process the diffraction data to determine unit cell dimensions and space group.

    • Solve the phase problem to generate an initial electron density map and molecular model.

    • Refine the atomic positions and thermal parameters against the experimental data to achieve the final, high-resolution structure.

  • Data Interpretation:

    • The output is a 3D model of the molecule, providing precise bond lengths, bond angles, and torsional angles.

    • This data provides unambiguous confirmation of the structure predicted by spectroscopic methods.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from RSC Publishing. [Link]

  • Science24.com. (2006). Comparative Studies of Oxaphosphinane and Chromone Derivatives. X-ray, DFT, AIM Studies. Retrieved from science24.com. [Link]

  • ResearchGate. (2022). X‐ray crystallography of 3 af. Retrieved from ResearchGate. [Link]

  • The Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for RSC Advances. Retrieved from RSC Publishing. [Link]

  • MDPI. (n.d.). Synthesis, Crystal Structure, Antitumor, and Antimicrobial Activity of Novel Copper(II) Complexes with a Coumarin Derivative Containing a Histamine Substituent. Retrieved from MDPI. [Link]

  • Rhodes, G. (2006). Crystallography Made Crystal Clear: A Guide for Users of Macromolecular Models. Academic Press. (General reference, not a direct URL)
  • PubMed. (2014). Synthesis and structural characterization of group 4 metal carboxylates for nanowire production. Retrieved from PubMed. [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from Wikipedia. [Link]

  • University of Wisconsin. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from Organic Chemistry Data & Info. [Link]

  • ChemUniverse. (n.d.). This compound. Retrieved from ChemUniverse. [Link]

  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from RSC Publishing. [Link]

  • Cenmed Enterprises. (n.d.). Methyl 4-oxochroman-6-carboxylate. Retrieved from Cenmed Enterprises. [Link]

  • Chemistry LibreTexts. (2022). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from Chemistry LibreTexts. [Link]

  • ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shifts for compound 7. Retrieved from ResearchGate. [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). HPLC Method for Flavourings. Retrieved from FAO. [Link]

  • Spectroscopy Online. (2018). The Carbonyl Group, Part V: Carboxylates—Coming Clean. Retrieved from Spectroscopy Online. [Link]

Sources

"HPLC purification of Methyl 4-oxochroman-7-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide: High-Throughput HPLC Purification of Methyl 4-oxochroman-7-carboxylate: A Practical Guide to Method Development, Execution, and Alternative Green Technologies

Abstract

This application note provides a comprehensive, field-proven guide for the purification of this compound, a key intermediate in pharmaceutical research and development. Moving beyond a simple recitation of steps, this document elucidates the fundamental principles and causal logic behind critical decisions in chromatographic method development. We present a detailed protocol for reversed-phase high-performance liquid chromatography (RP-HPLC), from initial analytical method development and optimization to successful scale-up for preparative purification. The guide includes robust troubleshooting strategies to address common chromatographic issues such as peak tailing and broadening.[1][2] Furthermore, in the spirit of advancing laboratory efficiency and sustainability, we introduce and compare Supercritical Fluid Chromatography (SFC) as a powerful and "green" alternative to traditional HPLC for this class of molecules.[3][4] This note is intended for researchers, scientists, and drug development professionals seeking to establish a reliable, efficient, and scalable purification workflow for chromanone derivatives.

Introduction: The Imperative for Purity

This compound is a heterocyclic building block belonging to the chromanone class of compounds. Chromone derivatives are scaffolds of significant interest in medicinal chemistry, forming the core of numerous biologically active molecules.[5] The successful synthesis of downstream targets is critically dependent on the purity of such intermediates. Impurities can interfere with subsequent reactions, complicate structural elucidation, and yield misleading results in biological assays. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for ensuring the requisite purity of such compounds in both discovery and development phases.[6][7]

This guide provides the scientific rationale for developing a robust purification method, ensuring that the protocol is not just followed, but understood.

Analyte Characteristics & Chromatographic Strategy

A successful purification strategy begins with a thorough understanding of the target molecule's physicochemical properties.

Structural Analysis
  • Molecular Formula: C₁₁H₁₀O₄[8]

  • Molecular Weight: 206.2 g/mol [8]

  • Core Structure: The molecule possesses a chromanone backbone, which includes a benzene ring fused to a pyranone ring. This bicyclic system is aromatic and contains a ketone functional group.

  • Key Functional Groups:

    • Aromatic Ring & Ketone (Chromophore): This conjugated system is an excellent chromophore, making the compound readily detectable by UV-Vis spectroscopy.[9][10] Aromatic compounds are typically well-suited for UV detection at 254 nm.[11]

    • Methyl Ester (-COOCH₃): This group adds polarity to the molecule.

    • Ether Linkage (-O-): The oxygen in the pyranone ring also contributes to the molecule's overall polarity.

Based on this structure, this compound is a moderately polar, aromatic, and achiral molecule. This profile makes Reversed-Phase HPLC (RP-HPLC) the logical first choice for purification. In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. The analyte will be retained through hydrophobic interactions between its aromatic core and the C18 stationary phase.[12][13]

PropertyValueImplication for HPLC Purification
Molecular Formula C₁₁H₁₀O₄Used for mass spectrometry confirmation.[8]
Molecular Weight 206.2 g/mol Used for mass spectrometry confirmation.[8]
Key Structural Feature Aromatic Chromanone CoreStrong UV absorbance for detection; hydrophobic retention on C18 phase.
Key Functional Groups Ketone, Ether, Methyl EsterModerate polarity, influencing mobile phase composition.
Chirality AchiralChiral separation is not required.

HPLC Method Development: A Logic-Driven Workflow

Effective purification is not achieved by chance but through a systematic process. The workflow begins with a small-scale analytical method that is then optimized and scaled for preparative chromatography.

HPLC_Workflow cluster_0 Phase 1: Analytical Method Development cluster_1 Phase 2: Optimization & Scale-Up cluster_2 Phase 3: Quality Control A Analyte Characterization (UV, Solubility) B Column & Mobile Phase Screening (C18, ACN/H2O vs MeOH/H2O) A->B C Scouting Gradient Run (5-95% Organic) B->C D Target Peak Identification (LC-MS) C->D E Gradient Optimization (Focus gradient around elution %) D->E F Loading Study (Inject increasing mass) E->F G Geometric Scale-Up Calculation (Flow rate, gradient time) F->G H Preparative Run & Fraction Collection G->H I Purity Analysis of Fractions (Analytical HPLC) H->I J Pooling of Pure Fractions I->J K Solvent Evaporation & Final Product Isolation J->K

Caption: Workflow for HPLC method development and scale-up.

Phase 1: Analytical Method Development

The goal here is to achieve a baseline separation of the target compound from its impurities on a small-scale analytical column.

  • Column Selection: A C18-bonded silica column is the workhorse for reversed-phase separation of aromatic compounds and is the recommended starting point.[13][14] A standard dimension like 4.6 x 150 mm with 5 µm particles is ideal for development.

  • Mobile Phase Selection:

    • Solvents: A mixture of HPLC-grade water and an organic solvent is used. Acetonitrile (ACN) and methanol (MeOH) are the most common choices.[15] While both are effective, they offer different selectivities due to their distinct chemical properties.[16] It is advisable to screen both to find the optimal separation. ACN is often preferred for its lower viscosity and better UV transparency at low wavelengths.[15]

    • Additive/Modifier: The addition of a small amount (0.05-0.1%) of an acid like trifluoroacetic acid (TFA) or formic acid (FA) to the mobile phase is crucial.[17] This suppresses the ionization of any residual silanol groups on the stationary phase, which can cause severe peak tailing for polar compounds, and ensures that the analyte is in a consistent protonation state, leading to sharp, symmetrical peaks.[16]

  • Detection Wavelength (λ): While 254 nm is a good starting point for aromatic compounds, the optimal wavelength should be determined by acquiring a UV spectrum of the analyte using a Diode Array Detector (DAD) or Photodiode Array (PDA) detector.[18] The wavelength maximum (λ-max) will provide the highest sensitivity for the target compound.

  • Initial Scouting Gradient: A fast, broad gradient (e.g., 5% to 95% ACN in water over 10-15 minutes) is used to quickly determine the approximate organic solvent concentration required to elute the compound.

Phase 2: Optimization and Scale-Up

Once the target peak is identified (ideally via LC-MS), the gradient is optimized to maximize resolution between the target and its closest-eluting impurities. This is typically done by running a shallower gradient around the elution percentage found in the scouting run.

Loading Study: Before moving to a larger preparative column, a loading study must be performed on the analytical column. This involves injecting increasing amounts of the crude sample until a noticeable loss in resolution or a significant change in peak shape (e.g., peak fronting) is observed.[2][19] This helps determine the maximum capacity of the stationary phase and informs the injection volume for the preparative run.

Detailed Protocol: Preparative HPLC Purification

This protocol assumes the method development phase has been completed and an optimized gradient has been established.

Recommended Chromatographic Conditions
ParameterAnalytical MethodPreparative MethodRationale
Column C18, 4.6 x 150 mm, 5 µmC18, 21.2 x 150 mm, 5 µmSame chemistry and particle size for predictable scalability.
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in WaterAcid modifier ensures good peak shape.[16]
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in AcetonitrileACN is a common, effective organic modifier.[15]
Gradient 40-60% B over 15 min40-60% B over 15 minExample optimized gradient; should be determined experimentally.
Flow Rate 1.0 mL/min21.2 mL/minFlow rate is scaled geometrically with the column cross-sectional area.
Detection DAD/PDA @ 285 nm (example λ-max)UV @ 285 nmMonitor at the wavelength of maximum absorbance for best sensitivity.[18]
Column Temperature 30 °C30 °CConsistent temperature ensures reproducible retention times.[1]
Injection Volume 10 µL1-2 mL (sample concentration dependent)Determined by loading study.
Sample Concentration ~1 mg/mL in DMSO/Methanol~25-50 mg/mL in DMSOHigher concentration for preparative scale. DMSO is a strong solvent suitable for SFC and HPLC.
Step-by-Step Protocol
  • Sample Preparation: Dissolve the crude this compound in a minimal amount of a strong solvent like Dimethyl Sulfoxide (DMSO) or a mixture of Methanol/DMSO. Ensure the sample is fully dissolved. Filter the solution through a 0.45 µm syringe filter to remove particulates that could clog the column.[20]

  • System Preparation & Equilibration:

    • Ensure mobile phase solvents are fresh, filtered, and properly degassed to prevent bubble formation.[21]

    • Install the preparative column.

    • Purge the pump lines with the new mobile phases.

    • Equilibrate the column with the initial mobile phase conditions (e.g., 40% B) for at least 5-10 column volumes. A stable baseline pressure is indicative of proper equilibration.

  • Purification Run:

    • Inject the prepared, filtered sample.

    • Start the gradient method and data acquisition.

    • Monitor the chromatogram in real-time.

  • Fraction Collection:

    • Use an automated fraction collector triggered by UV signal threshold.

    • Collect the main peak corresponding to the target compound into separate tubes. It is wise to collect the beginning (upslope) and end (downslope) of the peak separately from the main body to isolate the purest material.

  • Post-Purification Analysis:

    • Analyze small aliquots from the key fractions using the developed analytical HPLC method to confirm purity.

    • Pool the fractions that meet the required purity specification (e.g., >98%).

  • Product Isolation:

    • Remove the organic solvent (Acetonitrile) from the pooled fractions using a rotary evaporator.

    • If the compound is poorly soluble in the remaining aqueous phase, it may precipitate and can be collected by filtration. Alternatively, perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate), followed by drying and evaporation of the solvent.

Troubleshooting Common HPLC Issues

ProblemPotential Cause(s)Solution(s)
Peak Tailing Secondary interactions with active silanol groups; improper mobile phase pH; column overload.[1]Ensure mobile phase contains an acidic modifier (0.1% FA or TFA). Reduce sample load. Check column health.[19]
Peak Fronting Column overload; sample solvent stronger than mobile phase.[1]Reduce the injected mass/volume. Dissolve sample in a solvent weaker than or equal to the initial mobile phase if possible.[20]
Broad Peaks Column degradation (void formation); high dead volume in system; sample overload.[1][2]Flush or replace the column. Check all fittings for tightness. Reduce sample load.
Split Peaks Clogged column inlet frit; column void; sample solvent incompatibility.[1][19]Reverse-flush the column (disconnected from detector). Replace the column if a void has formed. Ensure sample solvent is miscible.[19]
Ghost Peaks Contamination in the mobile phase or system; sample carryover from a previous injection.[2]Use fresh, HPLC-grade solvents. Run blank gradients to wash the system. Ensure the needle wash is effective.[2]

Alternative Technology: Supercritical Fluid Chromatography (SFC)

For modern pharmaceutical labs focused on efficiency and sustainability, Supercritical Fluid Chromatography (SFC) presents a compelling alternative to RP-HPLC for achiral purifications.[22][23] SFC uses supercritical carbon dioxide (CO₂) as the primary mobile phase, which offers significant advantages.[24]

SFC_System CO2 CO2 Cylinder Pump_A CO2 Pump CO2->Pump_A Mixer Mixer Pump_A->Mixer Modifier Co-Solvent (e.g., Methanol) Pump_B Modifier Pump Modifier->Pump_B Pump_B->Mixer Injector Injector Mixer->Injector Column Column (e.g., 2-EP, Silica) Injector->Column Detector UV or MS Detector Column->Detector BPR Back-Pressure Regulator (BPR) Detector->BPR Collection Fraction Collection BPR->Collection

Caption: Simplified schematic of a preparative SFC system.

Advantages of SFC for this Application
  • Speed: The low viscosity of supercritical CO₂ allows for much higher flow rates than HPLC, drastically reducing run times.[25]

  • Reduced Organic Solvent Consumption: Using CO₂ as the main solvent significantly cuts down on the purchase and disposal costs of organic solvents like acetonitrile, making it a "greener" technology.[3]

  • Faster Fraction Processing: Fractions are collected primarily in a volatile organic co-solvent (like methanol) with dissolved CO₂. The CO₂ evaporates upon depressurization, leaving a smaller volume of solvent to remove, which dramatically speeds up the dry-down process.[4]

  • Unique Selectivity: SFC operates under normal-phase conditions, providing an orthogonal separation mechanism to RP-HPLC that can be highly effective for resolving difficult impurities.[23]

FeaturePreparative RP-HPLCPreparative SFC
Primary Mobile Phase Water / AcetonitrileSupercritical CO₂
Typical Run Time 15-30 minutes3-7 minutes[22]
Solvent Waste High volume of aqueous/organic mixturePrimarily CO₂ (recycled or vented) and low volume of organic co-solvent[3]
Fraction Evaporation Slow (due to water content)Fast (low volume of volatile organic solvent)[4]
Separation Mode Reversed-PhasePrimarily Normal-Phase[24]
Environmental Impact Moderate to HighLow

Given its advantages, SFC is increasingly becoming the technique of choice for high-throughput purification in drug discovery environments.[4][26]

Conclusion

This application note has detailed a robust and scientifically-grounded workflow for the HPLC purification of this compound. By following a systematic approach of analytical method development, optimization, and logical scale-up, researchers can reliably obtain high-purity material essential for downstream applications. The principles discussed—from mobile phase selection to loading studies—are broadly applicable to other chromanone derivatives and moderately polar small molecules. Furthermore, the consideration of modern, green technologies like SFC highlights a path toward more sustainable and efficient laboratory practices. The successful implementation of these methods will empower scientists to accelerate their research and development timelines with confidence in the quality of their chemical matter.

References

  • A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases in Pharmaceutical Drug Discovery and Development. (2016). American Pharmaceutical Review. [Link]

  • Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. (2021). AZoM.com. [Link]

  • HPLC Peak Shape Troubleshooting Solution Column. (2024). uHPLCs. [Link]

  • A Generic Workflow for Achiral SFC Purification of Complex Pharmaceutical Mixtures. (n.d.). Chromatography Online. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. [Link]

  • Use of Supercritical Fluid Chromatography to Improve Efficiency of Medicinal Chemistry Purifications. (2014). Biopharma Asia. [Link]

  • Practical Advances in SFC for the Purification of Pharmaceutical Molecules. (2016). LCGC Europe. [Link]

  • Supercritical fluid chromatography. (n.d.). Wikipedia. [Link]

  • Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. (2025). Mastelf. [Link]

  • Microscale purification of pharmaceuticals with analytical super critical fluid chromatography. (2025). American Chemical Society. [Link]

  • LC Chromatography Troubleshooting Guide. (2023). HALO Columns. [Link]

  • (PDF) Achiral SFC for Purification of Pharmaceuticals. (2021). ResearchGate. [Link]

  • Basic Principles for Purification Using Supercritical Fluid Chromatography. (n.d.). Waters. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex. [Link]

  • Chiral HPLC analysis of flavonoid conversion by purified Fcr. (n.d.). ResearchGate. [Link]

  • What is the best way to deal with a polar compound's purity with HPLC? (2018). Quora. [Link]

  • Development and Validation of HPLC Methods in Pharmaceutical Analysis. (2024). Technology Networks. [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024). alwsci. [Link]

  • Exploring the Different Mobile Phases in HPLC. (n.d.). Moravek. [Link]

  • A Review on HPLC Method Development and Validation. (2024). International Journal of Pharmaceutical Sciences. [Link]

  • How To Select Mobile Phase In HPLC Method Development?. (2025). Next LVL Programming. [Link]

  • HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. (2023). World Journal of Pharmaceutical and Medical Research. [Link]

  • HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance. (2025). Mastelf. [Link]

  • A Review on HPLC Method Development and Validation. (n.d.). IJPPR. [Link]

  • Methyl 4-oxothiochromane-7-carboxylate. (n.d.). PubChem. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). PharmTech. [Link]

  • INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. (n.d.). AKJournals. [Link]

  • Methods of analysis and separation of chiral flavonoids. (n.d.). Semantic Scholar. [Link]

  • PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY. (n.d.). PMC - PubMed Central. [Link]

  • Reversed Phase HPLC Method Development. (n.d.). Phenomenex. [Link]

  • Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. (2014). LCGC International. [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. [Link]

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. (n.d.). SIELC Technologies. [Link]

  • Separation and Purification of Flavonoids from Black Currant Leaves by High-Speed Countercurrent Chromatography and Preparative HPLC. (n.d.). PMC - PubMed Central. [Link]

  • This compound. (n.d.). ChemUniverse. [Link]

  • UV Detection for HPLC – Fundamental Principle, Practical Implications. (2018). The LCGC Blog. [Link]

  • How to maximize UV detection sensitivity in flash chromatography. (2023). Biotage. [Link]

  • The LCGC Blog: UV Detection for HPLC—Fundamental Principle, Practical Implications. (2019). LCGC. [Link]

  • UV-Visible Spectroscopy. (n.d.). MSU chemistry. [Link]

  • Spectroscopic studies on some chromones. (n.d.). Canadian Science Publishing. [Link]

  • CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. (n.d.). Semantic Scholar. [Link]

  • Methyl 4-hydroxyoxane-4-carboxylate. (n.d.). PubChem. [Link]

  • Methyl 4-oxochroman-6-carboxylate. (n.d.). Cenmed Enterprises. [Link]

  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012). Journal of Medicinal Chemistry. [Link]

  • HPLC for at-line reaction monitoring and purification improves yield and purity of tRNA. (2024). NIH. [Link]

Sources

Application Note & Protocols: Strategic Derivatization of Methyl 4-oxochroman-7-carboxylate for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The chroman-4-one scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a vast array of biological activities.[1][2][3] This guide provides a comprehensive framework for the systematic derivatization of a key exemplar, Methyl 4-oxochroman-7-carboxylate, to facilitate Structure-Activity Relationship (SAR) studies. We present detailed, field-tested protocols for targeted modifications at four key positions of the molecule: the C4-carbonyl, the C3-methylene, the C7-methyl carboxylate, and the aromatic ring. For each derivatization strategy, we explain the medicinal chemistry rationale, enabling researchers to logically design and synthesize compound libraries for the exploration of chemical space and the optimization of biological activity.

Introduction: The Chromanone Scaffold in Drug Discovery

Chroman-4-one and its derivatives are of significant interest to medicinal chemists due to their wide-ranging pharmacological properties, including anticancer, antibacterial, anti-inflammatory, and neuroprotective activities.[1][2][4] The structural rigidity of the fused ring system, combined with multiple sites for functionalization, makes it an ideal template for designing novel therapeutic agents.

Structure-Activity Relationship (SAR) studies are the cornerstone of modern drug discovery, providing critical insights into how specific structural features of a molecule influence its biological activity.[5][6] By systematically modifying a lead compound and assessing the resulting changes in potency, selectivity, and pharmacokinetic properties, researchers can develop a predictive model for designing more effective drugs.

This compound (CAS: 41118-21-2) is an excellent starting point for an SAR campaign.[7] It possesses four distinct regions for chemical modification, allowing for a thorough exploration of the structural requirements for biological activity.

Key Derivatization Points:

  • C4-Carbonyl: A key hydrogen bond acceptor that can be converted to a donor (hydroxyl) or other functional groups (oxime, hydrazone).[5][6][8]

  • C3-Methylene: The position alpha to the carbonyl is activated for condensation reactions, allowing the introduction of bulky or functionalized substituents.[9]

  • C7-Methyl Carboxylate: This ester can be readily converted into a carboxylic acid, serving as a versatile handle for creating a diverse array of amides and esters.

  • Aromatic Ring (Positions C5, C6, C8): Substitution on the benzene ring can modulate the electronic properties and lipophilicity of the entire scaffold.

This document outlines robust protocols for derivatizing each of these positions.

Strategic Derivatization Workflow

The overall strategy involves creating discrete sub-libraries of compounds, where each sub-library explores the SAR of a specific region of the parent molecule. This systematic approach ensures that the generated data is clear and interpretable.

G cluster_start Starting Material cluster_mods Primary Modifications cluster_derivs Generated Derivatives cluster_secondary Secondary Modifications cluster_end Analysis Start This compound C4_Mod C4-Carbonyl Modification Start->C4_Mod Reduction, Oximation, etc. C3_Mod C3-Methylene Condensation Start->C3_Mod Aldehyde Condensation C7_Mod C7-Ester Hydrolysis Start->C7_Mod Saponification C4_Derivs 4-Hydroxy 4-Oxime 4-Hydrazone C4_Mod->C4_Derivs C3_Derivs 3-Benzylidene Derivatives C3_Mod->C3_Derivs C7_Acid Chroman-7-carboxylic Acid C7_Mod->C7_Acid SAR Biological Screening & SAR Analysis C4_Derivs->SAR C3_Derivs->SAR C7_Amides C7-Amide Library C7_Acid->C7_Amides Amide Coupling C7_Amides->SAR

Figure 1: High-level workflow for the systematic derivatization of this compound and subsequent SAR analysis.

Protocols for Derivatization

The following protocols are designed as robust starting points. Researchers should monitor reactions by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine optimal reaction times.

Modification of the C4-Carbonyl Group

Rationale: The C4 ketone is a polar hydrogen bond acceptor. Altering this functionality profoundly impacts how the molecule interacts with its biological target. Reduction to an alcohol introduces a hydrogen bond donor and a new chiral center.[5][6] Conversion to an oxime or hydrazone extends the scaffold and introduces new hydrogen bonding possibilities and potential for ionic interactions.[8]

Protocol 1: Reduction to Methyl 4-hydroxychroman-7-carboxylate

  • Setup: Dissolve this compound (1.0 eq) in anhydrous methanol (MeOH, ~0.1 M) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.

  • Reaction: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Monitoring: Stir the reaction at 0 °C for 1-2 hours. Monitor progress by TLC (e.g., using 30% Ethyl Acetate/Hexanes), observing the consumption of the starting material.

  • Quench: Slowly add acetone (a few mL) to quench the excess NaBH₄. Once bubbling ceases, add saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Workup: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired alcohol.

Protocol 2: Oximation to Methyl 4-(hydroxyimino)chroman-7-carboxylate

  • Setup: To a solution of this compound (1.0 eq) in ethanol (EtOH, ~0.2 M), add hydroxylamine hydrochloride (NH₂OH·HCl, 1.5 eq) and pyridine (2.0 eq).

  • Reaction: Heat the mixture to reflux (approx. 80 °C) and stir for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting ketone.

  • Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Add water to the residue and extract with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine. Dry over Na₂SO₄, filter, and concentrate. Purify the crude oxime by flash chromatography or recrystallization.

Derivatization at the C3-Position

Rationale: The C3 position is ideal for introducing substituents that can probe steric pockets and form new interactions within a target's binding site. A Claisen-Schmidt condensation with various aromatic aldehydes is a highly effective method to generate 3-benzylidene-4-chromanone derivatives, which have shown a wide range of biological activities.[9]

Figure 2: Reaction scheme for the synthesis of 3-benzylidene derivatives. (Note: Generic structures are used for illustrative purposes).

Protocol 3: Synthesis of 3-Benzylidene Derivatives

  • Setup: In a reaction vial, combine this compound (1.0 eq), a substituted benzaldehyde (1.2 eq), and a catalytic amount of piperidine (0.1 eq) in ethanol.

  • Reaction: Seal the vial and heat the mixture to 80-100 °C for 2-12 hours.

  • Monitoring: Monitor the reaction by LC-MS. The product is typically more nonpolar and UV-active than the starting material.

  • Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration and wash with cold ethanol. If no precipitate forms, concentrate the mixture and proceed to purification.

  • Purification: Purify the crude product by flash column chromatography (using a gradient of ethyl acetate in hexanes) or recrystallization from ethanol to obtain the pure 3-benzylidene derivative.

Functionalization of the C7-Methyl Carboxylate

Rationale: The methyl ester at the C7 position is a synthetic handle that can be converted into a more versatile carboxylic acid. This acid can then be coupled with a wide variety of amines to generate an amide library. Amides are a cornerstone of medicinal chemistry, providing metabolic stability and defined hydrogen bond donor/acceptor patterns.

Protocol 4: Saponification to 4-Oxochroman-7-carboxylic Acid

  • Setup: Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v, ~0.1 M).

  • Reaction: Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 eq) and stir the mixture vigorously at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The product carboxylic acid will be significantly more polar than the starting ester.

  • Workup: Once the reaction is complete, concentrate the mixture to remove the THF. Dilute the remaining aqueous solution with water and wash with diethyl ether or ethyl acetate to remove any unreacted starting material.

  • Isolation: Acidify the aqueous layer to pH 2-3 with 1 M HCl. A precipitate should form. Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to yield the carboxylic acid. If no precipitate forms, extract the acidified solution with ethyl acetate.

Protocol 5: Amide Coupling

  • Setup: Dissolve the 4-oxochroman-7-carboxylic acid (from Protocol 4, 1.0 eq), the desired amine (1.1 eq), and a coupling agent like HATU (1.1 eq) in anhydrous dimethylformamide (DMF, ~0.1 M).

  • Reaction: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 3.0 eq) to the solution. Stir the reaction at room temperature for 4-16 hours.

  • Monitoring: Monitor the reaction by LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude amide by flash column chromatography.

Characterization Data

All synthesized derivatives must be rigorously characterized to confirm their structure and assess purity. A combination of NMR, Mass Spectrometry, and HPLC is standard.

Compound Type Modification Key ¹H NMR Signals (Expected) Mass Spec (Expected)
Parent This compound~7.8-8.2 ppm (d, H5), ~4.6 ppm (t, H2), ~3.9 ppm (s, OCH₃), ~2.8 ppm (t, H3)[M+H]⁺ = 207.06
Alcohol C4-OHDisappearance of H3 triplet, appearance of new multiplets for H3/H4. Broad singlet for OH.[M+H]⁺ = 209.08
Benzylidene C3=CH-ArNew singlet ~7.5-8.0 ppm for vinyl proton. Signals for new aromatic ring. Disappearance of H3 triplet.[M+H]⁺ = 295.09 (for benzaldehyde)
Carboxylic Acid C7-COOHDisappearance of OCH₃ singlet. Appearance of a very broad singlet >10 ppm for COOH.[M-H]⁻ = 191.03
Amide C7-CONHRDisappearance of OCH₃ singlet. Appearance of a new amide N-H signal and signals for the 'R' group.Dependent on amine used.

Conclusion

The protocols detailed in this application note provide a validated and logical pathway for the extensive derivatization of the this compound scaffold. By systematically modifying the C3, C4, and C7 positions, researchers can generate diverse and well-characterized compound libraries essential for robust SAR studies. This strategic approach accelerates the hit-to-lead optimization process, leveraging the privileged nature of the chromanone core to develop novel therapeutic candidates.

References

  • Feng, L., et al. (2014). Synthesis, Structure–Activity Relationship Studies, and Antibacterial Evaluation of 4-Chromanones and Chalcones, as Well as Olympicin A and Derivatives. Journal of Medicinal Chemistry, 57(19), 8086–8101. [Link][5][6]

  • Valdameri, G., et al. (2013). Structure-activity relationships of chromone derivatives toward the mechanism of interaction with and inhibition of breast cancer resistance protein ABCG2. Journal of Medicinal Chemistry, 56(24), 9849–9860. [Link]

  • Asija, S., & Asija, R. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Mini reviews in medicinal chemistry, 21(16), 2225–2241. [Link][2]

  • Gomes, A., et al. (2024). Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega. [Link][3]

  • ACS Publications (2014). Synthesis, Structure–Activity Relationship Studies, and Antibacterial Evaluation of 4-Chromanones and Chalcones, as Well as Olympicin A and Derivatives. Journal of Medicinal Chemistry. [Link]

  • ResearchGate (2014). Synthesis, Structure-Activity Relationship Studies, and Antibacterial Evaluation of 4-Chromanones and Chalcones, as Well as Olympicin A and Derivatives. Request PDF. [Link]

  • ACS Omega (2024). Biological and Medicinal Properties of Natural Chromones and Chromanones. [Link]

  • Semantic Scholar (2024). The Chemotype of Chromanones as a Privileged Scaffold for Multineurotarget Anti-Alzheimer Agents. [Link][4]

  • Takao, K., et al. (2013). Synthesis and Biological Evaluation of 3-Benzylidene-4-chromanone Derivatives as Free Radical Scavengers and α-Glucosidase Inhibitors. Chemical & Pharmaceutical Bulletin, 61(11), 1157-1164. [Link][9]

  • Royal Society of Chemistry (2021). Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry. [Link]

  • Nielsen, T. E., et al. (2017). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. ACS Medicinal Chemistry Letters, 8(3), 327–331. [Link]

  • ResearchGate (2021). Current developments in the synthesis of 4-chromanone-derived compounds. [Link]

  • ResearchGate (n.d.). Structures of some 4-chromanone-drived drugs under development. [Link][8]

  • Cenmed Enterprises (n.d.). Methyl 4-oxochroman-6-carboxylate (C007B-530457). [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences (2015). Synthesis of 4-{[(4̍-methyl-coumarin-7̍-yl)amino]methyl}. [Link]

  • HETEROCYCLES (2005). A CONVENIENT PROCEDURE FOR THE SYNTHESIS OF SUBSTITUTED 4-METHYLAMINOCOUMARINS. Vol. 65, No. 12. [Link]

  • ResearchGate (2013). SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. [Link]

  • ChemUniverse (n.d.). This compound [P92834]. [Link][7]

  • YouTube (2020). Practical 4: SYNTHESIS OF 7-HYDROXY-4-METHYLCOUMARIN. [Link]

  • YouTube (2023). 7-hydroxy-4-methyl coumarin : Organic Synthesis ( Pechman Condensation ). [Link]

  • PubMed Central (2024). Synthesis and Late-Stage Modification of (−)-Doliculide Derivatives Using Matteson's Homologation Approach. [Link]

Sources

"Methyl 4-oxochroman-7-carboxylate in the synthesis of heterocyclic compounds"

This compound is a demonstrably valuable and versatile starting material for the synthesis of a wide range of heterocyclic compounds. The protocols outlined in this guide provide reliable and mechanistically understood pathways to access pyrazoles, isoxazoles, and benzimidazoles—scaffolds of high importance in drug discovery. The C7-carboxylate group offers a strategic point for further derivatization, enabling the creation of extensive compound libraries for screening. Future work could explore multicomponent reactions or the use of this building block in solid-phase synthesis to further expand its utility in generating molecular diversity. [18]

References

  • Title: Synthesis of Chromone-Related Pyrazole Compounds - PMC Source: National Institutes of Health URL: [Link]

  • Title: Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review Source: National Institutes of Health URL: [Link]

  • Title: Substituent-Oriented Synthesis of Substituted Pyrazoles/Chromeno[3,2-c]pyrazoles via Sequential Reactions of Chromones/3-Chlorochromones and Tosylhydrazones Source: The Journal of Organic Chemistry URL: [Link]

  • Title: (PDF) Synthesis of Chromone-Related Pyrazole Compounds Source: ResearchGate URL: [Link]

  • Title: Recent advances in the multicomponent synthesis of pyrazoles Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Substituent-Oriented Synthesis of Substituted Pyrazoles Source: ACS Publications URL: [Link]

  • Title: Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC Source: National Institutes of Health URL: [Link]

  • Title: Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review Source: IJRAR.org URL: [Link]

  • Title: Synthesis and characterization of some novel isoxazoles via chalcone intermediates Source: arkat-usa.org URL: [Link]

  • Title: Chromone and Flavonoid Alkaloids: Occurrence and Bioactivity Source: MDPI URL: [Link]

  • Title: Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics Source: PubMed Central URL: [Link]

  • Title: New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies Source: PubMed Central URL: [Link]

  • Title: Chromone-isoxazole hybrids molecules: synthesis, spectroscopic, MEDT, ELF, antibacterial, ADME-Tox, molecular docking and MD simulation investigations Source: Taylor & Francis Online URL: [Link]

  • Title: (PDF) Synthesis of 3-(2-benzimidazolyl) chromones Source: ResearchGate URL: [Link]

  • Title: Novel Isoxazole Synthesis from Chalcones Source: Scribd URL: [Link]

  • Title: Vilsmeier–Haack reaction - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Synthesis of chromone‐substituted benzimidazole analogue. Source: ResearchGate URL: [Link]

  • Title: synthesis of isoxazoles Source: YouTube URL: [Link]

  • Title: REVIEW ARTICLE ON VILSMEIER-HAACK REACTION Source: jemr.org URL: [Link]

  • Title: Knoevenagel condensation - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Recent achievements in the synthesis of benzimidazole derivatives - PMC Source: National Institutes of Health URL: [Link]

  • Title: Formation of chromonyl chalcone and their reaction with hydrazine to give pyrazoline. Source: ResearchGate URL: [Link]

  • Title: Vilsmeier-Haack Reaction Source: NROChemistry URL: [Link]

  • Title: Recent Trends on Synthesis of Benzimidazoles Source: Bentham Science URL: [Link]

  • Title: Synthesis and Characterization of a Series of Chromone–hydrazones Source: Sciforum URL: [Link]

  • Title: Vilsmeier-Haack Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: Vilsmeier-Haack Reaction Source: Chemistry Steps URL: [Link]

  • Title: A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates Source: Bentham Science URL: [Link]

Application Notes & Protocols: Methyl 4-oxochroman-7-carboxylate in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Dr. Gemini, Senior Application Scientist

Foreword: Unlocking the Potential of a Versatile Heterocyclic Scaffold

To our fellow researchers, scientists, and innovators in drug development and materials science,

The chromanone scaffold, a privileged heterocyclic system, has been the subject of intense investigation, primarily for its diverse pharmacological activities.[1][2] However, the inherent electronic and structural features of chromanones suggest a significant, yet largely untapped, potential in the realm of materials science. This document provides a detailed exploration of the prospective applications of a specific, functionalized chromanone, Methyl 4-oxochroman-7-carboxylate , as a versatile building block for the synthesis of advanced functional materials.

While direct literature on the materials science applications of this compound is nascent, this guide is built upon the foundational chemistry of the chromanone core and the known reactivity of its constituent functional groups.[3][4] We will extrapolate from established synthetic methodologies and photophysical principles to present detailed protocols for the creation of novel polymers and fluorescent materials. Our objective is to provide a scientifically rigorous and practical framework to inspire and guide your research endeavors.

Section 1: Core Molecular Attributes and Rationale for Use in Materials Science

This compound is a unique molecule that combines several key features, making it an attractive candidate for materials science applications:

  • A Rigid Heterocyclic Backbone: The chromanone core provides a rigid and planar structure, which can contribute to enhanced thermal stability and desirable packing characteristics in polymeric materials.

  • Reactive Carbonyl Group: The ketone at the 4-position can be a site for various chemical modifications, including condensation reactions and the formation of Schiff bases.

  • Functionalizable Ester Group: The methyl carboxylate at the 7-position is a versatile handle for further chemical transformations. It can be hydrolyzed to a carboxylic acid, which can then be converted to an acid chloride for polymerization, or it can undergo transesterification to introduce different functional groups.

  • Inherent Photophysical Properties: Chromone and chromanone derivatives are known to possess fluorescent properties, making them suitable for the development of light-emitting materials, sensors, and probes.[5][6][7]

Section 2: Application in the Synthesis of Novel Polyesters

The presence of the methyl ester group in this compound makes it a suitable monomer for the synthesis of polyesters. These polyesters would incorporate the rigid chromanone unit into the polymer backbone, potentially leading to materials with enhanced thermal and mechanical properties, as well as interesting optical characteristics.

Rationale for Polyester Synthesis

Polyesters are a widely used class of polymers due to their excellent mechanical properties, chemical resistance, and processability. By incorporating the chromanone moiety, we can create polyesters with novel functionalities, such as fluorescence and enhanced thermal stability. The synthetic route involves a two-step process: hydrolysis of the methyl ester to a carboxylic acid, followed by polycondensation with a suitable diol.

Experimental Workflow for Polyester Synthesis

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Polycondensation A This compound B 4-Oxochroman-7-carboxylic acid A->B NaOH, H2O/MeOH Reflux C 4-Oxochroman-7-carboxylic acid E Chromanone-based Polyester C->E Acid Catalyst (e.g., p-TSA) High Temperature, Vacuum D Diol (e.g., Ethylene Glycol) D->E G A This compound C Fluorescent D-π-A Chromanone A->C Piperidine, Acetic Acid Reflux in Toluene B Aromatic Aldehyde (e.g., 4-(dimethylamino)benzaldehyde) B->C

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Methyl 4-oxochroman-7-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 4-oxochroman-7-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during this specific synthesis. Here you will find frequently asked questions, detailed troubleshooting guides, optimized experimental protocols, and spectral data to assist in your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

The most common and effective method for synthesizing this compound is through an intramolecular Friedel-Crafts acylation of a precursor such as methyl 3-(3-carbomethoxy-4-hydroxyphenyl)propanoate. This reaction is typically promoted by a strong acid catalyst that also acts as a dehydrating agent.

Q2: Which catalysts are recommended for the intramolecular cyclization?

Polyphosphoric acid (PPA) and Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) are the most frequently employed catalysts for this type of cyclization. Eaton's reagent is often preferred due to its lower viscosity, which allows for easier stirring and handling, and it can often provide higher yields under milder conditions.[1]

Q3: My reaction is not going to completion. What are the initial checks I should perform?

An incomplete reaction is a common issue. Initial troubleshooting should focus on:

  • Purity of Starting Material: Ensure your precursor, methyl 3-(3-carbomethoxy-4-hydroxyphenyl)propanoate, is of high purity. Impurities can interfere with the reaction.

  • Catalyst Quality: Both PPA and Eaton's reagent are hygroscopic. Ensure they have been stored properly and are not hydrated, as water will inhibit the reaction. For Eaton's reagent, freshly prepared solutions often give cleaner reaction profiles.[2]

  • Reaction Temperature and Time: These are critical parameters. Ensure the reaction is being conducted at the optimal temperature for a sufficient duration. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Q4: I am observing the formation of multiple products. What are the likely side reactions?

The formation of multiple products in Friedel-Crafts acylation can be attributed to several factors. For this specific intramolecular reaction, potential side reactions include:

  • Intermolecular Acylation: At high concentrations, the acylium ion intermediate may react with another molecule of the starting material instead of cyclizing, leading to polymer formation.

  • Decarboxylation: Under harsh acidic conditions and high temperatures, decarboxylation of the starting material or product can occur.[3]

  • O-Acylation: In phenols, acylation can sometimes occur at the hydroxyl group (O-acylation) instead of the aromatic ring (C-acylation), although this is less common under the strong dehydrating conditions used for this synthesis.[4]

Troubleshooting Guide

This section provides a structured approach to resolving specific issues you may encounter during the synthesis of this compound.

Problem Potential Causes Troubleshooting Steps & Solutions
Low or No Yield 1. Inactive Catalyst: PPA or Eaton's reagent has absorbed moisture. 2. Insufficient Reaction Temperature/Time: The activation energy for the cyclization is not being met. 3. Poor Quality Starting Material: Impurities are inhibiting the reaction. 4. Incorrect Stoichiometry: Insufficient amount of catalyst.1. Use freshly opened or prepared catalyst. For Eaton's reagent, prepare it fresh by dissolving P₂O₅ in methanesulfonic acid.[2] 2. Gradually increase the reaction temperature in small increments (e.g., 10 °C) and monitor the reaction progress by TLC. Extend the reaction time. 3. Purify the starting material by column chromatography or recrystallization. Confirm purity by NMR and melting point. 4. Ensure a sufficient excess of the acid catalyst is used to drive the reaction to completion.
Formation of a Tar-Like Substance 1. Excessively High Reaction Temperature: Leads to polymerization and decomposition. 2. High Concentration of Reactants: Favors intermolecular side reactions.1. Lower the reaction temperature and monitor the reaction closely. A controlled heating mantle is recommended. 2. While this is an intramolecular reaction, running the reaction at a slightly lower concentration by using a larger volume of the acid catalyst can sometimes minimize intermolecular side reactions.
Product is Difficult to Purify 1. Presence of Unreacted Starting Material: Incomplete reaction. 2. Formation of Closely Eluting Impurities: Side products with similar polarity to the desired product. 3. Residual Acid Catalyst: Incomplete quenching and work-up.1. Optimize reaction conditions (temperature, time, catalyst amount) to drive the reaction to completion. 2. Utilize a different solvent system for column chromatography to improve separation. Consider recrystallization from a suitable solvent system. 3. Ensure the reaction is thoroughly quenched with ice-water and neutralized before extraction. Wash the organic layer with a saturated sodium bicarbonate solution.
Inconsistent Results Between Batches 1. Variability in Catalyst Activity: Different batches of PPA or Eaton's reagent may have varying strengths. 2. Inconsistent Heating: Fluctuations in the heating source can affect the reaction rate and side product formation. 3. Moisture Contamination: Inconsistent exclusion of atmospheric moisture.1. Use the same batch of catalyst for a series of reactions or prepare a large batch of Eaton's reagent to be used across multiple experiments. 2. Use a temperature-controlled oil bath or heating mantle for consistent heating. 3. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

Optimized Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound using Eaton's reagent.

Materials:

  • Methyl 3-(3-carbomethoxy-4-hydroxyphenyl)propanoate (1 equivalent)

  • Eaton's Reagent (Phosphorus pentoxide in methanesulfonic acid, ~10% w/w) (10-20 equivalents by weight)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add the Eaton's reagent.

  • Addition of Starting Material: To the stirred Eaton's reagent at room temperature, add methyl 3-(3-carbomethoxy-4-hydroxyphenyl)propanoate in one portion.

  • Reaction: Heat the reaction mixture to 60-80 °C. The optimal temperature may need to be determined empirically. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.

  • Quenching: Once the reaction is complete, cool the flask in an ice bath. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford this compound as a solid.[5]

Visualizing the Synthesis and Troubleshooting Workflow

Reaction Mechanism

The synthesis proceeds through an intramolecular Friedel-Crafts acylation. The strong acid protonates the carboxylic acid, which then loses water to form a highly electrophilic acylium ion. This is followed by an electrophilic aromatic substitution onto the electron-rich phenol ring to form the six-membered chromanone ring.

Reaction_Mechanism Start Methyl 3-(3-carbomethoxy-4-hydroxyphenyl)propanoate Acylium Acylium Ion Intermediate Start->Acylium  Eaton's Reagent (P₂O₅/MeSO₃H) or PPA -H₂O Product This compound Acylium->Product Intramolecular Electrophilic Aromatic Substitution

Caption: Synthesis of this compound.

Troubleshooting Workflow

A logical approach to troubleshooting common issues encountered during the synthesis.

Troubleshooting_Workflow cluster_start Problem Identification cluster_analysis Root Cause Analysis cluster_solution Corrective Actions Start Low Yield or Incomplete Reaction Catalyst Check Catalyst Activity (Hygroscopic?) Start->Catalyst Conditions Verify Reaction Conditions (Temp, Time) Start->Conditions Purity Assess Starting Material Purity Start->Purity New_Catalyst Use Fresh/Dry Catalyst Catalyst->New_Catalyst Optimize Optimize Temp/Time (Monitor by TLC) Conditions->Optimize Purify_SM Purify Starting Material Purity->Purify_SM

Caption: Troubleshooting workflow for low yield.

Characterization Data

Confirming the identity and purity of the final product is crucial. Below are the expected spectral data for this compound.

Data Type Expected Values
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 7.9-8.1 (m, 2H, Ar-H), 7.0-7.2 (d, 1H, Ar-H), 4.6-4.8 (t, 2H, -OCH₂-), 3.9 (s, 3H, -COOCH₃), 2.8-3.0 (t, 2H, -CH₂CO-). (Note: Exact chemical shifts and coupling constants may vary slightly based on solvent and instrument).
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): ~191 (C=O, ketone), ~166 (C=O, ester), ~162 (Ar-C-O), ~132, ~130, ~125, ~122, ~118 (Ar-C), ~67 (-OCH₂-), ~52 (-OCH₃), ~37 (-CH₂CO-). (Note: These are approximate values based on related structures).[5][6]
Mass Spectrum (EI)m/z: 206 (M⁺), other characteristic fragments.
Appearance Off-white to pale yellow solid.

References

  • Science.gov. (n.d.). friedel-crafts acylation reaction: Topics by Science.gov. Retrieved from [Link]

  • Fridén-Saxin, M., Pemberton, N., Andersson, K. D., Dyrager, C., Friberg, A., Grøtli, M., & Luthman, K. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(15), 7104–7113.
  • ACS Publications. (2012, July 2). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). PREPARATION OF TETRAHYDROISOQUINOLINE-3-ONES via CYCLIZATION OF PHENYL ACETAMIDES USING EATON'S REAGENT. Retrieved from [Link]

  • ACS Publications. (2024, June 4). Divergent Synthesis of 2-Chromonyl-3-hydrazono-chromones and 2-Alkoxy-3-hydrazono-chromones through Switchable Annulation Reactions of o-Hydroxyphenylenaminones with Aryldiazonium Salts. Organic Letters. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Comprehensive Impact of Eaton's Reagent in Organic Synthesis: An Overview. Retrieved from [Link]

  • National Institutes of Health. (2021, June 1). First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • ACS Publications. (2018, January 22). Access to Fluorazones by Intramolecular Dehydrative Cyclization of Aromatic Tertiary Amides: A Synthetic and Mechanistic Study. The Journal of Organic Chemistry. Retrieved from [Link]

  • Rhodes University. (n.d.). CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. Retrieved from [Link]

  • CurlyArrows. (n.d.). Why Anilines and Phenols do not undergo Friedel Craft Acylation Reaction? Retrieved from [Link]

  • Master Organic Chemistry. (2011, July 4). Common Blind Spot: Intramolecular Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Eaton's reagent. Retrieved from [Link]

  • ResearchGate. (n.d.). 1. 7-Hydroxy-4-methyl-chromen-2-one1 1H NMR (400 MHz, DMSO-d6). Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]

  • YouTube. (2016, December 29). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link]

  • MDPI. (n.d.). Eco-Friendly and Efficient Synthesis of 2-Hydroxy-3-Hydrazono-Chromones Through α,β-C(sp2)–H Bond Difunctionalization/Chromone Annulation Reaction of o-Hydroxyaryl Enaminones, Water, and Aryldiazonium Salts. Retrieved from [Link]

  • Canadian Center of Science and Education. (2023, April 10). Polyphosphoric Acid in Organic Synthesis. Retrieved from [Link]

  • ACS Publications. (2018, January 22). Access to Fluorazones by Intramolecular Dehydrative Cyclization of Aromatic Tertiary Amides: A Synthetic and Mechanistic Study. The Journal of Organic Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Intramolecular cyclization reactions of arylpropargyl amides of electron-deficient α,β-alkenyl carboxylates and related compounds. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2- carboxamide. Retrieved from [Link]

  • HETEROCYCLES. (2005, October 14). A CONVENIENT PROCEDURE FOR THE SYNTHESIS OF SUBSTITUTED 4-METHYLAMINOCOUMARINS. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shifts for compound 7. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. Retrieved from [Link]

  • ChemUniverse. (n.d.). This compound. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Investigation of cyclization reaction of 20 in PPA. Retrieved from [Link]

  • ResearchGate. (2023, April 8). (PDF) Polyphosphoric Acid in Organic Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Poly(phosphoric acid) (PPA)-Promoted 5-exo-Cyclization of Iminium Ions Generated In Situ: A Facile Access to Functionalized Indene Derivatives. Retrieved from [Link]

  • PubMed. (n.d.). PPA-mediated C-C bond formation: a synthetic route to substituted indeno[2,1-c]quinolin-6(7H)-ones. Retrieved from [Link]

  • SciSpace. (2016, August 12). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-chloro-7-methoxyquinoline-6-carboxylate. Retrieved from [Link]

  • Cenmed Enterprises. (n.d.). Methyl 4-oxochroman-6-carboxylate. Retrieved from [Link]

  • MDPI. (n.d.). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Methyl 4-oxochroman-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 4-oxochroman-7-carboxylate. This resource is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize this synthesis, troubleshoot common issues, and improve overall yield and purity. Our approach is grounded in mechanistic principles and validated through practical, field-proven insights.

The synthesis of the chromanone core, particularly with specific functionalities like the 7-carboxylate group, is a critical step in the development of various biologically active molecules. The most common and direct route to this target involves an intramolecular Friedel-Crafts acylation of a substituted phenoxypropanoic acid derivative. This guide will focus primarily on troubleshooting this key reaction, as its success is paramount to achieving a high-yielding process.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Core Synthesis Pathway: Intramolecular Friedel-Crafts Acylation

The primary reaction we will troubleshoot is the cyclization of a precursor like 3-(4-carbomethoxyphenoxy)propanoic acid to this compound, typically via the corresponding acyl chloride and in the presence of a Lewis acid.

Q1: My reaction yield is consistently low or I'm recovering only starting material. What are the most common causes?

This is the most frequent challenge and can almost always be traced back to one of three critical areas: catalyst activity, reaction conditions, or substrate reactivity.

Possible Cause 1: Catalyst Inactivation due to Moisture The cornerstone of a successful Friedel-Crafts acylation is the rigorous exclusion of water. Lewis acids, such as Aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄), are extremely hygroscopic and react violently with water, rendering them catalytically inactive.[1][2] Any moisture in your solvent, reagents, or glassware will quench the catalyst before it can participate in the reaction.

  • Solution: Implement Strict Anhydrous Technique

    • Glassware: Oven-dry all glassware (flasks, dropping funnels, stir bars) at >120°C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas (Nitrogen or Argon).

    • Solvents: Use freshly opened anhydrous solvents or solvents purified by passing through a solvent purification system (e.g., alumina columns). Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices.

    • Reagents: Use a fresh, high-purity Lewis acid from a newly opened bottle. Weigh it out quickly in a dry environment (glove box or glove bag if possible) to minimize atmospheric exposure.

    • Atmosphere: Assemble the reaction apparatus under a positive pressure of an inert gas.

Possible Cause 2: Insufficient Catalyst Loading A common misconception is that Friedel-Crafts acylation is truly "catalytic." In reality, the product, this compound, is a ketone. This ketone product will form a stable complex with the Lewis acid, effectively sequestering it and removing it from the reaction cycle.[1][2] Therefore, a stoichiometric amount (or even a slight excess) of the Lewis acid relative to the substrate is often required for the reaction to proceed to completion.

  • Solution: Optimize Catalyst Stoichiometry

    • Begin with at least 1.1 to 1.2 equivalents of AlCl₃. If the yield remains low, consider a systematic increase in catalyst loading. See the table below for a typical optimization workflow.

Possible Cause 3: Substrate Deactivation The methyl carboxylate group (-CO₂Me) at the 4-position of the phenoxy precursor is an electron-withdrawing group. This deactivates the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophilic aromatic substitution.[1][3] This inherent property of your substrate makes the cyclization more challenging than for an unsubstituted or activated ring.

  • Solution: Adjust Reaction Conditions to Overcome Deactivation

    • Stronger Lewis Acid: While AlCl₃ is a workhorse, other Lewis acids can be considered. However, for this intramolecular reaction, optimizing conditions with AlCl₃ is usually the most effective path.

    • Increased Temperature: Gently heating the reaction can provide the necessary activation energy. A typical starting point is room temperature, followed by a gradual increase to 40-50°C. Be cautious, as excessive heat can lead to side reactions.

Troubleshooting Workflow Diagram

The following diagram outlines a logical progression for troubleshooting low-yield issues in this synthesis.

G cluster_start Initial Checks cluster_optimization Parameter Optimization cluster_analysis Analysis & Refinement Start Low Yield Observed Anhydrous Verify Strict Anhydrous Conditions (Glassware, Solvents, Gas) Start->Anhydrous Catalyst Increase Lewis Acid Stoichiometry (e.g., 1.1 -> 1.5 -> 2.0 eq.) Anhydrous->Catalyst Temperature Optimize Reaction Temperature (e.g., 0°C -> RT -> 40°C) Catalyst->Temperature Concentration Adjust Substrate Concentration (Consider High Dilution) Temperature->Concentration Analysis Analyze Crude Reaction Mixture (TLC, LCMS, NMR) Concentration->Analysis Purification Optimize Purification Protocol Analysis->Purification End End Purification->End Improved Yield

Caption: A stepwise workflow for troubleshooting low yields.

Q2: I am observing multiple spots on my TLC plate. What are the likely side products and how can I minimize them?

The formation of multiple products often points to issues with reaction concentration or temperature.

Possible Cause 1: Intermolecular Acylation If the substrate concentration is too high, an acylium ion from one molecule may be attacked by the aromatic ring of a different molecule. This leads to the formation of dimers or polymers, which are often observed as baseline material or spots with very low Rf on a TLC plate.

  • Solution: Employ High-Dilution Conditions

    • The principle here is to favor the intramolecular reaction pathway by keeping the substrate molecules far apart from each other. This is achieved by adding the substrate (typically as a solution of the acyl chloride) very slowly to a stirred solution of the Lewis acid.

    • Protocol: Prepare a solution of your acyl chloride in the reaction solvent (e.g., anhydrous DCM). Add this solution dropwise over a period of 1-2 hours to the slurry of AlCl₃ in DCM. This maintains a very low instantaneous concentration of the reactive electrophile.

Possible Cause 2: Thermal Decomposition or Rearrangement Excessively high temperatures can cause cleavage of the ether linkage or other undesired side reactions.

  • Solution: Precise Temperature Control

    • Maintain the reaction at the lowest temperature that affords a reasonable reaction rate. Start your optimization at room temperature before attempting to heat the reaction. Use a water or oil bath for consistent temperature maintenance.

Experimental Protocols & Data

Protocol 1: Optimized Synthesis via Intramolecular Friedel-Crafts Acylation

This protocol incorporates the troubleshooting advice discussed above.

Step A: Preparation of 3-(4-carbomethoxyphenoxy)propanoyl chloride

  • To a solution of 3-(4-carbomethoxyphenoxy)propanoic acid (1.0 eq) in anhydrous DCM (approx. 0.5 M), add oxalyl chloride (1.5 eq) dropwise at 0°C.

  • Add a catalytic amount of anhydrous DMF (1-2 drops).

  • Allow the reaction to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude acyl chloride is typically used immediately in the next step without further purification.

Step B: Intramolecular Friedel-Crafts Acylation

  • To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous DCM (to make the final reaction concentration approx. 0.05 M) and Aluminum chloride (AlCl₃, 1.2 eq).

  • Cool the stirred slurry to 0°C in an ice bath.

  • Dissolve the crude acyl chloride from Step A in anhydrous DCM.

  • Add the acyl chloride solution to the AlCl₃ slurry dropwise via a syringe pump or an addition funnel over 1 hour.

  • After the addition is complete, allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 3-4 hours, monitoring by TLC.

  • Workup: Carefully pour the reaction mixture onto crushed ice containing concentrated HCl. Stir vigorously until all solids dissolve.

  • Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield this compound.

Data Table: Optimization of Reaction Conditions

The following table provides a guideline for optimizing key parameters. Yields are illustrative and will vary.

ParameterCondition A (Initial)Condition B (Optimized)Condition C (Aggressive)Rationale for Change
Lewis Acid (eq.) 1.051.2 - 1.5 2.0Overcomes product-catalyst complexation.[2]
Temperature Room Temp0°C to Room Temp 40°C (Reflux in DCM)Minimizes side products while allowing reaction to proceed.
Concentration 0.2 M0.05 M (High Dilution) 0.2 MFavors intramolecular cyclization over intermolecular polymerization.
Illustrative Yield 20-30%65-80% Variable (Risk of byproducts)Optimization of key parameters significantly improves yield.
Mechanistic Insight: The Role of the Lewis Acid

Understanding the mechanism is key to troubleshooting. The Lewis acid plays a dual role: it activates the acyl chloride to form the highly electrophilic acylium ion and is then complexed by the ketone product.

G Start Acyl Chloride Precursor Complex Activated Complex Start->Complex Catalyst AlCl₃ (Lewis Acid) Catalyst->Complex Acylium Acylium Ion (Electrophile) Complex->Acylium Forms Cyclization Intramolecular Attack Acylium->Cyclization Attacks ProductComplex Product-AlCl₃ Complex Cyclization->ProductComplex Cyclizes to ProductComplex->Catalyst Sequesters Catalyst Product Final Product (after workup) ProductComplex->Product Quenched

Caption: Mechanism of intramolecular Friedel-Crafts acylation.

References

  • BenchChem. (2025). Troubleshooting low yield in Friedel-Crafts acylation reactions. 1

  • BenchChem. (2025). Troubleshooting low yields in Friedel-Crafts acylation with 4-Nitrobenzoyl chloride. 2

  • Google Patents. (1967). Improvements in or relating to the synthesis of chromanones. 4

  • Ewies, F. et al. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry. 5

  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions.

  • Sigma-Aldrich. Friedel–Crafts Acylation.

  • American Chemical Society. (2025). Investigation of electronic effects on the intramolecular Friedel-Crafts acylation reactions in the synthesis of thiochromones. ACS Fall 2025. 3

  • Diana, E. J., Kanchana, U. S., & Mathew, T. V. (2021). Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry, 19(37), 7995-8008.

  • Chemistry Steps. Friedel-Crafts Acylation with Practice Problems.

Sources

Technical Support Center: Troubleshooting Side Product Formation in Chromanone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chromanone synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the synthesis of chromanones. In this guide, we will explore the causality behind the formation of common side products, provide detailed, field-proven protocols to mitigate these issues, and offer clear diagnostic guidance to ensure the integrity of your synthetic route.

Part 1: Frequently Asked Questions (FAQs) & Quick Troubleshooting

This section addresses the most common challenges encountered in chromanone synthesis, providing quick insights and solutions.

Q1: My Friedel-Crafts acylation is giving a low yield of the desired chromanone precursor. What are the likely causes?

Low yields in intramolecular Friedel-Crafts acylation for chromanone synthesis are often attributed to several factors:

  • Catalyst Inactivity: Lewis acids like AlCl₃ are extremely sensitive to moisture. Ensure all glassware is flame-dried, and solvents and reagents are anhydrous.

  • Insufficient Catalyst: The product, a hydroxyaryl ketone, can form a complex with the Lewis acid, effectively sequestering it.[1] Therefore, a stoichiometric amount of the catalyst is often required.

  • Deactivated Ring: If the aromatic ring of your precursor is substituted with strongly electron-withdrawing groups, the electrophilic aromatic substitution will be slow or may not proceed at all.

Q2: I'm observing the formation of a significant amount of a byproduct that is not my target C-acylated phenol. What could it be?

The most common byproduct in the acylation of phenols is the O-acylated ester . This occurs because phenols are bidentate nucleophiles, with both the aromatic ring (C-acylation) and the phenolic oxygen (O-acylation) being potential sites for reaction. O-acylation is often kinetically favored.

Q3: My reaction is producing a mixture of ortho- and para-acylated isomers. How can I control the regioselectivity?

The regioselectivity of Friedel-Crafts acylation on phenols is highly dependent on the reaction conditions. In the related Fries rearrangement, lower temperatures generally favor the formation of the para isomer (thermodynamic control), while higher temperatures favor the ortho isomer (kinetic control), which can form a more stable complex with the catalyst.

Q4: I suspect my synthesis is yielding a coumarin instead of, or in addition to, the desired chromanone. How can I confirm this?

The formation of coumarins is a known side reaction, particularly in syntheses like the Simonis reaction where the reaction conditions can favor one scaffold over the other.[2] Spectroscopic analysis is key to distinguishing these isomers. A detailed comparison is provided in the diagnostic section below.

Part 2: In-Depth Troubleshooting Guides

This section provides a detailed analysis of common side product formation scenarios with mechanistic explanations and actionable protocols.

Issue 1: O-Acylation vs. C-Acylation in Phenol Acylation

The Problem: The formation of a phenyl ester (O-acylation) instead of the desired hydroxyaryl ketone (C-acylation) is a frequent challenge.

Causality & Mechanism:

Phenols can be acylated at two positions: the aromatic ring (C-acylation) leading to the desired precursor for chromanone synthesis, or the phenolic oxygen (O-acylation) to form an ester. O-acylation is often the kinetically favored product, especially with lower amounts of Lewis acid catalyst. The desired C-acylated product is thermodynamically more stable.

G Phenol Phenol O_Acylation O-Acylated Ester (Kinetic Product) Phenol->O_Acylation C_Acylation C-Acylated Ketone (Thermodynamic Product) Phenol->C_Acylation AcylChloride Acyl Chloride AcylChloride->O_Acylation Low [Lewis Acid] AcylChloride->C_Acylation High [Lewis Acid] LewisAcid Lewis Acid (e.g., AlCl3) LewisAcid->O_Acylation LewisAcid->C_Acylation Fries Fries Rearrangement (with excess Lewis Acid) O_Acylation->Fries Fries->C_Acylation

Figure 1: Competing pathways of O- vs. C-acylation.

Troubleshooting & Mitigation:

  • Increase Catalyst Stoichiometry: Using a stoichiometric excess of a strong Lewis acid like AlCl₃ promotes C-acylation. The excess catalyst can coordinate with the oxygen of the initially formed ester, facilitating its rearrangement to the C-acylated product via the Fries Rearrangement .

  • Optimize Reaction Temperature: Higher temperatures can favor the Fries rearrangement of any O-acylated product that forms, thus increasing the yield of the desired C-acylated isomer.

  • Two-Step Approach (Intentional Fries Rearrangement):

    • First, perform the O-acylation under conditions that favor ester formation (e.g., in the presence of a base like pyridine).

    • Isolate the phenyl ester and then subject it to Fries rearrangement conditions (e.g., AlCl₃ in a suitable solvent) to obtain the C-acylated product.

Experimental Protocol: Fries Rearrangement to Convert O-Acylated Byproduct

  • Setup: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add the isolated O-acylated phenyl ester.

  • Solvent: Add a suitable anhydrous solvent (e.g., nitrobenzene or 1,2-dichloroethane).

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add 2.0-3.0 equivalents of anhydrous aluminum chloride (AlCl₃).

  • Reaction: Allow the reaction to warm to room temperature and then heat to the desired temperature (can range from 60°C to 160°C, depending on the substrate). Monitor the reaction progress by TLC.

  • Workup: Carefully and slowly quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The resulting ortho- and para-isomers can be separated by column chromatography.

Issue 2: Formation of Coumarin Byproducts

The Problem: In certain chromanone syntheses, particularly the Simonis reaction, the formation of isomeric coumarins can be a significant issue.[3]

Causality & Mechanism:

The Simonis reaction involves the condensation of a phenol with a β-ketoester. The choice of condensing agent is critical. While phosphorus pentoxide (P₂O₅) typically favors the formation of chromones, strong acids like sulfuric acid (as used in the Pechmann condensation) promote the formation of coumarins.[3][4] The reaction pathway diverges depending on which carbonyl group of the β-ketoester preferentially reacts with the phenol.

G Start Phenol + β-Ketoester Simonis Simonis Reaction (P₂O₅) Start->Simonis Pechmann Pechmann Condensation (H₂SO₄) Start->Pechmann Chromanone Chromanone Product Simonis->Chromanone Coumarin Coumarin Byproduct Pechmann->Coumarin

Figure 2: Divergent pathways to chromanones and coumarins.

Troubleshooting & Mitigation:

  • Choice of Catalyst: For chromanone synthesis via the Simonis route, ensure the use of phosphorus pentoxide (P₂O₅) as the condensing agent. Avoid strong Brønsted acids like H₂SO₄.

  • Reaction Temperature: Carefully control the reaction temperature as higher temperatures can sometimes lead to undesired side reactions.

  • Purification: If a mixture of chromanone and coumarin is obtained, they can often be separated by chromatography or by exploiting differences in their chemical properties.

Experimental Protocol: Purification of Chromanone from Coumarin Byproduct

Coumarins can sometimes be separated from chromanones by treatment with a mild base. The lactone ring of the coumarin can be opened by hydrolysis, forming a water-soluble carboxylate salt, while the chromanone remains in the organic phase.

  • Dissolution: Dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate).

  • Extraction: Wash the organic solution with a dilute aqueous solution of sodium bicarbonate or sodium carbonate. The coumarin will react and move into the aqueous layer.

  • Separation: Separate the organic and aqueous layers. The organic layer contains the chromanone.

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to obtain the purified chromanone.

  • Recovery of Coumarin (Optional): The aqueous layer can be acidified with dilute HCl to re-cyclize the coumarin, which may then precipitate or can be extracted with an organic solvent.

Issue 3: Dimerization of Phenolic Precursors

The Problem: Formation of dimeric byproducts can occur, reducing the yield of the desired monomeric product.

Causality & Mechanism:

Phenolic compounds can undergo oxidative dimerization, especially in the presence of certain catalysts or oxidizing agents. This can proceed through a radical coupling mechanism. While less common in standard Friedel-Crafts conditions, it can be a concern if oxidative conditions are inadvertently introduced.

Troubleshooting & Mitigation:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Avoid Oxidizing Agents: Ensure that no unintended oxidizing agents are present in the reaction mixture.

Part 3: Diagnostic Data for Product & Byproduct Identification

Accurate identification of the products and byproducts is crucial for effective troubleshooting. The following table summarizes key spectroscopic features to differentiate between chromanones and common side products.

Compound Type¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)
Chromanone Methylene protons (C2-H₂) ~4.5 ppm (t); Methylene protons (C3-H₂) ~2.8 ppm (t)Carbonyl (C4) ~192 ppm; C2 ~70 ppm; C3 ~45 ppmC=O stretch ~1680 cm⁻¹
Coumarin Vinylic proton (C3-H) ~6.4 ppm (d); Vinylic proton (C4-H) ~7.7 ppm (d)Carbonyl (C2) ~160 ppm; C4 ~143 ppm; C3 ~116 ppmC=O stretch (lactone) ~1720 cm⁻¹[5]
O-Acylated Ester Methyl protons of acetyl group ~2.3 ppm (s)Carbonyl (ester) ~169 ppmC=O stretch (ester) ~1760 cm⁻¹
C-Acylated Ketone Methyl protons of acetyl group ~2.6 ppm (s); Phenolic -OH (broad singlet)Carbonyl (ketone) ~200-205 ppmC=O stretch (ketone) ~1640 cm⁻¹ (H-bonded)

Part 4: Concluding Remarks

The synthesis of chromanones, while a powerful tool in medicinal chemistry and materials science, is not without its challenges. A thorough understanding of the potential side reactions and their underlying mechanisms is paramount for successful and efficient synthesis. By carefully controlling reaction parameters such as catalyst stoichiometry, temperature, and atmosphere, and by employing the diagnostic and purification protocols outlined in this guide, researchers can effectively troubleshoot and optimize their chromanone synthesis, leading to higher yields and purer products.

References

  • Baker, W. (1933). Molecular rearrangement of some o-acyloxyacetophenones and the mechanism of the production of 3-acylchromones. J. Chem. Soc., 1381–1389.
  • Pechmann, H. v. (1884). Neue Bildungsweise der Cumarine. I. Mittheilung. Berichte der deutschen chemischen Gesellschaft, 17(1), 929-936.
  • Kalinin, A. V., da Silva, A. J. M., Lopes, C. C., Lopes, R. S. C., & Snieckus, V. (1998). Directed ortho metalation-cross coupling links. Carbamoyl rendition of the Baker–Venkataraman rearrangement. Regiospecific route to substituted 4-hydroxycoumarins. Tetrahedron Letters, 39(28), 4995–4998.
  • Jain, P. K., & Makrandi, J. K. (1982).
  • Wheeler, T. S. (1952). Flavone. Organic Syntheses, 32, 72.
  • NL9202248A - Process for separating the ortho and para isomer of hydroxymandelic acid or ... - Google Patents. (n.d.).
  • Coumarines & Chromones 1.pptx. (n.d.). Retrieved January 2, 2026, from [Link]

  • WO1994014746A1 - Process for separating the ortho- and para- isomers of hydroxymandelic acid or a salt thereof, the isomers thus obtained, the use of the ortho-isomer for the preparation of eddha - Google Patents. (n.d.).
  • (PDF) Spectroscopic analysis of NMR, IR, Raman and UV-Visible, HOMO-LUMO, ESP and Mulliken charges of coumarin derivative by density functional theory - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]

  • Pechmann condensation - Wikipedia. (n.d.). Retrieved January 2, 2026, from [Link]

  • Ch24 - Acylation of phenols - University of Calgary. (n.d.). Retrieved January 2, 2026, from [Link]

  • NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy - Universal Class. (n.d.). Retrieved January 2, 2026, from [Link]

  • Friedel-Crafts Acylation - Organic Chemistry Portal. (n.d.). Retrieved January 2, 2026, from [Link]

Sources

Technical Support Center: Purification of Methyl 4-oxochroman-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for Methyl 4-oxochroman-7-carboxylate. This molecule is a key heterocyclic building block in medicinal chemistry and materials science, valued for its rigid scaffold and versatile functional groups. However, its synthesis, often via intramolecular Friedel-Crafts cyclization or related pathways, can introduce a variety of impurities that present significant purification challenges.[1]

This guide provides field-proven insights, troubleshooting strategies, and detailed protocols to help researchers, scientists, and drug development professionals navigate these challenges. We will address common issues from persistent starting materials to thermally-induced degradation, ensuring you can achieve the desired purity for your downstream applications.

Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?

A1: The impurity profile is highly dependent on the synthetic route. For a typical synthesis involving Friedel-Crafts acylation, the most common impurities include:

  • Unreacted Starting Materials: Such as substituted phenols or acrylic acid derivatives.

  • Poly-acylated Byproducts: Where the aromatic ring has undergone more than one acylation reaction.

  • Positional Isomers: Depending on the directing groups on the aromatic precursor, isomers like Methyl 4-oxochroman-5-carboxylate or the 6-carboxylate isomer may form.[2]

  • Hydrolyzed Product: The methyl ester is susceptible to hydrolysis, especially during aqueous workups under acidic or basic conditions, leading to the formation of 4-oxochroman-7-carboxylic acid.[3][4]

  • Thermal Degradation Products: Chromanones can be sensitive to prolonged heating, which may be required during synthesis or purification.[5][6]

Q2: What are the primary recommended purification methods for this compound?

A2: The two most effective and widely used methods are:

  • Flash Column Chromatography: This is the workhorse method for separating the target compound from impurities with different polarities.[7] Silica gel is the most common stationary phase.

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for achieving high purity on a larger scale, as it is often more cost-effective than chromatography.[8] Common solvent systems for chromanone derivatives include methanol/chloroform or ethanol.

Q3: Is this compound sensitive to specific conditions?

A3: Yes. Researchers should be cautious of two main sensitivities:

  • pH Sensitivity: The methyl ester can hydrolyze to the corresponding carboxylic acid. Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures.[9][10] The resulting carboxylic acid is significantly more polar and can complicate purification.

  • Thermal Sensitivity: While generally stable, prolonged heating (e.g., during solvent removal from high-boiling point solvents or lengthy reflux) can lead to degradation. It is advisable to use the lowest effective temperatures and remove solvents under reduced pressure.

Q4: How can I quickly assess the purity of my crude product?

A4: Thin-Layer Chromatography (TLC) is the most efficient initial assessment tool. Develop a TLC method using a solvent system such as 3:1 Hexane:Ethyl Acetate. This will allow you to visualize the target compound and identify the number and relative polarity of impurities, which is critical for planning your purification strategy.[11]

Section 2: Troubleshooting Guides

This section addresses specific problems you may encounter during the purification process.

Guide 2.1: Issues with Flash Column Chromatography
Problem Possible Causes Recommended Solutions & Scientific Rationale
Poor Separation / Co-elution of Impurities 1. Inappropriate Solvent System: The polarity of the mobile phase is not optimized to resolve the components.[11] 2. Column Overloading: Too much crude material was loaded onto the column, exceeding its separation capacity.1. Optimize Eluent: Use TLC to test various solvent systems. For non-polar impurities, decrease the eluent polarity (e.g., switch from 3:1 to 5:1 Hexane:EtOAc). For polar impurities, a gradient elution may be necessary. The ketone and ester groups give the molecule moderate polarity, so fine-tuning the eluent is key. 2. Reduce Load: As a rule of thumb, the amount of crude material should be 1-5% of the mass of the silica gel. Exceeding this leads to broad bands and poor resolution.
Low Product Recovery / "Lost on Column" 1. Product is Highly Polar: The product is irreversibly adsorbed onto the silica gel. 2. On-Column Reaction: The slightly acidic nature of silica gel may be catalyzing degradation or hydrolysis of the product.1. Increase Eluent Polarity: After the expected elution, flush the column with a highly polar solvent (e.g., 10% Methanol in Dichloromethane) to recover strongly bound compounds. 2. Use Deactivated Silica: Consider using silica gel treated with a base (e.g., triethylamine) or switching to a different stationary phase like neutral alumina.[12]
Product Elutes as a "Smear" or "Tail" 1. Acidic Impurity Present: The presence of the hydrolyzed carboxylic acid impurity can interact strongly with silica, causing tailing. 2. Compound Insolubility: The compound is precipitating at the top of the column when the eluent is introduced.1. Modify Mobile Phase: Add a small amount of acetic acid (~0.5%) to the eluent. This can improve the peak shape of acidic compounds by suppressing their ionization. 2. Improve Loading Technique: Use a "dry loading" method. Pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.
Guide 2.2: Issues with Recrystallization
Problem Possible Causes Recommended Solutions & Scientific Rationale
Product "Oils Out" Instead of Crystallizing 1. Supersaturation is too high: The solution was cooled too rapidly. 2. Insoluble Impurities: The presence of impurities is inhibiting crystal lattice formation. 3. Solvent is too non-polar: The product's solubility does not decrease sufficiently with temperature.1. Slow Cooling & Seeding: Re-heat the solution until clear, then allow it to cool very slowly to room temperature before moving to an ice bath. Adding a seed crystal can promote nucleation. 2. Pre-purification: Perform a quick filtration through a small plug of silica gel to remove baseline impurities before attempting recrystallization. 3. Use a Solvent/Anti-Solvent System: Dissolve the compound in a minimal amount of a good solvent (e.g., Dichloromethane) and slowly add a poor solvent (e.g., Hexane) until the solution becomes turbid, then heat to clarify and cool slowly.
No Crystals Form Upon Cooling 1. Solution is not saturated: Too much solvent was used. 2. Compound is highly soluble: The chosen solvent is not suitable for recrystallization.1. Concentrate Solution: Gently boil off some of the solvent under a nitrogen stream and attempt to cool again. 2. Change Solvent: The ideal recrystallization solvent dissolves the compound when hot but not when cold. Test a range of solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate) on a small scale.
Product Purity Does Not Improve 1. Co-crystallization: The impurity has a similar structure and solubility profile and is being incorporated into the product's crystal lattice. 2. Incomplete Washing: Mother liquor containing impurities was not fully removed from the crystal surface.1. Switch Solvents: A different solvent system may exclude the impurity from the crystal lattice. If this fails, chromatography is the necessary next step. 2. Thorough Washing: After filtering, wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away residual impurities without dissolving the product.
Section 3: Detailed Protocols
Protocol 3.1: Flash Column Chromatography

This protocol is designed for the purification of ~1 gram of crude this compound.

1. Preparation of the Column:

  • Select a glass column with a diameter of approximately 4 cm.

  • Prepare a slurry of 40g of silica gel (60 Å, 40-63 µm) in 150 mL of the initial eluent (e.g., 9:1 Hexane:Ethyl Acetate).

  • Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring a flat top surface. The final packed height should be ~15 cm.

2. Sample Loading (Dry Loading Method):

  • Dissolve ~1g of crude product in a minimal amount of a suitable solvent (e.g., 5-10 mL Dichloromethane).

  • Add ~2g of silica gel to this solution.

  • Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.

  • Carefully add this powder to the top of the packed column, forming a thin, even layer.

3. Elution and Fraction Collection:

  • Begin eluting with the initial, low-polarity solvent (9:1 Hexane:EtOAc).

  • Collect fractions (e.g., 20 mL per fraction) from the moment solvent begins to elute.

  • Gradually increase the polarity of the eluent as the column runs (gradient elution) to 7:3 and then 1:1 Hexane:EtOAc to elute the product and more polar impurities. Rationale: A gradient ensures that less polar impurities are washed out first, followed by the target compound, providing better separation from more polar contaminants.[13]

4. Analysis and Product Isolation:

  • Analyze the collected fractions by TLC.

  • Combine the fractions that contain the pure product.

  • Remove the solvent under reduced pressure to yield the purified this compound.

Protocol 3.2: Recrystallization

1. Solvent Selection:

  • Place a small amount of crude product (~20 mg) into a test tube.

  • Add a solvent dropwise while heating until the solid just dissolves. A mixed solvent system like Methanol/Chloroform (8:2) has been reported to be effective for similar chromanone derivatives.

  • Allow the solution to cool to room temperature, then place it in an ice bath.

  • Checkpoint: A good solvent will result in the formation of a crystalline solid. If an oil forms or no solid appears, the solvent is not suitable.

2. Recrystallization Procedure:

  • Place the crude product in an Erlenmeyer flask.

  • Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Allow the flask to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote larger crystal growth.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

3. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small portion of ice-cold solvent.

  • Allow the crystals to dry on the filter under vacuum. For final drying, place the crystals in a vacuum oven at a mild temperature (e.g., 40°C) until a constant weight is achieved.

Section 4: Visualization of Workflows
Purification Workflow Diagram

The following diagram outlines the general workflow for purifying the crude product.

PurificationWorkflow cluster_chrom Column Chromatography cluster_recryst Recrystallization crude Crude Product (this compound) tlc Purity Assessment (TLC) crude->tlc decision Impurity Profile? tlc->decision chrom Flash Column Chromatography decision->chrom Multiple / Close-Eluting Impurities recryst Recrystallization decision->recryst Single Major Impurity / High Crude Purity gradient Optimize Solvent Gradient chrom->gradient fractions Collect & Analyze Fractions gradient->fractions pure_chrom Pure Product fractions->pure_chrom solvent Select Solvent System recryst->solvent crystals Isolate & Dry Crystals solvent->crystals pure_recryst Pure Product crystals->pure_recryst

Caption: General purification workflow for this compound.

Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting a failed purification attempt.

TroubleshootingTree start Purification Attempt Fails (Product still impure) check_method Purification Method? start->check_method is_polar Impurity More Polar or Less Polar? check_method->is_polar Chromatography oiled_out Did Product 'Oil Out'? check_method->oiled_out Recrystallization adjust_less Decrease Eluent Polarity (e.g., more Hexane) is_polar->adjust_less Less Polar adjust_more Increase Eluent Polarity (e.g., more EtOAc/MeOH) is_polar->adjust_more More Polar slow_cool Re-dissolve, Cool Slower, Add Seed oiled_out->slow_cool Yes change_solvent Impurity Profile Unchanged. Change Solvent System oiled_out->change_solvent No

Caption: Decision tree for troubleshooting common purification issues.

References
  • A practical one pot synthesis of novel 2-hydroxy-4-chromanone derivatives from 3-formylchromone. (2012). Journal of Chemical Sciences.
  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012). Journal of Medicinal Chemistry.
  • Chromatography of the chromone and flavonoid alkaloids.
  • Separation and purification of four chromones from radix saposhnikoviae by high-speed counter-current chromatography.
  • Methyl 4-oxochroman-8-carboxyl
  • column chromatography & purification of organic compounds. (2021). YouTube.
  • Friedel–Crafts Acyl
  • Column Chromatography for the Separation of Complex Mixtures. Longdom Publishing.
  • Chromatography: Separation, Purification And Isolation Of Different Phytoconstituent. IJSDR.
  • Friedel Crafts Acylation And Alkyl
  • METHYL 4-OXOCHROMAN-7-CARBOXYL
  • Current developments in the synthesis of 4-chromanone-derived compounds. Royal Society of Chemistry.
  • EAS Reactions (3)
  • CHEMICAL STUDIES OF SELECTED CHROMONE DERIV
  • Friedel-Crafts Acyl
  • Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022). Chemistry LibreTexts.
  • Technical Support Center: Scale-Up Production of Chromanone-Based Compounds. BenchChem.
  • Methyl 4-oxochroman-6-carboxyl
  • Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. (2001). Applied and Environmental Microbiology.
  • Acid-Catalyzed Carboxylic Acid Esterification and Ester Hydrolysis Mechanism. Royal Society of Chemistry.
  • Hydrolysis of Methyl 4-formylbenzoate back to the carboxylic acid. BenchChem.
  • Selective Hydrolysis of Methanesulfon
  • Methyl ester hydrolysis. ChemSpider Synthetic Pages.
  • Methyl 4-oxothiochromane-7-carboxyl
  • Methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate monohydrate. (2012).
  • Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)
  • HPLC Analysis of 7-Methyl-4-nitroquinoline 1-oxide and its Metabolites. BenchChem.
  • Synthesis of New 8-Formyl-4-methyl-7-hydroxy Coumarin Derivatives.
  • A CONVENIENT PROCEDURE FOR THE SYNTHESIS OF SUBSTITUTED 4-METHYLAMINOCOUMARINS. (2005). HETEROCYCLES.
  • Thermal properties of multinuclear Ti(IV) and Zr(IV) carboxylate derivatives characterized using thermal analysis and variable temperature MS and IR methods.
  • Methyl 4-hydroxyoxane-4-carboxyl
  • Crystal structure of methyl 4-(4-isopropylphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-quinoline-3-carboxylate, C23H29NO3.

Sources

"stability and storage of Methyl 4-oxochroman-7-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 4-oxochroman-7-carboxylate (CAS: 41118-21-2). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its lifecycle in the laboratory. Proper handling and storage are critical for obtaining reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling and storage of this compound.

Q1: What are the optimal long-term storage conditions for this compound?

A1: For long-term stability, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), at -20°C.[1][2] The container should be protected from light, such as by using an amber vial or by storing it in a dark location.[3][4]

Q2: How should I store the compound for daily or short-term use?

A2: For short-term use, the compound can be stored in a desiccator at 2-8°C.[4] It is crucial to minimize exposure to atmospheric moisture and air. Always allow the container to warm to room temperature before opening to prevent condensation from forming inside the vial.

Q3: What is the expected shelf-life of this compound?

A3: When stored under the recommended long-term conditions, the compound is expected to be stable for several years. However, as a best practice, it is advisable to re-analyze the purity of the compound if it has been in storage for more than one year, or if you observe any changes in its physical appearance.[1] The date of receipt and the date the container was first opened should be clearly marked on the label.[5]

Q4: Is this compound sensitive to air, light, or moisture?

A4: Yes. The molecule contains functional groups that are susceptible to degradation.

  • Moisture: The methyl ester group is prone to hydrolysis, which would convert it to the corresponding carboxylic acid (4-oxochroman-7-carboxylic acid).[6][7] This reaction can be catalyzed by trace amounts of acid or base.

  • Air/Oxygen: The chroman-4-one core, like many ketones, can be susceptible to oxidation over long periods, potentially leading to ring-opening or other side reactions.[8] Ethereal compounds can also form peroxides over time, although this is less common for cyclic ethers like the one in the chroman ring.[3][5]

  • Light: Aromatic ketones can be light-sensitive.[9] Exposure to UV light may promote radical reactions or degradation. Therefore, storage in the dark is essential.[4]

Q5: How can I visually assess if my sample has degraded?

A5: A pure sample of this compound should be a crystalline solid. Signs of degradation may include:

  • A change in color (e.g., yellowing).

  • A change in texture (e.g., becoming sticky or oily).

  • The presence of an unusual odor.

  • Incomplete solubility in a solvent in which it was previously fully soluble.

Any of these signs warrant a more thorough analytical check of the compound's purity.

Troubleshooting Guide

Encountering unexpected results? This guide will help you troubleshoot common issues related to the stability and storage of this compound.

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving issues with your compound.

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Hypothesis: Degradation cluster_3 Analytical Verification cluster_4 Resolution Problem Unexpected Experimental Results (e.g., low yield, new TLC spots, extra NMR/MS peaks) Visual Visually Inspect Sample (Color, Texture, Solubility) Problem->Visual Step 1 Storage Review Storage Conditions (Temp, Light, Atmosphere) Problem->Storage Step 1 Hypothesis Potential Degradation Suspected Visual->Hypothesis If abnormal Storage->Hypothesis If improper Purity Perform Purity Analysis (HPLC, LC-MS, NMR) Hypothesis->Purity Step 2 Purify Re-purify Compound (e.g., Recrystallization, Chromatography) Purity->Purify If degradation confirmed & salvageable Discard Discard and Obtain New Sample Purity->Discard If severely degraded Update Update Storage Protocol Purify->Update Discard->Update

Caption: Troubleshooting workflow for this compound.

Common Problems and Solutions
ProblemPotential Cause(s)Recommended Solution(s)
Inconsistent analytical results (e.g., new peaks in HPLC, unexpected NMR signals) Hydrolysis: The methyl ester has hydrolyzed to the carboxylic acid due to moisture exposure.1. Confirm the presence of the carboxylic acid using LC-MS (look for a mass difference of -14 Da) or ¹H NMR (disappearance of the methyl singlet at ~3.9 ppm and appearance of a broad acidic proton).2. Re-purify the material via column chromatography if the degradation is minor.3. Ensure future storage is in a desiccated environment and allow the vial to warm to room temperature before opening.
Oxidative Degradation: The chromanone ring may have undergone oxidation or ring-opening.1. Analyze by LC-MS to identify potential oxidized products (e.g., +16 Da peaks).2. If degradation is significant, it is best to discard the sample and use a fresh batch.3. Store the compound under an inert atmosphere (N₂ or Ar) to prevent future oxidation.
Poor solubility in a previously effective solvent Formation of Insoluble Byproducts: Degradation or polymerization may have led to less soluble materials.1. Attempt to dissolve the compound in a more polar solvent.2. Filter the solution to remove any insoluble particulates before use.3. Verify the purity of the soluble portion via TLC or HPLC. If purity is compromised, discard the batch.
Reduced biological activity or reaction yield Lowered Purity: The effective concentration of the active compound is lower than assumed due to the presence of impurities from degradation.1. Perform a quantitative purity analysis (e.g., qNMR or HPLC with a standard curve) to determine the exact purity.2. Adjust the amount of compound used in experiments to account for the lower purity.3. For best results, use a new, high-purity batch and adhere strictly to proper storage protocols.

Experimental Protocols

Here are standard procedures to assess the purity and integrity of your this compound sample.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This method is suitable for detecting and quantifying non-volatile impurities.

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., Acetonitrile or Methanol) at a concentration of 1 mg/mL. Dilute this solution to a working concentration of ~50 µg/mL with the mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to 10% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength appropriate for the chromophore (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peak areas. The purity can be estimated by the area percentage of the main peak relative to the total area of all peaks. The appearance of a significant new peak, especially one with a shorter retention time (more polar), may indicate the presence of the hydrolyzed carboxylic acid.

Protocol 2: Structural Verification by ¹H NMR Spectroscopy

This protocol helps to confirm the chemical structure and identify major degradation products.

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Data Analysis:

    • Confirm Key Signals: Verify the presence of the characteristic peaks for the intact molecule. For this compound, you should look for:

      • A singlet for the methyl ester protons (-OCH₃) around 3.9 ppm.

      • Signals for the aromatic protons on the benzene ring.

      • Triplets corresponding to the methylene protons (-OCH₂- and -CH₂C=O) of the chromanone ring, typically around 4.5 ppm and 2.8 ppm, respectively.[10]

    • Look for Degradation Signals:

      • Hydrolysis: The disappearance or reduction in the integration of the methyl ester singlet at ~3.9 ppm. A new, broad singlet may appear far downfield (>10 ppm) corresponding to the carboxylic acid proton if using a solvent like DMSO-d₆.

      • Other Degradation: The appearance of new, unidentifiable signals in the aromatic or aliphatic regions.

References

  • US4185027A - Hydrolysis of methyl esters - Google P
  • ResearchGate - Methyl ester hydrolysis. [Link]

  • American Chemical Society - Managing Chemical Retention and Storage In Your Laboratory. [Link]

  • OnePointe Solutions - Shelf Lives of Common Chemical Reagents. [Link]

  • US5508455A - Hydrolysis of methyl esters for production of fatty acids - Google P
  • Chemguide - Hydrolysis of esters. [Link]

  • Organic Chemistry Portal - Methyl Esters. [Link]

  • University of Toronto - Chemical Storage. [Link]

  • The University of Hong Kong - Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories. [Link]

  • Laboratory Disposable Products - How to Store Lab Reagents: Dos and Don'ts. [Link]

  • GUPEA - Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. [Link]

  • MDPI - Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. [Link]

  • Wellington Laboratories - The Proper Storage and Handling of Volatile Analytical Standards. [Link]

  • University of Windsor - Chemical Storage Guidelines. [Link]

  • NIH National Library of Medicine - Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. [Link]

  • Sciencemadness Wiki - Safe handling and storage of chemicals. [Link]

  • ResearchGate - Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. [Link]

  • ChemUniverse - this compound [P92834]. [Link]

  • Taylor & Francis Online - Current developments in the synthesis of 4-chromanone-derived compounds. [Link]

  • Cenmed Enterprises - Methyl 4-oxochroman-6-carboxylate (C007B-530457). [Link]

  • CORE - CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. [Link]

  • ResearchGate - First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans , a biofilm forming agent. [Link]

  • ResearchGate - Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. [Link]

  • NIH National Library of Medicine - First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. [Link]

  • IJRPC - SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. [Link]

  • NIH National Library of Medicine - Degradation Mechanisms of 4,7-Dihydroxycoumarin Derivatives in Advanced Oxidation Processes: Experimental and Kinetic DFT Study. [Link]

  • NIH National Library of Medicine - The First Step of Biodegradation of 7-Hydroxycoumarin in Pseudomonas mandelii 7HK4 Depends on an Alcohol Dehydrogenase-Type Enzyme. [Link]

  • PubMed - Intramolecular carboxylate catalysis in the depurination of a 7-methylguanosine derivative. [Link]

  • ResearchGate - Bioconversion of phytosterols to 9-hydroxy-3-oxo-4-pregnene-20-carboxylic acid methyl ester by rerouting of phytosterol degradation pathways in Mycolicibacterium neoaurum. [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in Chromanone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for chromanone synthesis. This guide is designed to help you troubleshoot and resolve common issues leading to low yields in your experiments. As Senior Application Scientists, we've compiled field-proven insights and evidence-based strategies to enhance the efficiency and success of your synthetic routes.

Frequently Asked Questions (FAQs)

Section 1: Reaction Conditions and Optimization

Question: My chromanone synthesis is resulting in a significantly lower yield than expected. What are the most critical reaction parameters I should investigate first?

Answer: Low yields in chromanone synthesis can often be traced back to suboptimal reaction conditions. The interplay between temperature, reaction time, solvent, and catalyst is crucial. Here’s a systematic approach to troubleshooting:

  • Temperature: Temperature control is paramount. Some reactions, like intramolecular cyclizations, may require elevated temperatures to overcome activation energy barriers. However, excessive heat can lead to decomposition of starting materials or products, and promote side reactions.[1] It is advisable to perform small-scale experiments at a range of temperatures to identify the optimal balance. For instance, in some visible-light-mediated syntheses, reactions are effectively carried out at room temperature.[2]

  • Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential. Insufficient reaction time will result in incomplete conversion of starting materials, while prolonged reaction times can lead to the formation of byproducts or degradation of the desired chromanone.

  • Solvent Choice: The polarity and boiling point of the solvent can significantly influence reaction rates and solubility of reactants. A solvent that ensures all reactants are in the solution phase is generally preferred. In some cases, solvent choice can even alter the reaction pathway. For example, domino reactions for the synthesis of benzopyran derivatives have shown high sensitivity to the solvent, with DMF often proving to be a good choice.[3]

  • Catalyst and Base/Acid Concentration: The choice and concentration of the catalyst (acid or base) are critical. For acid-catalyzed cyclizations, common choices include polyphosphoric acid, sulfuric acid, or hydrochloric acid.[4][5] For base-catalyzed reactions, options range from strong bases like sodium hydroxide to milder ones like triethylamine or potassium carbonate.[1][3] The optimal catalyst and its concentration must be determined empirically for each specific substrate.

Question: I'm observing the formation of multiple unidentified byproducts. What are the likely side reactions, and how can I minimize them?

Answer: The formation of byproducts is a common cause of low yields. Understanding the potential side reactions for your specific synthetic route is key to mitigating them.

  • Self-Condensation: In reactions like the Claisen-Schmidt condensation leading to chalcones (precursors to flavanones, a type of chromanone), self-condensation of the ketone starting material can be a significant side reaction, especially with strong bases.[1] To minimize this, one can try adding the aldehyde slowly to a mixture of the ketone and the base.[1]

  • Decomposition: Chromanone scaffolds can be sensitive to harsh reaction conditions. Strong acidic or basic conditions, coupled with high temperatures, can lead to ring-opening or other degradation pathways.

  • Oxidation/Reduction: Depending on the reagents and atmospheric conditions, unintended oxidation or reduction of functional groups on your starting materials or product can occur. Performing reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

  • Alternative Cyclization Pathways: For certain substrates, there might be competing cyclization pathways leading to isomeric products. Careful selection of catalysts and reaction conditions can often favor the desired cyclization.

Section 2: Starting Materials and Reagents

Question: How critical is the purity of my starting materials and reagents for achieving a high yield?

Answer: The purity of your starting materials and reagents is a foundational element for a successful synthesis.[6] Impurities can have several detrimental effects:

  • Side Reactions: Impurities can participate in unintended side reactions, consuming your reagents and generating additional byproducts that complicate purification.

  • Catalyst Poisoning: Certain impurities can deactivate your catalyst, leading to a stalled or incomplete reaction.

  • Inaccurate Stoichiometry: If your starting materials are not pure, your calculated stoichiometry will be incorrect, which can significantly impact the reaction outcome.

Protocol for Ensuring Reagent Quality:

  • Characterization: Always characterize your starting materials using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, Melting Point) to confirm their identity and purity before use.

  • Purification of Starting Materials: If impurities are detected, purify the starting materials using methods like recrystallization, distillation, or column chromatography.

  • Solvent Purity: Use dry, high-purity solvents, especially for moisture-sensitive reactions. Traces of water can quench strong bases or acids and participate in unwanted hydrolysis reactions.

  • Reagent Quality: Use reagents from reputable suppliers and ensure they are stored under the recommended conditions to prevent degradation.

Section 3: Catalysis Issues

Question: My reaction is not proceeding to completion, even after extended reaction times. Could this be a catalyst issue?

Answer: Yes, catalyst-related problems are a frequent cause of incomplete reactions. Here are some common issues and how to address them:

  • Catalyst Deactivation: As mentioned, impurities in the reaction mixture can poison the catalyst. Ensure all reactants and the solvent are pure.

  • Incorrect Catalyst Choice: The choice of catalyst is highly dependent on the specific reaction mechanism. For instance, Simonis condensation to form chromones often utilizes phosphorous pentoxide, whereas Pechmann condensation to form coumarins (a potential side product) uses sulfuric acid.[4] There are numerous catalysts reported for chromanone synthesis, including various acids, bases, and metal catalysts.[5][7][8] A thorough literature search for your specific transformation is recommended.

  • Insufficient Catalyst Loading: The amount of catalyst can be critical. Too little may result in a slow or incomplete reaction, while too much can sometimes promote side reactions. An optimization screen with varying catalyst loadings is often necessary.

Troubleshooting Workflow for Catalyst Issues:

G start Reaction Stalled or Incomplete check_purity Verify Purity of Starting Materials & Solvents start->check_purity check_purity->start If impure, purify and restart optimize_loading Optimize Catalyst Loading check_purity->optimize_loading If pure screen_catalysts Screen Alternative Catalysts optimize_loading->screen_catalysts If no improvement success Improved Conversion optimize_loading->success If improved check_conditions Re-evaluate Reaction Conditions (Temp, Time) screen_catalysts->check_conditions If no improvement screen_catalysts->success If improved check_conditions->success If improved fail Still Low Conversion check_conditions->fail

Caption: Catalyst Troubleshooting Workflow

Section 4: Work-up and Purification

Question: I seem to be losing a significant amount of my product during the work-up and purification steps. What are some best practices to minimize these losses?

Answer: Product loss during isolation and purification is a common frustration that can drastically lower your final yield.[6] Careful technique is crucial.

Best Practices for Work-up and Purification:

StepCommon PitfallRecommended Action
Extraction Incomplete extraction from the aqueous layer.Perform multiple extractions with a suitable organic solvent. Check the pH of the aqueous layer to ensure your product is in a neutral, extractable form.
Drying Insufficient drying of the organic layer.Use an adequate amount of a suitable drying agent (e.g., MgSO₄, Na₂SO₄) and ensure sufficient contact time. Thoroughly rinse the drying agent with fresh solvent to recover any adsorbed product.[6]
Solvent Removal Loss of volatile product during rotary evaporation.Use a lower temperature and carefully control the vacuum. Bumping of the solution can also lead to significant loss.[6]
Chromatography Poor separation leading to mixed fractions.Optimize your solvent system using TLC before running a column. Ensure proper column packing to avoid channeling.[9][10]
Product irreversibly binding to silica gel.If your chromanone is acid-sensitive, consider deactivating the silica gel with a small amount of a non-polar base like triethylamine in your eluent.[6] Alternatively, consider other purification methods like recrystallization or preparative HPLC.

Experimental Protocol: Optimizing Column Chromatography

  • TLC Analysis: Dissolve a small amount of your crude product in a suitable solvent. Spot it on a TLC plate and elute with various solvent systems (e.g., different ratios of hexane and ethyl acetate).

  • Solvent System Selection: Choose a solvent system that gives your desired product an Rf value of approximately 0.2-0.4 and provides good separation from impurities.

  • Column Packing: Prepare a slurry of silica gel in your chosen eluent and carefully pack the column to create a uniform stationary phase.

  • Loading: Dissolve your crude product in a minimal amount of the eluent and carefully load it onto the column.

  • Elution and Fraction Collection: Elute the column with your chosen solvent system and collect fractions. Monitor the fractions by TLC to identify those containing your pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Visualization of Purification Workflow:

G crude Crude Product extraction Liquid-Liquid Extraction crude->extraction drying Drying Organic Layer extraction->drying solvent_removal Solvent Removal (Rotovap) drying->solvent_removal purification Purification Method solvent_removal->purification chromatography Column Chromatography purification->chromatography If complex mixture recrystallization Recrystallization purification->recrystallization If crystalline solid pure_product Pure Chromanone chromatography->pure_product recrystallization->pure_product

Caption: General Purification Workflow

By systematically addressing these common issues, you can significantly improve the yield and purity of your chromanone synthesis. Remember that careful planning, execution, and monitoring are key to successful organic synthesis.

References

  • Diana, E. J., Kanchanaa, U. S., & Mathew, T. V. (2021). Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry, 19(37), 8036-8051. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Chromanones and Flavanones. Retrieved from [Link]

  • International Journal of Research and Analytical Reviews. (2022). Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review. Retrieved from [Link]

  • Cortés, I., Cordisco, E., Kaufman, T. S., et al. (2021). First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. RSC Advances, 11(32), 19587-19597. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions towards chromone 3c. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of chromene derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from [Link]

  • International Journal of Research in Pharmacy and Chemistry. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • Wang, J., Xie, H., Li, W., & Cheng, J. P. (2007). Catalytic Enantioselective Synthesis of Flavanones and Chromanones. Organic Letters, 9(7), 1347–1350. Retrieved from [Link]

  • Huber, K. V. M., Schemies, J., Uciechowska, U., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(15), 6847–6858. Retrieved from [Link]

  • Cortés, I., Cordisco, E., Kaufman, T. S., et al. (2021). First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. RSC Advances, 11(32), 19587-19597. Retrieved from [Link]

  • International Journal of Modern Research in Engineering and Technology. (2019). Chromone As A Versatile Nucleus. Retrieved from [Link]

  • Chen, Y., Deng, T., Zhu, S., Yin, F., & Zhu, H. (2024). Divergent synthesis of chromones and chromanones from diketones using an AgOTf/[Si]H system by switching hydrosilanes. Organic Chemistry Frontiers. Retrieved from [Link]

  • ResearchGate. (2021). First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans , a biofilm forming agent. Retrieved from [Link]

  • Cortés, I., Cordisco, E., Kaufman, T. S., et al. (2021). First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. RSC Advances, 11(32), 19587–19597. Retrieved from [Link]

  • Gilson. (n.d.). Maximize Purity, Yield, and Throughput with Improved Fraction Collection. Retrieved from [Link]

  • Reddit. (2020). Synthesis - General tips for improving yield?. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Current developments in the synthesis of 4-chromanone-derived compounds. Retrieved from [Link]

  • Quartic.ai. (n.d.). Chromatography Purification Optimization & Yield Improvement. Retrieved from [Link]

  • Science.gov. (n.d.). chromatographic purification steps: Topics by Science.gov. Retrieved from [Link]

  • Reddit. (2019). Tips and Tricks during protein purification to get higher yield and less contaminants?. Retrieved from [Link]

Sources

Technical Support Center: Scale-Up Synthesis of Methyl 4-oxochroman-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Advanced Researcher

Welcome to the technical support center for the scale-up synthesis of Methyl 4-oxochroman-7-carboxylate. This guide is designed for researchers, scientists, and drug development professionals engaged in process development and manufacturing of this key heterocyclic intermediate. We will provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) to address the specific challenges encountered when transitioning from laboratory-scale synthesis to pilot plant or industrial production. Our focus is on providing practical, experience-driven advice to ensure a robust, safe, and efficient scale-up process.

The chromanone scaffold is a privileged structure in medicinal chemistry, and this compound serves as a crucial building block for a variety of pharmacologically active molecules. The synthetic route we will focus on is a two-step process, selected for its industrial viability, starting from readily available materials:

  • Acylation: Reaction of methyl 4-hydroxybenzoate with 3-chloropropionyl chloride.

  • Intramolecular Friedel-Crafts Cyclization: Cyclization of the resulting intermediate to form this compound.

This guide will dissect each stage of this process, highlighting critical parameters and potential pitfalls in a scale-up context.

Visualizing the Scale-Up Workflow

To provide a clear overview of the entire process, the following diagram illustrates the key stages of the synthesis and the decision points for troubleshooting.

Scale_Up_Workflow cluster_0 Step 1: Acylation cluster_1 Step 2: Intramolecular Friedel-Crafts Cyclization cluster_2 Purification & QC cluster_3 Troubleshooting A Methyl 4-hydroxybenzoate + 3-Chloropropionyl Chloride B Acylation Reaction (Base, Solvent) A->B Reagents C Work-up & Isolation of Intermediate B->C Reaction Mixture J Low Yield/ Incomplete Reaction B->J K Impurity Formation B->K D Intermediate Ester C->D Isolated Intermediate E Cyclization Reaction (Lewis Acid) D->E Starting Material F Quench & Work-up E->F Crude Product E->J E->K L Exotherm/ Thermal Runaway E->L G Crude this compound F->G Crude Product H Purification (Crystallization/Chromatography) G->H Impure Product I Final Product QC (Purity, Yield) H->I Purified Product M Purification Challenges H->M

Caption: Scale-up workflow for this compound synthesis.

Troubleshooting Guide: A Q&A Approach

This section addresses specific issues that may arise during the scale-up synthesis in a question-and-answer format, providing detailed explanations and actionable solutions.

Step 1: Acylation of Methyl 4-hydroxybenzoate

Question 1: We are observing a significant amount of unreacted methyl 4-hydroxybenzoate and the formation of a di-acylated byproduct during the acylation step. What are the likely causes and how can we mitigate this?

Answer: This issue points towards inefficient reaction conditions and potential side reactions. Let's break down the possible causes:

  • Insufficient Base: The acylation of the phenolic hydroxyl group requires a base to act as a scavenger for the HCl generated. If the base is not present in a sufficient stoichiometric amount (at least 1 equivalent), the reaction mixture will become acidic, protonating the starting material and hindering further reaction. On a large scale, poor mixing can lead to localized areas of low base concentration, further exacerbating this issue.

  • Reaction with the Ester: While less likely under controlled conditions, a highly reactive acylating agent could potentially react with the methyl ester of the starting material, leading to transesterification or other side products, especially at elevated temperatures.

  • Moisture: The presence of water can hydrolyze the 3-chloropropionyl chloride, reducing its effective concentration and introducing impurities.

Troubleshooting Protocol:

  • Base Stoichiometry and Addition:

    • Ensure at least 1.1 equivalents of a suitable base (e.g., triethylamine, pyridine) are used.

    • On a larger scale, consider a slow, controlled addition of the 3-chloropropionyl chloride to the solution of methyl 4-hydroxybenzoate and base. This will help maintain a consistent pH and minimize side reactions.

  • Temperature Control:

    • Maintain a low reaction temperature (0-10 °C) during the addition of the acylating agent to minimize exothermic events and reduce the likelihood of side reactions.

  • Inert Atmosphere and Dry Solvents:

    • Ensure all solvents are anhydrous and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acyl chloride.

  • Mixing Efficiency:

    • In a large reactor, ensure the mixing is efficient to maintain a homogeneous reaction mixture. Inefficient mixing can lead to localized "hot spots" and uneven reagent distribution, contributing to both incomplete reaction and byproduct formation.[1]

ParameterLab Scale (10g)Pilot Scale (10kg)
Solvent Dichloromethane (DCM), 200 mLDichloromethane (DCM), 200 L
Base Triethylamine (1.2 eq)Triethylamine (1.2 eq)
Temperature 0-5 °C0-10 °C (with jacket cooling)
Addition Time 15-20 minutes1-2 hours
Reaction Time 1-2 hours2-4 hours (monitor by HPLC)

Table 1: Comparison of typical reaction parameters for the acylation step.

Step 2: Intramolecular Friedel-Crafts Cyclization

Question 2: During the intramolecular Friedel-Crafts cyclization using a Lewis acid, we are experiencing a significant exotherm that is difficult to control, and the final product is a dark, tar-like substance with a low yield of the desired chromanone. What is happening and how can we improve this critical step?

Answer: This is a classic challenge when scaling up Friedel-Crafts reactions. The issues you are observing are interconnected and stem from the highly exothermic nature of the reaction and the potential for side reactions under harsh conditions.

  • Thermal Runaway: The complexation of the Lewis acid (e.g., AlCl₃) with the carbonyl groups of the starting material and product is highly exothermic. On a large scale, the reduced surface-area-to-volume ratio of the reactor makes heat dissipation less efficient, leading to a rapid temperature increase, or thermal runaway.[1] This can cause decomposition of the starting material and product, leading to the formation of tars.

  • Polymerization and Side Reactions: At elevated temperatures, the reactive intermediates in a Friedel-Crafts reaction can undergo polymerization or other side reactions, contributing to the formation of insoluble, tarry materials.

  • Incorrect Stoichiometry of Lewis Acid: Friedel-Crafts acylations often require stoichiometric or even excess amounts of the Lewis acid because the product ketone complexes with the catalyst, rendering it inactive.[2] Insufficient catalyst will lead to an incomplete reaction.

Troubleshooting Protocol:

  • Choice of Lewis Acid and Solvent:

    • While AlCl₃ is a common choice, consider a milder Lewis acid like SnCl₄ or using polyphosphoric acid (PPA), which can also serve as the solvent and often leads to cleaner reactions in intramolecular cyclizations.[3]

  • Controlled Addition and Temperature Management:

    • The most critical factor is controlling the exotherm. Add the Lewis acid portion-wise at a low temperature (0-5 °C) and carefully monitor the internal temperature of the reactor. Ensure your reactor's cooling system is adequate for the scale of the reaction.

    • Alternatively, add the substrate solution slowly to a slurry of the Lewis acid in the solvent.

  • Reverse Addition:

    • Consider a "reverse addition" protocol where the solution of the intermediate ester is added slowly to a cooled slurry of the Lewis acid in the solvent. This can help to better control the exotherm.

  • Quenching Procedure:

    • The quenching of the reaction is also highly exothermic. The reaction mixture should be transferred slowly onto a mixture of ice and concentrated HCl with vigorous stirring.

FC_Troubleshooting Start Low Yield & Tar Formation in Friedel-Crafts Cyclization Cause1 Thermal Runaway (Poor Heat Dissipation) Start->Cause1 Cause2 Side Reactions/ Polymerization Start->Cause2 Cause3 Insufficient Lewis Acid Start->Cause3 Solution1 Improve Temperature Control: - Portion-wise addition of Lewis Acid - Reverse addition protocol - Ensure adequate reactor cooling Cause1->Solution1 Solution2 Optimize Reaction Conditions: - Use a milder Lewis Acid (e.g., SnCl₄, PPA) - Lower reaction temperature Cause2->Solution2 Solution3 Adjust Stoichiometry: - Ensure at least stoichiometric amount of Lewis Acid Cause3->Solution3

Caption: Decision tree for troubleshooting the intramolecular Friedel-Crafts cyclization.

Frequently Asked Questions (FAQs)

Q1: What are the key safety considerations when scaling up the synthesis of this compound?

A1: The primary safety concerns are:

  • Handling of 3-chloropropionyl chloride: It is a corrosive and lachrymatory substance. Use appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, and handle it in a well-ventilated fume hood.

  • Handling of Lewis Acids: Lewis acids like AlCl₃ react violently with water and are highly corrosive. Ensure all equipment is dry and handle them under an inert atmosphere.

  • Exothermic Reactions: Both the acylation and particularly the Friedel-Crafts cyclization steps are exothermic. The risk of a thermal runaway is a significant concern at a larger scale.[1] Ensure robust temperature control and have a clear plan for emergency cooling.

  • Quenching: The quenching of the Friedel-Crafts reaction mixture with water/acid is highly exothermic and releases HCl gas. This must be done in a controlled manner with adequate ventilation and off-gas scrubbing.

Q2: We are struggling with the purification of the final product. Column chromatography is not feasible at our desired scale. What are our options?

A2: For large-scale purification, crystallization is generally preferred over chromatography due to cost and scalability.[1]

  • Solvent Screening for Crystallization: Perform a thorough solvent screening to find a suitable solvent system for recrystallization. A good solvent system will dissolve the product at an elevated temperature and allow it to crystallize in high purity upon cooling, while keeping impurities in the mother liquor.

  • Anti-Solvent Crystallization: If a single solvent is not effective, consider anti-solvent crystallization. Dissolve the crude product in a good solvent and then slowly add a poor solvent (an "anti-solvent") to induce crystallization.

  • Control of Cooling Profile: The rate of cooling can significantly impact crystal size and purity. A slower cooling profile generally leads to larger, purer crystals.

Purification MethodAdvantagesDisadvantages
Crystallization Cost-effective, scalable, can handle large volumes.May not be suitable for oily products, polymorphism can be an issue.[1]
Chromatography High resolution, can separate closely related impurities.Expensive, high solvent consumption, complex to scale up.[1]

Table 2: Comparison of large-scale purification methods.

Q3: What analytical techniques are recommended for monitoring the progress of the reactions and ensuring the quality of the final product?

A3: A robust analytical strategy is crucial for a successful scale-up.

  • Reaction Monitoring:

    • High-Performance Liquid Chromatography (HPLC): This is the workhorse for monitoring the disappearance of starting materials and the formation of the product and any byproducts.

    • Thin-Layer Chromatography (TLC): A quick and simple method for qualitative reaction monitoring, especially during initial process development.

  • Final Product Quality Control (QC):

    • HPLC: To determine the purity of the final product.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • Melting Point: As an indicator of purity.

Detailed Experimental Protocols (Representative Pilot Scale)

Step 1: Synthesis of Methyl 3-(4-methoxycarbonylphenoxy)propanoate (Intermediate)
  • Reactor Setup: Charge a 200 L glass-lined reactor with methyl 4-hydroxybenzoate (10.0 kg, 65.7 mol) and anhydrous dichloromethane (DCM, 100 L).

  • Inert Atmosphere: Purge the reactor with nitrogen.

  • Cooling: Cool the reactor contents to 0-5 °C using a jacket cooling system.

  • Base Addition: Add triethylamine (9.0 kg, 88.9 mol, 1.35 eq) to the stirred suspension.

  • Acyl Chloride Addition: Slowly add a solution of 3-chloropropionyl chloride (8.4 kg, 66.1 mol, 1.0 eq) in anhydrous DCM (20 L) to the reaction mixture over 1-2 hours, maintaining the internal temperature below 10 °C.

  • Reaction: Stir the reaction mixture at 10-15 °C for 2-4 hours. Monitor the reaction progress by HPLC until the consumption of methyl 4-hydroxybenzoate is complete.

  • Work-up:

    • Add water (50 L) to the reactor and stir for 15 minutes.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (2 x 30 L), saturated sodium bicarbonate solution (2 x 30 L), and brine (30 L).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Isolation:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude intermediate as an oil or solid. The crude product can be used directly in the next step or purified by recrystallization if necessary.

Step 2: Synthesis of this compound
  • Reactor Setup: Charge a separate 200 L glass-lined reactor with anhydrous DCM (100 L) and cool to 0-5 °C.

  • Lewis Acid Addition: Under a nitrogen atmosphere, carefully and portion-wise add anhydrous aluminum chloride (AlCl₃, 10.0 kg, 75.0 mol, ~1.15 eq) to the DCM.

  • Substrate Addition (Reverse Addition): Slowly add a solution of the crude intermediate from Step 1 in anhydrous DCM (30 L) to the AlCl₃ slurry over 2-3 hours, maintaining the internal temperature below 10 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by HPLC until the consumption of the starting material is complete.

  • Quenching:

    • In a separate, larger vessel, prepare a mixture of crushed ice (100 kg) and concentrated HCl (10 L).

    • Slowly and carefully transfer the reaction mixture onto the ice/HCl slurry with vigorous stirring.

  • Work-up:

    • Separate the organic layer.

    • Extract the aqueous layer with DCM (2 x 30 L).

    • Combine the organic layers and wash with water (2 x 50 L) and brine (50 L).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Isolation and Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexanes).

References

  • BenchChem. (2025). Technical Support Center: Scale-Up Production of Chromanone-Based Compounds. BenchChem.
  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Intramolecular Friedel-Crafts Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7456, Methylparaben. Retrieved from [Link]

  • Google Patents. (n.d.). US6740758B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide.
  • PubMed. (n.d.). Analytical methods for the monitoring of solid phase organic synthesis. Retrieved from [Link]

  • BenchChem. (2025).
  • PubMed. (n.d.). Separation of three chromones from Saposhnikovia divaricata using macroporous resins followed by preparative high-performance liquid chromatography. Retrieved from [Link]

  • American Chemical Society. (2025). Investigation of electronic effects on the intramolecular Friedel-Crafts acylation reactions in the synthesis of thiochromones. ACS Fall 2025.
  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.).
  • IJRPC. (2014).
  • ResearchGate. (n.d.).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77580, Methyl 3-chloro-4-hydroxybenzoate. Retrieved from [Link]

  • Google Patents. (n.d.). WO2018121050A1 - Preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester.
  • International Journal of Food and Nutritional Sciences. (n.d.).
  • ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)
  • Beilstein Journal of Organic Chemistry. (n.d.).
  • National Institutes of Health. (n.d.). Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[4]annulen-7-ols.

  • Organic Chemistry Portal. (n.d.). Poly(phosphoric acid) (PPA)
  • University Scholarly Repository. (n.d.). Development of the Intramolecular Friedel-Crafts Acylation Reactions in the Synthesis of Thiochromones.
  • ResearchGate. (n.d.).
  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.).
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
  • National Institutes of Health. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • Google Patents. (n.d.).
  • Biosynth. (n.d.).
  • University of Cape Town. (n.d.).
  • National Institutes of Health. (n.d.).
  • ChemUniverse. (n.d.).

Sources

Technical Support Center: Managing Impurities in Methyl 4-oxochroman-7-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Methyl 4-oxochroman-7-carboxylate is a key building block in medicinal chemistry and materials science. Its chromanone core is a privileged scaffold found in many bioactive molecules.[1][2] The synthesis of this compound, while conceptually straightforward, is often plagued by challenges related to impurity formation, which can significantly impact yield, purification efficiency, and the quality of downstream products. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing on established chemical principles and field-proven insights to help researchers navigate these challenges effectively.

Section 1: The Synthetic Pathway and Its Challenges

A prevalent and industrially relevant method for synthesizing the chroman-4-one skeleton is through an intramolecular Friedel-Crafts acylation.[3][4] This reaction typically involves the cyclization of a substituted phenoxypropanoic acid derivative in the presence of a strong acid catalyst. The electron-withdrawing nature of the carboxylate group directs the acylation, but the reaction conditions required can also promote the formation of several key impurities.

Synthesis_Pathway cluster_main Primary Synthetic Route cluster_impurities Common Impurity Pathways Precursor Methyl 3-(3-carboxymethoxyphenoxy)propanoate (Precursor) Intermediate Acylium Ion Intermediate Precursor->Intermediate  Eaton's Reagent or PPA / H₂SO₄   Product This compound (Target Molecule) Intermediate->Product  Intramolecular Electrophilic Aromatic Substitution   Isomer Methyl 4-oxochroman-5-carboxylate (Isomeric Impurity) Intermediate->Isomer  Acylation at ortho-position   Hydrolyzed 4-Oxochroman-7-carboxylic acid (Hydrolysis Product) Product->Hydrolyzed  Acid/Base exposure during workup  

Caption: Primary synthetic pathway and common side reactions.

The core of the challenge lies in controlling the regioselectivity of the electrophilic aromatic substitution and preventing side reactions under strongly acidic conditions. The Lewis or Brønsted acids required to generate the reactive acylium ion can also catalyze unwanted transformations of both the starting material and the product.[5]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude product?

A1: Impurities can originate from the starting materials, side reactions, or subsequent degradation. The most frequently encountered species are summarized below.

Impurity Name Source / Formation Mechanism Typical Analytical Signature (¹H NMR)
4-Oxochroman-7-carboxylic acid Hydrolysis of the methyl ester group, often during aqueous acidic/basic workup.[6]Disappearance of the methyl ester singlet (~3.9 ppm), appearance of a broad carboxylic acid proton signal (>10 ppm).
Methyl 4-oxochroman-5-carboxylate Lack of complete regioselectivity during the intramolecular Friedel-Crafts acylation, leading to cyclization at the ortho-position to the ether linkage.[3]A distinct aromatic proton splitting pattern compared to the desired 7-carboxylate isomer.
Unreacted Starting Material Incomplete cyclization due to insufficient reaction time, temperature, or catalyst activity.Signals corresponding to the open-chain precursor will be present.
Polymeric/Tar-like Substances Polymerization or degradation of starting material or product under harsh acidic conditions.Broad, unresolved humps in the NMR baseline; insoluble, dark material.
Residual Solvents Solvents used in the reaction (e.g., dichlorobenzene) or purification (e.g., ethyl acetate, hexanes).Characteristic solvent peaks in the ¹H NMR spectrum.[7]
Q2: How can I reliably detect and quantify these impurities?

A2: A multi-pronged analytical approach is recommended for robust impurity profiling.

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for purity assessment. A reversed-phase C18 column with a gradient mobile phase of acetonitrile and water (often with 0.1% formic acid or trifluoroacetic acid) provides excellent separation of the main product from its isomers and the hydrolyzed acid. A UV detector set to the λmax of the chromanone core (~254 nm) is ideal.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method is best suited for identifying and quantifying volatile impurities, particularly residual solvents from the synthesis and purification steps.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation of the final product and identification of any co-isolated impurities. Comparing the integration of impurity-specific peaks to product peaks can provide a semi-quantitative purity assessment.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for the confident identification of impurity peaks by providing molecular weight information, which is crucial for distinguishing between isomers and other byproducts.[9]

Q3: What is the primary cause of isomeric impurity formation, and how can I minimize it?

A3: The formation of the isomeric Methyl 4-oxochroman-5-carboxylate is a classic problem of regioselectivity in electrophilic aromatic substitution. The ether linkage is an ortho-, para-director. While the para-position (leading to the desired 7-carboxylate) is sterically favored, acylation at the ortho-position (leading to the 5-carboxylate) can still occur. Minimizing this impurity involves optimizing reaction conditions to favor the thermodynamically more stable product. Strategies include:

  • Lowering Reaction Temperature: This often increases selectivity by favoring the reaction pathway with the lower activation energy, which is typically para-substitution.

  • Choice of Catalyst: Bulky Lewis acids can sterically hinder attack at the more crowded ortho-position. Polyphosphoric acid (PPA) or Eaton's reagent are often preferred over AlCl₃ as they can provide a more controlled reaction.[3]

Q4: I consistently find the corresponding carboxylic acid in my final product. What am I doing wrong?

A4: The presence of 4-oxochroman-7-carboxylic acid is almost always due to the hydrolysis of the methyl ester.[6][10] The ester bond is susceptible to cleavage under both acidic and basic conditions, especially at elevated temperatures. The most common causes are:

  • Prolonged Acidic Workup: Spending too much time in a strongly acidic aqueous environment during workup can cause hydrolysis.

  • Basic Wash Steps: Using strong bases like NaOH or KOH to neutralize the reaction mixture can rapidly saponify the ester.[11] A milder base, such as a saturated sodium bicarbonate (NaHCO₃) solution, should be used, and contact time should be minimized.

  • Moisture in the Reaction: If the reaction is not run under strictly anhydrous conditions, water can contribute to hydrolysis, especially at high temperatures.

Section 3: Troubleshooting Guide

This section addresses specific problems encountered during the synthesis in a question-and-answer format.

Problem Probable Cause(s) Recommended Solution(s)
Low Yield and Significant Tar Formation 1. Reaction temperature is too high. 2. Catalyst is too aggressive (e.g., excess AlCl₃). 3. Reaction time is excessively long.1. Decrease the reaction temperature and monitor progress closely by TLC or HPLC. 2. Switch to a milder cyclizing agent like Polyphosphoric Acid (PPA) or Eaton's reagent. 3. Perform a time-course study to find the optimal reaction time that maximizes product formation before significant degradation occurs.
Product is Contaminated with an Isomeric Impurity 1. Poor regioselectivity of the Friedel-Crafts acylation. 2. The reaction kinetics favor the formation of the kinetic (ortho) product.1. Lower the reaction temperature. 2. Experiment with different solvents; a more polar solvent can sometimes alter selectivity. 3. If the isomers are difficult to separate via column chromatography, consider a purification strategy based on selective crystallization.
Final Product Contains the Hydrolyzed Carboxylic Acid 1. Exposure to strong acid or base during aqueous workup.[12] 2. Presence of water in the reaction mixture.1. During workup, perform the acid quench at low temperature (0 °C). 2. Neutralize the reaction mixture with a weak inorganic base like cold, saturated NaHCO₃ solution instead of NaOH or KOH.[13] 3. Ensure all glassware is oven-dried and reagents/solvents are anhydrous.
Significant Amount of Unreacted Starting Material Remains 1. Insufficient catalyst loading or inactive catalyst. 2. Reaction time is too short or temperature is too low. 3. Purity of the starting material is low.1. Ensure the catalyst is fresh and handled under anhydrous conditions. Slightly increase catalyst loading if necessary. 2. Gradually increase reaction time and/or temperature, monitoring for the formation of degradation products simultaneously. 3. Verify the purity of the starting material by NMR or HPLC before starting the reaction.

Section 4: Key Experimental Protocols

Protocol 4.1: General Synthesis via PPA-Mediated Cyclization
  • Preparation: In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube, add polyphosphoric acid (PPA) (10 wt. equivalents).

  • Heating: Heat the PPA to 80-90 °C with stirring until it is a mobile liquid.

  • Reagent Addition: Add the precursor, Methyl 3-(3-carboxymethoxyphenoxy)propanoate (1 equivalent), portion-wise to the hot PPA over 15-20 minutes.

  • Reaction: Stir the mixture vigorously at 90 °C. Monitor the reaction's progress by quenching a small aliquot in water, extracting with ethyl acetate, and analyzing by TLC or HPLC (typically 2-4 hours).

  • Quenching: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Extraction: Extract the aqueous slurry with ethyl acetate (3 x volume).

  • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (perform this wash quickly to avoid saponification), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 4.2: HPLC Method for Purity Analysis
  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 20% B

    • 18.1-22 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Protocol 4.3: Purification by Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel (SiO₂).

  • Column Packing: Pack a silica gel column using a hexane/ethyl acetate mixture (e.g., 90:10) as the eluent.

  • Loading: Carefully load the dried silica-adsorbed crude product onto the top of the packed column.

  • Elution: Begin elution with the starting solvent mixture (e.g., 90:10 hexane/ethyl acetate). The less polar desired product will typically elute before the more polar hydrolyzed acid impurity. The isomeric impurity may co-elute or elute very closely, requiring careful fraction collection.

  • Gradient (Optional): Gradually increase the polarity of the eluent (e.g., to 70:30 hexane/ethyl acetate) to elute more polar impurities.

  • Analysis: Analyze the collected fractions by TLC to identify and combine those containing the pure product.

Section 5: Visualizing Impurity Management

The logical flow for diagnosing and resolving impurity issues can be visualized as a decision-making workflow.

Troubleshooting_Workflow start Crude Product Analysis (HPLC, NMR) check_purity Is Purity >95%? start->check_purity identify_impurity Identify Major Impurity check_purity->identify_impurity No purify Purify Product (Column Chromatography or Recrystallization) check_purity->purify Yes is_isomer Isomer? identify_impurity->is_isomer is_hydrolyzed Hydrolyzed Acid? identify_impurity->is_hydrolyzed is_sm Starting Material? identify_impurity->is_sm solve_isomer Optimize Synthesis: - Lower Temperature - Change Catalyst is_isomer->solve_isomer Yes solve_hydrolyzed Optimize Workup: - Use weak base (NaHCO₃) - Low Temperature Quench is_hydrolyzed->solve_hydrolyzed Yes solve_sm Optimize Synthesis: - Increase Time/Temp - Check Catalyst Activity is_sm->solve_sm Yes re_run Re-run Synthesis solve_isomer->re_run solve_hydrolyzed->re_run solve_sm->re_run re_run->start end Pure Product purify->end

Caption: A workflow for troubleshooting synthesis impurities.

References

  • Bojanowski, J., & Albrecht, A. (2021). Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions. Molecules, 26(15), 4685. Available at: [Link]

  • Moczulski, M., et al. (2021). Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via doubly decarboxylative Giese reaction. Organic & Biomolecular Chemistry, 19(33), 7215-7219. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of chroman-4-one derivatives. [Diagram]. Available at: [Link]

  • ResearchGate. (n.d.). Decarboxylative synthesis of substituted... [Diagram]. Available at: [Link]

  • He, X.-K., et al. (2023). Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)Arylaldehydes with Oxalates under Metal Free Conditions. Molecules, 28(5), 2394. Available at: [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Available at: [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Available at: [Link]

  • The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. Available at: [Link]

  • LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]

  • Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening... Analytical Methods. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Available at: [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. Available at: [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of 4-{[(4̍-methyl-coumarin-7̍-yl)amino]methyl}. Available at: [Link]

  • D'Souza, L., et al. (2000). Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. Applied and Environmental Microbiology, 66(10), 4570-4572. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2009). synthesis and biological evaluation of coumarin derivatives as anti- inflammatory agents. Available at: [Link]

  • Agilent. (2021). Analysis of Organic Volatile Impurities in Drug Products and Drug Substances. Available at: [Link]

  • ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Available at: [Link]

  • ACS Publications. (n.d.). Selective Hydrolysis of Methanesulfonate Esters. Available at: [Link]

  • Cenmed Enterprises. (n.d.). Methyl 4-oxochroman-6-carboxylate. Available at: [Link]

  • ResearchGate. (2020). Synthesis of 4-{[(4̍ -methyl-coumarin-7̍ -yl)amino]methyl}-coumarin derivatives. Available at: [Link]

  • ChemUniverse. (n.d.). This compound. Available at: [Link]

  • MDPI. (n.d.). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Available at: [Link]

  • ResearchGate. (2012). (PDF) Methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate monohydrate. Available at: [Link]

  • Sathyabama Institute of Science and Technology. (n.d.). Synthesis of 7-Hydroxy-4-methyl coumarin and its Biological activity.... Available at: [Link]

  • ResearchGate. (2012). Synthesis of New 8-Formyl-4-methyl-7-hydroxy Coumarin Derivatives. Available at: [Link]

Sources

Technical Support Center: Degradation Pathways of Chromanone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with chromanone compounds. This guide is designed to provide practical, in-depth answers to common experimental challenges related to the stability and degradation of this important heterocyclic scaffold. As a versatile building block in medicinal chemistry, understanding the degradation pathways of chromanones is critical for ensuring drug efficacy, safety, and shelf-life.[1] This center is structured into a hands-on troubleshooting guide and a comprehensive FAQ section to address both specific experimental issues and broader conceptual questions.

Section 1: Troubleshooting Guide

This section addresses specific problems you may encounter during your stability and degradation studies. Each entry details the likely cause of the issue and provides a step-by-step protocol for resolution.

Question 1: I'm seeing multiple unexpected peaks in my HPLC chromatogram after a forced degradation study. How can I identify them?

Expert Insight: The appearance of multiple, often small, peaks is a common outcome in forced degradation studies. This indicates that your parent chromanone compound is degrading into several products through potentially competing pathways (e.g., hydrolysis and oxidation occurring simultaneously). The primary challenge is to distinguish between significant degradation products, process impurities, and experimental artifacts. A systematic approach combining chromatographic and spectrometric data is essential for confident identification.

Troubleshooting Protocol: Identification of Unknown Degradation Products

  • Peak Purity Analysis:

    • Action: Utilize a Diode-Array Detector (DAD) or similar photodiode array (PDA) detector with your HPLC system.[2]

    • Causality: A DAD acquires full UV-Vis spectra across the entire peak. Software analysis can then determine "peak purity," confirming if a chromatographic peak represents a single compound or co-eluting species. This is the first step to ensure you are analyzing a true degradation product.

  • High-Resolution Mass Spectrometry (LC-MS/MS) Analysis:

    • Action: Analyze the stressed sample using an HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[3][4]

    • Causality: MS provides the mass-to-charge ratio (m/z) of the molecules.[4] High-resolution MS allows for the determination of the exact molecular formula, providing a powerful constraint on the possible structure of the degradant. For example, an increase of 16 Da often suggests the addition of an oxygen atom (oxidation).

  • MS/MS Fragmentation Analysis:

    • Action: Perform tandem mass spectrometry (MS/MS) on the parent ion of each unknown peak. This involves isolating the ion and fragmenting it to observe its daughter ions.

    • Causality: The fragmentation pattern is a structural fingerprint. By comparing the fragmentation of the degradation products to that of the parent chromanone, you can deduce which parts of the molecule have been modified. For instance, if a fragment corresponding to a specific side chain is lost or altered, it points to the location of the degradation.

  • Data Interpretation and Pathway Postulation:

    • Action: Combine the molecular formula from MS with the fragmentation data from MS/MS to propose a chemical structure for each degradation product.

    • Causality: This integrated data allows you to piece together the degradation pathway, identifying key bond cleavages or additions.

Experimental Workflow: Investigating an Unknown Degradation Product

G cluster_0 Chromatographic Analysis cluster_1 Mass Spectrometric Analysis cluster_2 Structure Elucidation A Stressed Sample Injection B HPLC-DAD Analysis A->B C Assess Peak Purity B->C D HPLC-HRMS Analysis C->D If pure E Determine Molecular Formula D->E F Perform MS/MS Fragmentation D->F G Compare Fragmentation with Parent Compound E->G F->G H Propose Degradant Structure G->H G cluster_0 Primary Degradation Pathways Parent Chromanone (Parent Compound) Hydrolysis Ring-Opened Product (e.g., Chalcone) Parent->Hydrolysis  Acid/Base (H₂O) Oxidation Oxidized Product (e.g., 2-Hydroxychromanone) Parent->Oxidation  Oxidizing Agent (e.g., H₂O₂) Photodegradation Photoproduct (e.g., Dimer or Isomer) Parent->Photodegradation  Light (hν)

Caption: Primary degradation routes for chromanone compounds.

Question 2: What are the standard conditions for conducting a forced degradation study on a new chromanone compound?

Answer: Forced degradation or "stress testing" is crucial in drug development to establish a compound's intrinsic stability and to develop stability-indicating analytical methods. T[5]he conditions are guided by the International Council for Harmonisation (ICH) guidelines.

Protocol: Standard Forced Degradation Conditions

  • Preparation: Prepare stock solutions of your chromanone compound in a suitable solvent (e.g., acetonitrile/water mixture).

  • Stress Application: Expose the solutions to the following conditions in parallel. Include a control sample stored at ambient temperature in the dark.

  • Analysis: At specified time points, withdraw an aliquot, neutralize if necessary (e.g., acid-stressed sample neutralized with NaOH), dilute to a target concentration, and analyze by a suitable HPLC method.

Table: ICH-Recommended Forced Degradation Conditions

Stress ConditionTypical Reagents and ConditionsPurpose
Acid Hydrolysis 0.1 M to 1 M HCl at Room Temp or 60-80°CTo test susceptibility to degradation in acidic environments.
Base Hydrolysis 0.1 M to 1 M NaOH at Room Temp or 60-80°CTo test susceptibility to degradation in alkaline environments.
Oxidation 0.1% to 3% Hydrogen Peroxide (H₂O₂) at Room TempTo evaluate stability against oxidative stress.
Thermal 60-80°C in a calibrated oven (in solid and solution state)To assess the impact of heat on chemical stability.
Photostability Overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meterTo determine if the compound is light-sensitive, which dictates packaging requirements.
Question 3: How do I develop a robust, stability-indicating HPLC method for my chromanone study?

Answer: A stability-indicating method is an analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active compound while simultaneously measuring its degradation products. T[6]he key is achieving adequate chromatographic resolution between the parent peak and all degradant peaks.

Workflow: Stability-Indicating HPLC Method Development

G A 1. Prepare Stressed Samples (Mixture of parent + degradants) B 2. Column & Mobile Phase Screening A->B C Select optimal column chemistry (e.g., C18, Phenyl) and pH B->C D 3. Gradient Optimization C->D E Adjust slope and time to resolve all peaks D->E F 4. Method Validation E->F G Assess Specificity, Linearity, Accuracy, Precision (ICH Q2) F->G H Final Stability-Indicating Method G->H

Caption: Workflow for HPLC stability-indicating method development.

Key Steps Explained:

  • Generate Degradants: First, you need a sample containing the compounds you want to separate. Create a mixture of the parent compound and products from various stress conditions (acid, base, peroxide, etc.).

  • Column and Mobile Phase Screening: Chromanones are moderately polar. A reversed-phase C18 column is a good starting point. Screen different mobile phase organic modifiers (acetonitrile vs. methanol) and pH values (e.g., pH 3 and pH 7) to see which conditions provide the best initial separation. 3[6]. Gradient Optimization: It is unlikely that a simple isocratic method will resolve all degradants. Develop a gradient elution method, starting with a high aqueous content and gradually increasing the organic solvent percentage. This ensures that early-eluting polar degradants are well-separated, and late-eluting non-polar compounds (like the parent chromanone) are eluted efficiently.

  • Detector Settings: Use a DAD to monitor at multiple wavelengths. Select a primary wavelength where the parent compound has high absorbance and check other wavelengths to ensure no degradation products are missed.

  • Method Validation: Once you have a method that separates all peaks, it must be validated according to ICH Q2(R1) guidelines to prove it is fit for purpose. This includes testing for specificity (the ability to resolve all peaks), linearity, accuracy, and precision.

References

  • dos Santos, T., & de Almeida, M. V. (2020). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Satpute, H., & Panhekar, D. (2023). Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview. Asian Journal of Chemistry. Available at: [Link]

  • Ewies, F. F. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry. Available at: [Link]

  • Separation Science. (2024). Analytical Techniques In Stability Testing. Separation Science. Available at: [Link]

  • Kumar, A., Singh, P., & Singh, R. (2023). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. International Journal of Creative Research Thoughts. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Chromanones and Flavanones. Organic Chemistry Portal. Available at: [Link]

  • Hassan, S., et al. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Molecules. Available at: [Link]

  • Chen, J., et al. (2023). Synthesis and biological evaluation of chromanone-based derivatives as potential anti-neuroinflammatory agents. Bioorganic Chemistry. Available at: [Link]

  • Cakmak, K., et al. (2022). Antioxidant Properties and Oxidative Transformation of Different Chromone Derivatives. Antioxidants. Available at: [Link]

  • Bracca, A. B. J., et al. (2021). First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. RSC Advances. Available at: [Link]

  • Pharma, P. (2024). Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. International Journal of Pharmaceutical and Bio-Medical Science. Available at: [Link]

  • Dong, M. W. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]

  • Jung, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Nchinda, A. T. (2004). CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. University of Natal. Available at: [Link]

  • Huang, W., et al. (2021). The study on structure-activity relationship between chromone derivatives and inhibition of superoxide anion generating from human neutrophils. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Sreelatha, A., & Asokan, C. V. (2021). Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Photodegradation. Wikipedia. Available at: [Link]

  • ResearchGate. (n.d.). Reaction pathway for the synthesis of 4-chromanone derivatives (2a–q). ResearchGate. Available at: [Link]

  • Liu, X., et al. (2019). Alterchromanone A, one new chromanone derivative from the mangrove endophytic fungus Alternaria longipes. Natural Product Research. Available at: [Link]

  • Bracca, A. B. J., et al. (2021). First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. ResearchGate. Available at: [Link]

  • Bracca, A. B. J., et al. (2021). First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. National Institutes of Health. Available at: [Link]

  • Sreelatha, A., & Asokan, C. V. (2021). Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry. Available at: [Link]

  • Ghattas, A., & Tawfik, F. (1992). Photodegradation kinetics under UV light of aztreonam solutions. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Moczulski, M., et al. (2021). Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via doubly decarboxylative Giese reaction. Organic & Biomolecular Chemistry. Available at: [Link]

  • Galvan-Gonzalez, A., et al. (2003). Photodegradation of azobenzene nonlinear optical chromophores: the influence of structure and environment. Journal of the Optical Society of America B. Available at: [Link]

  • Chen, Y., et al. (2024). Divergent synthesis of chromones and chromanones from diketones using an AgOTf/[Si]H system by switching hydrosilanes. Organic Chemistry Frontiers. Available at: [Link]

  • Britton, L. N. (1974). Oxidative Degradation of Methyl Ketones II. Chemical Pathway for Degradation of 2-Tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa. Journal of Bacteriology. Available at: [Link]

  • Lelkes, D., et al. (2023). A comprehensive study on the degradation process of medical-grade polydioxanone at low pH. Polymer Degradation and Stability. Available at: [Link]

  • Rood, K. M., & Raushel, F. M. (2012). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. Microbiology and Molecular Biology Reviews. Available at: [Link]

  • Hong, Y., et al. (2019). Degradation pathways and kinetics of anthraquinone compounds along with nitrate removal by a newly isolated Rhodococcus pyridinivorans GF3 under aerobic conditions. Bioresource Technology. Available at: [Link]

  • Yao, Z., et al. (2013). Advances in Microbial degradation pathways of cyclopentanone and cyclohexanone and the involved enzymes and genes. Wei sheng wu xue bao. Available at: [Link]

  • Szychowska, A., et al. (2024). Synthesis, Crystal Structure, Antitumor, and Antimicrobial Activity of Novel Copper(II) Complexes with a Coumarin Derivative Containing a Histamine Substituent. Molecules. Available at: [Link]

Sources

Technical Support Center: Synthesis of Methyl 4-oxochroman-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 4-oxochroman-7-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this synthesis, with a particular focus on the critical role of solvent selection in achieving optimal results. Here, we will delve into common experimental challenges, provide evidence-based troubleshooting strategies, and answer frequently asked questions to ensure your synthesis is both successful and reproducible.

I. Understanding the Synthesis: An Overview

The synthesis of this compound typically proceeds via an intramolecular Friedel-Crafts acylation of a suitable precursor, such as 3-(4-methoxycarbonylphenoxy)propanoic acid. This key cyclization step is often promoted by strong proton or Lewis acids. The choice of solvent in this critical transformation is paramount, as it can significantly influence reaction kinetics, product yield, and purity by affecting the stability of intermediates and transition states.

Below is a generalized reaction scheme for the intramolecular Friedel-Crafts acylation to form the chromanone core.

Reaction_Scheme Reactant 3-(4-methoxycarbonylphenoxy)propanoic acid Intermediate Acylium Ion Intermediate Reactant->Intermediate Activation Product This compound Intermediate->Product Intramolecular Cyclization Catalyst Lewis Acid / Protic Acid (e.g., PPA, Eaton's Reagent) Catalyst->Intermediate

Caption: Generalized reaction pathway for the synthesis of this compound.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, with a focus on solvent-related causes.

Problem Potential Cause(s) Troubleshooting Steps
Low to No Product Formation 1. Insufficient Catalyst Activity: The Lewis or protic acid catalyst may be deactivated by trace amounts of water in the solvent or starting materials. 2. Poor Solubility of Starting Material: The precursor may not be sufficiently soluble in the chosen solvent at the reaction temperature, leading to a heterogeneous mixture and slow reaction rate. 3. Inappropriate Solvent Polarity: The solvent may not adequately stabilize the charged intermediates of the Friedel-Crafts acylation.[1]1. Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly before use. 2. Solvent Screening for Solubility: Test the solubility of your starting material in a few candidate solvents at the desired reaction temperature before running the full-scale reaction. 3. Optimize Solvent Polarity: If using a non-polar solvent, consider switching to a moderately polar, aprotic solvent like dichloromethane or 1,2-dichloroethane. For reactions using polyphosphoric acid (PPA) or Eaton's reagent, these often serve as both catalyst and solvent.
Formation of Polymeric Byproducts 1. Intermolecular Reactions Dominating: At high concentrations, the activated precursor may react with another molecule instead of cyclizing, especially in solvents that do not favor the intramolecular conformation. 2. High Reaction Temperature: Excessive heat can promote polymerization and decomposition pathways.1. Employ High Dilution: Run the reaction at a lower concentration to favor the intramolecular cyclization. This is a common strategy for minimizing intermolecular side reactions.[2] 2. Optimize Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction progress closely by TLC or LC-MS.
Incomplete Reaction 1. Insufficient Reaction Time: The reaction may be sluggish in the chosen solvent. 2. Catalyst Deactivation: The catalyst may lose its activity over the course of the reaction.1. Time Study: Monitor the reaction at regular intervals to determine the optimal reaction time. 2. Catalyst Loading: Consider a slight increase in the catalyst loading, but be mindful that this can also lead to more byproducts.
Product Isolation Difficulties 1. High Boiling Point Solvents: Solvents like nitrobenzene or sulfolane can be difficult to remove. 2. Emulsion Formation During Workup: This can be an issue with certain solvent and aqueous workup combinations.1. Choose an Appropriate Solvent: Whenever possible, use a solvent with a lower boiling point for easier removal, such as dichloromethane. 2. Optimize Workup Procedure: If emulsions form, try adding brine or a small amount of a different organic solvent to break the emulsion.

III. Frequently Asked Questions (FAQs)

Q1: What is the ideal type of solvent for the intramolecular Friedel-Crafts acylation to synthesize this compound?

A1: The choice of solvent is highly dependent on the catalyst used.

  • With Lewis Acids (e.g., AlCl₃, TiCl₄): Non-polar or moderately polar, aprotic solvents are generally preferred. Dichloromethane and 1,2-dichloroethane are common choices as they are inert under the reaction conditions and can solubilize the reactants and intermediates. Carbon disulfide has also been used historically, but its high volatility and toxicity make it less favorable. It is crucial to use anhydrous solvents to prevent deactivation of the Lewis acid catalyst.

  • With Protic Acids (e.g., Polyphosphoric Acid (PPA), Eaton's Reagent): In many cases, these strong acids act as both the catalyst and the solvent.[3][4] Their high viscosity can sometimes be a practical issue, and in such cases, they can be used in combination with an inert co-solvent like xylene. However, for many intramolecular cyclizations, using PPA or Eaton's reagent neat is the most effective approach.[5][6][7][8]

Q2: How does solvent polarity affect the reaction rate and yield?

A2: According to the Hughes-Ingold rules for solvent effects, a reaction that proceeds through a charged transition state from neutral reactants will be accelerated by an increase in solvent polarity.[1] In the case of intramolecular Friedel-Crafts acylation, the formation of the acylium ion and the subsequent arenium ion intermediate involves charge development. Therefore, a more polar solvent can stabilize these intermediates, potentially increasing the reaction rate. However, the effect may be less pronounced than in intermolecular reactions due to the proximity of the reacting centers. In some cases, non-polar solvents can lead to higher yields by minimizing side reactions.[1]

Q3: Can I use a solvent-free approach for this synthesis?

A3: A solvent-free approach is often employed when using catalysts like polyphosphoric acid (PPA) or Eaton's reagent, where the reagent itself acts as the reaction medium.[3][4] In some instances, solid-acid catalysts can be used under solvent-free conditions, often with heating. These approaches are advantageous from a green chemistry perspective, as they reduce solvent waste.

Q4: I am observing the formation of an isomeric byproduct. Could the solvent be the cause?

A4: While less common in intramolecular acylations compared to alkylations, the formation of constitutional isomers is possible if there are multiple potential sites for cyclization on the aromatic ring. The solvent can influence the regioselectivity of the reaction by differentially solvating the transition states leading to the different products. However, in the case of 3-(4-methoxycarbonylphenoxy)propanoic acid, the cyclization is highly directed to the position ortho to the phenoxy group. If you are observing isomers, it would be more prudent to first verify the structure of your starting material.

IV. Experimental Protocol: Synthesis of this compound using Eaton's Reagent

This protocol provides a general procedure for the intramolecular Friedel-Crafts acylation of 3-(4-methoxycarbonylphenoxy)propanoic acid.

Materials:

  • 3-(4-methoxycarbonylphenoxy)propanoic acid

  • Eaton's Reagent (7.7 wt% P₂O₅ in methanesulfonic acid)[7]

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ice

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 3-(4-methoxycarbonylphenoxy)propanoic acid.

  • Addition of Eaton's Reagent: Carefully add Eaton's reagent (typically 10 equivalents by weight relative to the starting material) to the flask at room temperature with stirring.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the mixture onto crushed ice with vigorous stirring.

    • Extract the aqueous mixture with dichloromethane (3 x volume of the reaction mixture).

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Experimental_Workflow cluster_0 Reaction cluster_1 Workup cluster_2 Purification Start Combine Reactant and Eaton's Reagent Heat Heat to 60-80 °C Start->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Quench Pour onto Ice Monitor->Quench Extract Extract with DCM Quench->Extract Wash Wash with H₂O, NaHCO₃, Brine Extract->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Chromatography Silica Gel Chromatography Concentrate->Chromatography Product Pure this compound Chromatography->Product

Caption: A typical experimental workflow for the synthesis of this compound.

V. References

  • Eaton, P. E.; Carlson, G. R.; Lee, J. T. Phosphorus pentoxide-methanesulfonic acid. Convenient alternative to polyphosphoric acid. J. Org. Chem.1973 , 38 (23), 4071. [Link]

  • Organic Syntheses Procedure. Preparation of Tetrahydroisoquinoline-3-ones Via Cyclization of Phenyl Acetamides Using Eaton's Reagent. [Link]

  • Eaton's reagent - Wikipedia. [Link]

  • Comprehensive Impact of Eaton's Reagent in Organic Synthesis: An Overview. Chem. Rec.2023 , e202300184. [Link]

  • Polyphosphoric Acid in Organic Synthesis - Canadian Center of Science and Education. [Link]

  • Intramolecular Friedel-Crafts Reactions - Master Organic Chemistry. [Link]

  • Solvent effects - Wikipedia. [Link]

  • Common Blind Spot: Intramolecular Reactions - Master Organic Chemistry. [Link]

Sources

Validation & Comparative

A Comparative Guide to Purity Analysis of Methyl 4-oxochroman-7-carboxylate by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates like Methyl 4-oxochroman-7-carboxylate is a critical step in ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for purity analysis, supported by detailed experimental protocols and rationale grounded in scientific principles and regulatory expectations.

This compound is a key building block in the synthesis of various pharmacologically active molecules. Its purity profile can directly influence the quality, stability, and safety of the final drug product. Therefore, a robust, validated analytical method is imperative for its characterization.

The Central Role of HPLC in Purity Profiling

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, is the gold standard for the purity analysis of moderately polar, non-volatile organic molecules like this compound.[1][2][3] Its widespread adoption is due to its high resolution, sensitivity, and reproducibility.[2] When coupled with a Ultraviolet (UV) detector, it provides a reliable quantitative analysis of the main component and its organic impurities.

The primary objective of an HPLC purity method is to separate the main compound from all potential impurities, which can be categorized as:

  • Process-related impurities: Unreacted starting materials, intermediates, and by-products from the synthetic route.

  • Degradation products: Impurities formed during storage or exposure to stress conditions such as acid, base, oxidation, heat, or light.[4][5]

International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), mandate the reporting, identification, and qualification of impurities in new drug substances based on defined thresholds.[3] A well-developed, stability-indicating HPLC method is essential to meet these regulatory requirements.

Comparative Analysis of Analytical Techniques

While HPLC-UV is the workhorse for purity determination, other techniques offer complementary strengths. The choice of method depends on the specific analytical challenge, such as the need for structural elucidation or the analysis of volatile impurities.

Parameter HPLC-UV UPLC-MS/MS GC-MS
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase, with UV absorbance detection.Similar to HPLC but uses smaller particles (<2 µm) for higher resolution and speed, coupled with mass spectrometry for identification.[6]Separation of volatile compounds in the gas phase followed by mass spectrometry for detection and identification.[7]
Primary Application Quantitative purity and impurity determination. Stability-indicating assays.Impurity identification, structural elucidation, and quantification of trace-level impurities, especially co-eluting peaks.[8][9]Analysis of volatile organic impurities, residual solvents, and thermally stable, low molecular weight compounds.[7][10]
Linearity (R²) > 0.999> 0.999> 0.998
Accuracy (% Recovery) 98.0% - 102.0%98.0% - 102.0%97.0% - 103.0%
Precision (%RSD) < 1.0%< 1.5%< 2.0%
Limit of Detection (LOD) ~0.03%<0.01%Analyte dependent, often in ppm range.
Limit of Quantification (LOQ) ~0.10%~0.03%Analyte dependent, often in ppm range.
Analysis Time 15-30 minutes5-15 minutes20-40 minutes
Strengths Robust, reproducible, widely available, excellent for quantification.[1][2]High sensitivity, high resolution, provides molecular weight and structural information.[6][8]Excellent for volatile and semi-volatile compounds, highly specific identification.[7]
Limitations Limited peak capacity for very complex samples, provides no structural information for unknown impurities.Higher cost and complexity, potential for ion suppression affecting quantification.Not suitable for non-volatile or thermally labile compounds. Derivatization may be required.[11]

This data is representative and based on typical performance for chromone derivatives.[12]

In-Depth Experimental Protocol: A Validated HPLC-UV Method

This section details a robust, stability-indicating reversed-phase HPLC method for the purity analysis of this compound. The method is designed to be specific, linear, accurate, and precise, in accordance with ICH Q2(R1) guidelines.[6]

Chromatographic Conditions

The selection of a C18 column is based on its hydrophobicity, which is well-suited for retaining and separating chromanone derivatives.[13] A gradient elution is employed to ensure the timely elution of both the main compound and any potential impurities with a wider range of polarities.

  • HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) %B
    0.0 30
    15.0 80
    20.0 80
    20.1 30

    | 25.0 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Diluent: Acetonitrile/Water (50:50, v/v).

Preparation of Solutions
  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Method Validation Protocol

A rigorous validation ensures the method is suitable for its intended purpose.[2][14]

  • Specificity (Forced Degradation): To demonstrate that the method is stability-indicating, forced degradation studies are performed.[4][5][15] A sample solution is exposed to the following conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 4 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Dry heat at 105 °C for 48 hours.

    • Photolytic Degradation: Exposed to UV light (254 nm) and visible light for 7 days.

    The stressed samples are then analyzed. The method is considered specific if the main peak is well-resolved from all degradation product peaks. Peak purity analysis using a DAD is performed to confirm the homogeneity of the main peak.

  • Linearity: A series of solutions are prepared from the standard stock solution at concentrations ranging from the Limit of Quantitation (LOQ) to 150% of the working concentration. A calibration curve is generated by plotting peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999.[14]

  • Accuracy (Recovery): The accuracy is determined by spiking the sample matrix with the reference standard at three concentration levels (e.g., 50%, 100%, and 150% of the working concentration) in triplicate. The recovery should be within 98.0% to 102.0%.[16]

  • Precision:

    • Repeatability (Intra-assay precision): Six replicate injections of the sample solution are performed. The Relative Standard Deviation (RSD) of the peak area for the main compound should be ≤ 1.0%.[2]

    • Intermediate Precision: The assay is repeated by a different analyst on a different day using a different instrument. The RSD between the two sets of results is evaluated.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.

Visualizing the Workflow

A systematic approach is crucial for a comprehensive purity analysis. The following diagrams illustrate the logical flow of the experimental workflow and the decision-making process.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_processing Data Processing & Reporting Prep_Standard Prepare Reference Standard Solution HPLC_System HPLC System Setup (Column, Mobile Phase, Gradient) Prep_Standard->HPLC_System Prep_Sample Prepare Sample Solution Prep_Sample->HPLC_System Injection Inject Solutions HPLC_System->Injection Data_Acq Data Acquisition (Chromatogram at 254 nm) Injection->Data_Acq Integration Peak Integration Data_Acq->Integration Purity_Calc Calculate % Purity (Area Normalization) Integration->Purity_Calc Report Generate Report Purity_Calc->Report

Caption: HPLC Purity Analysis Workflow.

Purity_Strategy Start Analyze Sample by Validated HPLC-UV Method Decision1 Any Impurity > Identification Threshold? Start->Decision1 No_Impurity Purity Complies. Report Results. Decision1->No_Impurity No Yes_Impurity Proceed to Impurity Identification Decision1->Yes_Impurity Yes LCMS_Analysis LC-MS/MS Analysis for MW and Fragmentation Yes_Impurity->LCMS_Analysis Structure_Elucidation Propose Impurity Structure LCMS_Analysis->Structure_Elucidation Decision2 Impurity > Qualification Threshold? Structure_Elucidation->Decision2 No_Qualify Control as Specified Impurity Decision2->No_Qualify No Yes_Qualify Toxicological Assessment Required Decision2->Yes_Qualify Yes

Caption: Impurity Identification and Qualification Strategy.

Conclusion: An Integrated Approach

For the comprehensive purity analysis of this compound, a validated HPLC-UV method serves as the foundation for routine quality control and stability testing. It provides accurate and precise quantification of purity and known impurities. However, when unknown impurities are detected above the identification threshold, an orthogonal technique like UPLC-MS/MS is indispensable for structural elucidation.[8][9] This integrated approach, combining a robust quantitative method with a powerful identification tool, ensures a thorough understanding of the impurity profile, thereby guaranteeing the quality and safety of the drug substance and aligning with global regulatory expectations.

References

  • Forced degradation studies. MedCrave online. (2016-12-14). [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Center for Biotechnology Information (NIH). [Link]

  • Forced degradation products: Topics by Science.gov. Science.gov. [Link]

  • HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. World Journal of Pharmaceutical and Medical Research (WJPMR). (2023-12-11). [Link]

  • How to do HPLC method validation. YouTube. (2022-03-03). [Link]

  • Reversed Phase HPLC Columns. Phenomenex. [Link]

  • Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. MDPI. [Link]

  • Steps for HPLC Method Validation. Pharmaguideline. (2024-12-11). [Link]

  • CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. Rhodes University. [Link]

  • Validation of an analytical method by HPLC for the quantification of yangambin from the Ocotea duckei species. SciELO. (2024-01-30). [Link]

  • Validation of HPLC Techniques for Pharmaceutical Analysis. ResearchGate. (2025-08-06). [Link]

  • Separation of Methyl 3-hydroxybenzo(b)thiophene-2-carboxylate 1,1-dioxide on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • 6-Methylchromone-2-carboxylic Acid, min 98% (HPLC), 1 gram. CP Lab Safety. [Link]

  • Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. National Center for Biotechnology Information (NIH). [Link]

  • Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. Chromatography Online. [Link]

  • LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. [Link]

  • GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. HALO Chromatography. [Link]

  • Impurities Application Notebook. Waters Corporation. [Link]

  • Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. Journal of Physics: Conference Series. [Link]

  • HPLC Method for Analysis of Mellitic Acid and Trimellitic Acid on Newcrom BH Column. SIELC Technologies. [Link]

  • Determination of chromones in Dysophylla stellata by HPLC: method development, validation and comparison of different extraction methods. PubMed. [Link]

  • New Horizons in Reversed-Phase Chromatography. LCGC International. [Link]

  • Streamlined LC-MS Analysis of Stress Induced Impurities of a Synthetic Peptide using the BioAccord™ System and the waters_connect™ Intact Mass™ Application. LabRulez LCMS. [Link]

  • Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities. Innovational Journals. [Link]

  • Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. Food Additives & Contaminants: Part A. (2020-06-24). [Link]

  • Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][1][4][5][12]tetrazine-8-carboxylates and -carboxamides. National Center for Biotechnology Information (NIH). [Link]

  • (±)-Methyl 1,1a,2,7b-Tetrahydro-2-oxocyclopropa[c] Chromene-1a-carboxylate. MDPI. (2025-10-16). [Link]

  • This compound [P92834]. ChemUniverse. [Link]

  • Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. ResearchGate. (2025-08-07). [Link]

  • Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. National Center for Biotechnology Information (NIH). (2020-09-01). [Link]

  • Synthesis and Reactions of 7-Fluoro-4-methyl-6-nitro-2-oxo-2H-1-benzopyran-3-carboxylic Acid: A Novel Scaffold for Combinatorial Synthesis of Coumarins. OUCI. [Link]

  • GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients. Journal of Applied Pharmaceutical Science. (2017-09-09). [Link]

  • Synthesis of 7-substituted 4-methyl coumarins by Pechmann reaction using nano- crystalline sulfated-zirconia. ResearchGate. (2025-08-05). [Link]

Sources

A Senior Application Scientist's Guide to the Spectral Data Validation of Methyl 4-oxochroman-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Structural Verification in Modern Chemistry

This guide provides an in-depth, experience-driven approach to the spectral validation of Methyl 4-oxochroman-7-carboxylate. We will move beyond a simple recitation of data, focusing instead on the causality behind our experimental choices and the logic of cross-technique validation. For comparative purposes, we will contrast its spectral features with those of a closely related analogue, Methyl 4-oxothiochromane-7-carboxylate , to highlight how subtle structural changes manifest in spectroscopic data.

The Validation Workflow: A Multi-Pronged Spectroscopic Approach

A single spectroscopic technique is rarely sufficient for unequivocal structure determination. A self-validating system relies on the convergence of data from multiple, orthogonal methods. Our workflow integrates Mass Spectrometry (MS) for molecular weight confirmation, Infrared (IR) Spectroscopy for functional group identification, and Nuclear Magnetic Resonance (NMR) spectroscopy for mapping the precise atomic framework.

G cluster_0 Initial Analysis cluster_1 Functional Group & Framework Analysis cluster_2 Final Validation Synthesis Synthesized or Acquired Compound MS Mass Spectrometry (MS) [Molecular Weight] Synthesis->MS Is the mass correct? IR Infrared (IR) Spectroscopy [Functional Groups] MS->IR Yes NMR NMR Spectroscopy (1H, 13C) [C-H Framework] IR->NMR Do functional groups match expectations? CrossValidation Data Integration & Cross-Validation NMR->CrossValidation Yes Validated Validated Structure: This compound CrossValidation->Validated Does all data converge? G img

A Comparative Guide to the Structure-Activity Relationship of Methyl 4-Oxochroman-7-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of methyl 4-oxochroman-7-carboxylate analogs. As researchers and drug development professionals, understanding how structural modifications to this privileged scaffold influence biological activity is paramount for the rational design of novel therapeutics. This document synthesizes findings from various studies on chromanones and related heterocyclic systems to build a comprehensive SAR model, supported by experimental data and detailed protocols.

The 4-Chromanone Core: A Privileged Scaffold in Medicinal Chemistry

The chroman-4-one skeleton is a recurring motif in a plethora of natural products and synthetic compounds, endowing them with a wide spectrum of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. The versatility of this scaffold lies in its amenability to chemical modification at various positions, allowing for the fine-tuning of its pharmacological profile. Our focus here is on analogs of this compound, a scaffold that combines the key features of the chromanone core with a potentially crucial ester functionality at the C7 position.

Deciphering the Structure-Activity Relationship: Key Positional Insights

While a comprehensive SAR study on a single, homologous series of this compound analogs is not extensively documented in publicly available literature, we can construct a robust and predictive SAR model by examining related compound series. The following sections dissect the influence of substitutions at key positions on the chromanone ring, with a particular focus on anticancer activity.

The Crucial Role of the C7-Substituent: Esters vs. Amides and the Impact of Lipophilicity

The nature of the substituent at the C7 position is a critical determinant of biological activity. Studies on related heterocyclic systems provide compelling evidence for the importance of the ester functionality in our target scaffold. For instance, research on 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1][2][3][4]tetrazine-8-carboxylates and -carboxamides, where the 8-position is analogous to the 7-position in chromanones, revealed that ester derivatives displayed more potent antitumour activity against a leukemia cell line (HL-60) compared to their corresponding amide analogs.[1] This suggests that the methyl carboxylate group in our lead compound is not merely a placeholder but an active contributor to its potential bioactivity, likely through specific hydrogen bonding interactions or by influencing the molecule's overall electronic properties and bioavailability.

Furthermore, modifications to the C7-substituent can dramatically alter the pharmacological profile. A study on 7-O-lipophilic substituted baicalein derivatives, which share the chromone core, demonstrated that increasing the lipophilicity at the C7 position can enhance anticancer activity.[5]

Table 1: Comparison of Anticancer Activity of 7-O-Substituted Baicalein Derivatives against Human Colon Cancer SW480 Cells [5]

CompoundC7-SubstituentIC50 (µM)
Baicalein-OH>10
5d -O-farnesyl1.15
5i -O-dodecyl1.57

This data strongly suggests that for the this compound scaffold, modifications of the ester group to introduce lipophilic chains could be a promising strategy to enhance anticancer potency.

Substitutions on the Chromanone Ring: A Synopsis of SAR

Beyond the C7-substituent, modifications at other positions of the chromanone ring have been shown to significantly impact biological activity.

  • C2-Position: The introduction of alkyl or aryl groups at the C2-position can influence activity. For instance, in a series of chroman-4-one based SIRT2 inhibitors, an alkyl chain of three to five carbons at the C2-position was found to be crucial for high potency.

  • C3-Position: The C3-position is a common site for modification. Introduction of a benzylidene group at C3 in 3-(benzo[1][3]dioxol-5-ylmethylene)-7-hydroxychroman-4-one resulted in significant antibacterial activity.

  • C5-Position: A hydroxyl group at the C5-position has been identified as an important feature for the antibacterial activity of certain chroman-4-ones.

  • C6 and C8-Positions: In the context of SIRT2 inhibition, larger, electron-withdrawing substituents at the C6 and C8-positions were found to be favorable for activity.

Hypothetical SAR Model for this compound Analogs

Based on the evidence from related compound series, we can propose a hypothetical SAR model for this compound analogs, primarily focusing on anticancer activity.

SAR_Model cluster_0 This compound Core cluster_1 Favorable Modifications for Anticancer Activity cluster_2 Potentially Detrimental Modifications core Core Scaffold C7_ester C7: Lipophilic Ester Chain (e.g., longer alkyl, farnesyl) core->C7_ester Increases Potency C2_sub C2: Lipophilic Group (e.g., propyl, pentyl) core->C2_sub Enhances Activity C6_C8_ewg C6/C8: Electron-Withdrawing Groups (e.g., -Cl, -Br, -NO2) core->C6_C8_ewg May Increase Potency C7_amide C7: Conversion to Amide core->C7_amide Likely Decreases Potency

Caption: Hypothetical SAR model for anticancer activity.

This model suggests that enhancing the lipophilicity at the C7 and C2 positions, and introducing electron-withdrawing groups at C6 and C8, are promising strategies for increasing the anticancer potency of this compound analogs. Conversely, converting the C7-ester to an amide is predicted to be detrimental to activity.

Experimental Protocols

To facilitate the exploration of the SAR of these analogs, we provide detailed, generalized protocols for their synthesis and biological evaluation.

Synthesis of this compound Analogs

This protocol describes a general method for the synthesis of the core scaffold, which can be adapted to introduce various substituents.

Step 1: Friedel-Crafts Acylation

  • To a stirred solution of methyl 3-hydroxybenzoate (1 equivalent) in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., aluminum chloride, 1.2 equivalents) at 0 °C.

  • Slowly add 3-chloropropionyl chloride (1.1 equivalents) to the mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by carefully adding it to a mixture of ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with dichloromethane, and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield methyl 3-hydroxy-4-(3-chloropropanoyl)benzoate.

Step 2: Intramolecular Williamson Ether Synthesis (Cyclization)

  • Dissolve the product from Step 1 (1 equivalent) in a suitable solvent (e.g., acetone).

  • Add a base (e.g., potassium carbonate, 2 equivalents).

  • Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.

  • After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Modifications to this protocol can be made to synthesize analogs. For example, using substituted phenols in Step 1 or introducing substituents on the propiolyl chloride will yield analogs with modifications on the chromanone ring. To modify the C7-ester, the final product can be hydrolyzed to the carboxylic acid and then re-esterified with different alcohols.

In Vitro Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a standard method for determining the cytotoxic effects of chemical compounds.

Step 1: Cell Seeding

  • Culture a human cancer cell line (e.g., MCF-7 for breast cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

Step 2: Compound Treatment

  • Prepare a stock solution of the test compound in DMSO.

  • Prepare serial dilutions of the test compound in culture media.

  • Remove the old media from the 96-well plate and add the media containing the different concentrations of the test compound. Include a vehicle control (media with DMSO) and a positive control (a known cytotoxic drug).

  • Incubate the plate for 48-72 hours.

Step 3: MTT Addition and Incubation

  • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

  • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37 °C.

Step 4: Formazan Solubilization and Absorbance Reading

  • Remove the media containing MTT.

  • Add 150 µL of a solubilization solution (e.g., DMSO or a solution of HCl in isopropanol) to each well to dissolve the formazan crystals.

  • Read the absorbance at a wavelength of 570 nm using a microplate reader.

Step 5: Data Analysis

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

  • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Experimental_Workflow cluster_synthesis Synthesis of Analogs cluster_bioassay MTT Cytotoxicity Assay s1 Step 1: Friedel-Crafts Acylation s2 Step 2: Cyclization s1->s2 b1 Cell Seeding b2 Compound Treatment b1->b2 b3 MTT Addition b2->b3 b4 Formazan Solubilization b3->b4 b5 Absorbance Reading & Data Analysis b4->b5

Caption: General experimental workflow.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the realm of oncology. While direct SAR studies on this specific series of analogs are limited, a comparative analysis of related chromanone and heterocyclic systems provides valuable insights for rational drug design. The evidence strongly suggests that the C7-ester is a key determinant of activity and that modifications to introduce lipophilicity at the C2 and C7 positions are likely to enhance biological efficacy.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound analogs. This would involve:

  • Modification of the C7-ester: Synthesizing a series of esters with varying alkyl chain lengths and branching, as well as aryl esters.

  • Substitution at C2: Introducing a range of lipophilic and electron-withdrawing/donating groups.

  • Exploring other positions: Systematically substituting the C5, C6, and C8 positions to build a comprehensive SAR profile.

Such studies will be instrumental in validating the hypothetical SAR model presented in this guide and will undoubtedly accelerate the discovery of potent and selective drug candidates based on this versatile scaffold.

References

  • Liu, D., et al. (2011). Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1][2][3][4]tetrazine-8-carboxylates and -carboxamides. Molecules, 16(12), 10446-10461. [Link]

  • Chen, J., et al. (2012). Synthesis and biological evaluation of novel 7-O-lipophilic substituted baicalein derivatives as potential anticancer agents. MedChemComm, 3(4), 464-470. [Link]

Sources

A Technical Guide to Chromanone Derivatives in Bioassays: A Comparative Analysis Centered on Methyl 4-oxochroman-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the chromanone scaffold represents a "privileged structure" – a molecular framework that consistently appears in biologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antioxidant, and enzyme inhibitory effects.[1][3] This guide provides an in-depth comparison of chromanone derivatives in various bioassays, with a specific focus on understanding the potential role and performance of Methyl 4-oxochroman-7-carboxylate.

While direct, quantitative bioassay data for this compound is not extensively available in peer-reviewed literature, this guide will leverage established Structure-Activity Relationship (SAR) principles from closely related analogues to provide a robust, predictive comparison. By understanding how different functional groups at various positions on the chromanone ring influence biological activity, we can build a strong hypothesis for the bio-potential of this specific derivative.

The Chromanone Scaffold: A Foundation for Diverse Bioactivity

The chroman-4-one (or simply chromanone) structure consists of a benzene ring fused to a dihydropyranone ring.[1] Unlike the related chromones, chromanones lack a double bond between positions C2 and C3, a seemingly minor structural difference that results in significant variations in their biological activities.[1][4] This saturation at the C2-C3 position imparts a three-dimensional character to the molecule, which can profoundly influence its interaction with biological targets.

Synthesis of this compound

The synthesis of this compound can be approached through several established routes for chromanone synthesis. A common and effective method involves the intramolecular cyclization of a phenoxypropanoic acid, which can be prepared from the corresponding phenol.

A plausible synthetic route is outlined below:

Synthesis A 3-Hydroxybenzoic acid B Methyl 3-hydroxybenzoate A->B Esterification (MeOH, H+) C Methyl 3-(2-carboxyethoxy)benzoate B->C Williamson Ether Synthesis (β-propiolactone or 3-halopropanoic acid ester) D 3-(2-Carboxyethoxy)benzoic acid C->D Hydrolysis E 4-Oxochroman-7-carboxylic acid D->E Intramolecular Friedel-Crafts Acylation (e.g., Polyphosphoric acid, heat) F This compound E->F Fischer Esterification (MeOH, H+) [32]

Figure 1: Plausible synthetic pathway for this compound.

This multi-step synthesis begins with the protection of the carboxylic acid of 3-hydroxybenzoic acid via esterification. The resulting methyl ester then undergoes a Williamson ether synthesis to introduce the propionic acid side chain. Following hydrolysis of the ester protecting group, the key intramolecular Friedel-Crafts acylation (often mediated by strong acids like polyphosphoric acid) effects the cyclization to form the chromanone ring system. Finally, Fischer esterification of the carboxylic acid at the 7-position yields the target compound, this compound.[5]

Comparative Bioactivity Profile: A SAR-Driven Analysis

In the absence of direct experimental data for this compound, we will analyze the known bioactivities of other chromanone derivatives to predict its likely performance. The nature and position of substituents on the chromanone ring are critical determinants of biological activity.

Anticancer Activity

Chromanone derivatives have shown significant promise as anticancer agents, with their efficacy being highly dependent on their substitution patterns.[6][7][8]

Structure-Activity Relationship Insights:

  • Substitution at C3: The introduction of a benzylidene group at the C3 position has been a successful strategy in developing potent anticancer chromanones. The nature of the substituents on this benzylidene ring further modulates activity.[9]

  • Substitution at C2: The presence of hydrophobic substituents at the C2 position can contribute to cytotoxic activity.[4]

  • Substitution on the Benzene Ring (A-ring): Hydroxyl and methoxy groups on the benzene ring of the chromanone scaffold are known to influence anticancer activity. For instance, a hydroxyl group at the 7-position has been shown to be important for the activity of some flavonoid-type structures.[4][10]

Predicted Performance of this compound:

The key feature of our target compound is the methyl carboxylate group at the 7-position. This is an electron-withdrawing group, which can significantly alter the electronic properties of the benzene ring compared to the more commonly studied hydroxyl or methoxy-substituted derivatives.

Derivative TypeTypical SubstituentsGeneral Anticancer ActivityReference
3-Benzylidene ChromanonesHalogens, methoxy groups on the benzylidene ringPotent, with IC50 values in the low micromolar range against various cancer cell lines.[9][9]
2-Alkyl ChromanonesHydrophobic alkyl chainsModerate to good activity, often dependent on the cell line.[4][4]
7-Hydroxy ChromanonesHydroxyl group at C7Often considered crucial for the activity of related flavonoids.[4][10][4][10]
This compound -COOCH3 at C7 Hypothesized to have moderate to low direct cytotoxicity. The electron-withdrawing nature of the ester may reduce the molecule's ability to participate in redox cycling, a mechanism implicated in the pro-oxidant anticancer effects of some phenolic derivatives. However, it could potentially act as an inhibitor of specific enzymes involved in cancer progression. -

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed cancer cells in a 96-well plate B Incubate for 24h to allow attachment A->B C Treat cells with various concentrations of chromanone derivatives B->C D Incubate for 48-72h C->D E Add MTT solution to each well D->E F Incubate for 2-4h (Formazan crystal formation) E->F G Add solubilization solution (e.g., DMSO) to dissolve formazan F->G H Measure absorbance at ~570 nm using a plate reader G->H I Calculate cell viability (%) and determine IC50 values H->I

Figure 2: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HT-29) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Preparation: Prepare stock solutions of the chromanone derivatives in DMSO. Create a series of dilutions in the cell culture medium.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO or a specialized detergent solution, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of the wells at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[9]

Antimicrobial Activity

The chromanone scaffold is present in many natural products with antimicrobial properties. Synthetic derivatives have also been extensively explored for their potential as antibacterial and antifungal agents.[11][12][13]

Structure-Activity Relationship Insights:

  • Hydrophobicity and C2 Substitution: Increasing the hydrophobicity of the substituent at the C2 position often enhances antibacterial activity, particularly against Gram-positive bacteria.[4][10]

  • Hydroxyl Groups on the A-ring: Hydroxyl groups at positions C5 and C7 are often associated with increased antibacterial potency.[4][10]

  • C4 Position: Modifications at the C4 carbonyl group, such as conversion to an oxime or a hydroxyl group, can influence the spectrum of activity.[10]

  • Spiro-derivatives: The creation of spirocyclic structures at C3 can lead to compounds with significant antibacterial and antifungal activity.[11]

Predicted Performance of this compound:

Compared to a 7-hydroxychromanone, which can act as a hydrogen bond donor and may have a role in disrupting microbial membranes or inhibiting enzymes, the methyl ester at the same position in this compound is a hydrogen bond acceptor and is more sterically hindered. This change is likely to reduce its general antimicrobial activity.

Derivative TypeTypical SubstituentsGeneral Antimicrobial ActivityReference
2-Alkyl-5,7-dihydroxy-chromanonesLong alkyl chains at C2Good activity against Gram-positive bacteria, including MRSA.[4][4][10]
3-Spiro-chromanonesSpiro-fused heterocyclic ringsBroad-spectrum antibacterial and antifungal activity.[11][11]
7-Hydroxy ChromanonesHydroxyl group at C7Generally considered beneficial for activity.[4][10][4][10]
This compound -COOCH3 at C7 Hypothesized to have weak to moderate antimicrobial activity. The ester group may not be optimal for interactions with common microbial targets compared to a hydroxyl group. -

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium, adjusted to a 0.5 McFarland standard.

  • Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the chromanone derivatives in the broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antioxidant Activity

Many chromanone derivatives, particularly those with phenolic hydroxyl groups, exhibit significant antioxidant activity. They can act as free radical scavengers, playing a role in mitigating oxidative stress.[1]

Structure-Activity Relationship Insights:

  • Phenolic Hydroxyl Groups: The presence, number, and position of hydroxyl groups on the aromatic ring are the most critical factors for antioxidant activity. Dihydroxy substitutions, especially at positions that allow for the formation of a stable radical (e.g., a catechol-like moiety), greatly enhance radical scavenging ability.[1][14]

  • C2-C3 Saturation: The saturated C2-C3 bond in chromanones, compared to the double bond in chromones, can influence the planarity and electronic properties, which in turn affects antioxidant potential.

  • Other Substituents: Electron-donating groups generally enhance antioxidant activity, while electron-withdrawing groups tend to decrease it.

Predicted Performance of this compound:

This compound lacks a free phenolic hydroxyl group, which is the primary functional group responsible for the radical-scavenging activity of many flavonoids. The methyl carboxylate group is electron-withdrawing. Therefore, it is predicted to have very low, if any, direct antioxidant activity when evaluated by common radical scavenging assays like the DPPH assay.

Derivative TypeTypical SubstituentsGeneral Antioxidant ActivityReference
5,7-Dihydroxy ChromanonesHydroxyl groups at C5 and C7Good radical scavenging activity.[1][1]
7,8-Dihydroxy ChromonesCatechol-like dihydroxy arrangementStrong antioxidant activity.[1][14][1][14]
This compound -COOCH3 at C7 Hypothesized to have negligible direct radical scavenging activity due to the absence of a phenolic hydroxyl group. -

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the free radical scavenging ability of a compound.

Step-by-Step Methodology:

  • DPPH Solution Preparation: Prepare a fresh solution of DPPH in methanol or ethanol.

  • Reaction Setup: In a 96-well plate or cuvettes, add a solution of the test compound at various concentrations to the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at approximately 517 nm. The reduction of the purple DPPH radical to the yellow DPPH-H by an antioxidant leads to a decrease in absorbance.

  • Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals). A known antioxidant like ascorbic acid or Trolox is used as a positive control.

Enzyme Inhibition

Chromanone derivatives have been identified as inhibitors of various enzymes, including acetylcholinesterase (AChE), a key target in Alzheimer's disease therapy, and sirtuin 2 (SIRT2), which is implicated in neurodegenerative disorders.[2][15]

Structure-Activity Relationship Insights:

  • SIRT2 Inhibition: For SIRT2 inhibition, substitutions at the 2-, 6-, and 8-positions of the chromanone scaffold are important. Larger, electron-withdrawing groups at the 6- and 8-positions and an alkyl chain of three to five carbons at the 2-position are favorable for high potency. Substitution at the 7-position with a fluorine atom resulted in only weak inhibitory activity.[2][16]

  • Acetylcholinesterase (AChE) Inhibition: The SAR for AChE inhibition by chromanones is diverse. Often, a linker at the 6- or 7-position connecting to a basic nitrogen-containing moiety is a feature of potent inhibitors.[15]

Predicted Performance of this compound:

Based on the finding that a 7-fluoro substituent (an electron-withdrawing group) led to weak SIRT2 inhibition, it is plausible that the electron-withdrawing methyl carboxylate group at the same position in this compound would also result in weak activity against this enzyme.[16] For AChE inhibition, without the typical basic amine functionality, it is unlikely to be a potent inhibitor.

Derivative TypeTarget EnzymeKey Structural Features for InhibitionReference
2,6,8-Trisubstituted ChromanonesSIRT2C2-alkyl, C6/C8-electron-withdrawing groups.[2][2][16]
7-O-linked ChromanonesAcetylcholinesterase (AChE)Linker to a basic amine (e.g., piperidine, azepane).[15][15]
This compound Various Enzymes Hypothesized to be a weak inhibitor of enzymes like SIRT2 and AChE based on current SAR data. The ester may, however, serve as a handle for further derivatization into more potent inhibitors. -

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE and its inhibition by test compounds.

AChE_Pathway cluster_reaction Enzymatic Reaction cluster_detection Colorimetric Detection A Acetylthiocholine B Thiocholine + Acetate A->B AChE C Thiocholine E TNB²⁻ (Yellow, λmax ~412 nm) C->E + D DTNB (Colorless) D->E +

Figure 3: Principle of the Ellman's method for AChE activity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and acetylcholinesterase enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Assay Setup: In a 96-well plate, add the buffer, DTNB solution, and the test compound (chromanone derivative) at various concentrations.

  • Enzyme Addition: Add the AChE solution to initiate the reaction (or pre-incubate the enzyme with the inhibitor).

  • Substrate Addition: Add the acetylthiocholine solution to start the reaction.

  • Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control without an inhibitor. Determine the IC50 value. A known AChE inhibitor like Donepezil can be used as a positive control.

Conclusion and Future Directions

The chromanone scaffold is a versatile platform for the development of new bioactive agents. Based on a comprehensive analysis of the structure-activity relationships of known chromanone derivatives, we can formulate a strong hypothesis regarding the bioactivity of This compound .

  • It is predicted to have low direct cytotoxicity and weak antimicrobial activity . The absence of a phenolic hydroxyl group and the presence of an electron-withdrawing ester at the 7-position are likely to diminish its potency in these areas compared to hydroxylated or alkylated analogues.

  • Its direct antioxidant activity is expected to be negligible due to the lack of a hydrogen-donating phenolic group.

  • It is likely to be a weak inhibitor of enzymes like SIRT2 and AChE based on the established SAR for these targets.

While the direct bioactivity of this compound may be modest, its true value may lie in its potential as a synthetic intermediate. The carboxylic ester at the 7-position provides a versatile chemical handle for further derivatization. For instance, it could be hydrolyzed to the corresponding carboxylic acid and then coupled with various amines to create a library of amides, a strategy that has proven successful in developing potent enzyme inhibitors.

This guide underscores the power of SAR in drug discovery. By systematically studying the biological effects of structural modifications, we can rationally design new molecules with enhanced potency and selectivity, even for compounds that have not yet been extensively tested. Future experimental evaluation of this compound in the bioassays detailed herein is warranted to validate these predictions and to further enrich our understanding of the fascinating and pharmacologically rich world of chromanone derivatives.

References

  • Feng, L., et al. (2014). Synthesis, Structure–Activity Relationship Studies, and Antibacterial Evaluation of 4-Chromanones and Chalcones, as Well as Olympicin A and Derivatives. Journal of Medicinal Chemistry, 57(20), 8476–8488. Available from: [Link]

  • Feng, L., et al. (2014). Synthesis, Structure–Activity Relationship Studies, and Antibacterial Evaluation of 4-Chromanones and Chalcones, as Well as Olympicin A and Derivatives. PMC. Available from: [Link]

  • Sobiesiak, M., et al. (2025). Chromanone derivatives: Evaluating selective anticancer activity across human cell lines. European Journal of Medicinal Chemistry, 295, 117771. Available from: [Link]

  • Elghareeb, F. H., et al. (2021). Rigid 3D-spiro chromanone as a crux for efficient antimicrobial agents: synthesis, biological and computational evaluation. RSC Advances, 11(36), 22358–22372. Available from: [Link]

  • Gaspar, A., et al. (2021). Chromanone—A Prerogative Therapeutic Scaffold: An Overview. Molecules, 26(13), 3939. Available from: [Link]

  • Al-Mawsawi, L. Q., et al. (2014). 3D-QSAR Investigation of Synthetic Antioxidant Chromone Derivatives by Molecular Field Analysis. Molecules, 19(5), 6245–6264. Available from: [Link]

  • Saeedi, M., et al. (2024). Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. International Journal of Molecular Sciences, 25(23), 12985. Available from: [Link]

  • Toumi, A., et al. (2022). Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds. Molecules, 27(2), 582. Available from: [Link]

  • Olsen, C. A., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(16), 7248–7257. Available from: [Link]

  • Maicheen, C., et al. (2013). Synthesis, topoisomerase I inhibitory and cytotoxic activities of chromone derivatives. Medicinal Chemistry, 9(3), 329–339. Available from: [Link]

  • Albrecht, U., et al. (2024). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules, 29(17), 4101. Available from: [Link]

  • Hegab, M. I. (2023). A Review on Chemical and Biological Studies of 4-Chromanone Derivatives. Russian Journal of Organic Chemistry, 59(3), 483–505. Available from: [Link]

  • Wang, W., et al. (2014). Design, synthesis and biological evaluation of 4-chromanone derivatives as IKr inhibitors. Drug Discoveries & Therapeutics, 8(2), 76–82. Available from: [Link]

  • Ghorab, M. M., et al. (2021). New chromanone derivatives containing thiazoles: Synthesis and antitumor activity evaluation on A549 lung cancer cell line. Drug Development Research, 83(2), 470–484. Available from: [Link]

  • Rathore, V., et al. (2022). Development of novel chromones as antioxidant COX2 inhibitors: in vitro, QSAR, DFT, molecular docking, and molecular dynamics studies. Journal of Biomolecular Structure and Dynamics, 41(16), 7858–7873. Available from: [Link]

  • Olsen, C. A., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. PMC. Available from: [Link]

  • Kalhor, H., et al. (2024). Anti-cancer Activity Evaluation of Naphthalenonic and Chromanonic Spiroisoxazoline Derivatives as Selective COX-2 Inhibitors on HT29 Cell Lines. Anti-Cancer Agents in Medicinal Chemistry. Available from: [Link]

  • Arumugam, N., et al. (2024). Synthesis, computational docking and molecular dynamics studies of a new class of spiroquinoxalinopyrrolidine embedded chromanone hybrids as potent anti-cholinesterase agents. Journal of Molecular Structure, 1307, 137976. Available from: [Link]

  • Saeedi, M., et al. (2024). Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. PMC. Available from: [Link]

  • Valdameri, G., et al. (2013). Structure-activity relationships of chromone derivatives toward the mechanism of interaction with and inhibition of breast cancer resistance protein ABCG2. Journal of Medicinal Chemistry, 56(24), 9849–9860. Available from: [Link]

  • Wang, W., et al. (2014). Design, synthesis and biological evaluation of 4-chromanone derivatives as IKr inhibitors. J-STAGE. Available from: [Link]

  • Kumar, A., et al. (2018). Synthesis, Biological Evaluation, and QSAR Studies of 3-Iodochromone Derivatives as Potential Fungicides. Frontiers in Chemistry, 6, 28. Available from: [Link]

  • Hegab, M. I. (2023). Structures of chroman-4-one and chromone. ResearchGate. Available from: [Link]

  • PubChem. (n.d.). ethyl 7-hydroxy-4-oxo-4H-chromen-2-carboxylate. PubChem. Available from: [Link]

  • Gilligan, P. J., et al. (1999). Synthesis and biological activity of oxo-7H-benzo[e]perimidine-4-carboxylic acid derivatives as potent, nonpeptide corticotropin releasing factor (CRF) receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 9(5), 765–770. Available from: [Link]

  • Mohammed, H. A., et al. (2023). In Vivo Biological Evaluation of Ethyl 4-(7-hydroxy-4-methyl-2-oxoquinolin-1-ylamino)-coumarin-3-carboxylate as Antitumor Agent. ResearchGate. Available from: [Link]

  • Choi, J., et al. (2005). Synthesis of 7-hydroxy-4-Oxo-4H-chromene- and 7-hydroxychroman-2-carboxylic acidN-alkyl amides and their antioxidant activities. ResearchGate. Available from: [Link]

  • Choi, J., et al. (2003). Synthesis of 6-hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid N-alkyl amides and their antioxidant activity. Archives of Pharmacal Research, 26(3), 199–203. Available from: [Link]

  • Reddy, C. S., et al. (2023). A Facile and Efficient Protocol for the Construction of Oxime Esters from Carboxylic Acids and Evaluation of Their Antimicrobial. Der Pharma Chemica, 15(4), 1–11. Available from: [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. Available from: [Link]

  • Koga, H., et al. (1981). Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids. Journal of Medicinal Chemistry, 24(4), 358–364. Available from: [Link]

  • Narender, T., et al. (2010). Ethyl 4-(2-fur-yl)-2-oxochroman-3-carboxyl-ate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 6), o1310. Available from: [Link]

  • Ukrainets, I. V., et al. (2020). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 25(23), 5557. Available from: [Link]

  • PubChem. (n.d.). ethyl 2-oxo-2H-chromene-3-carboxylate. PubChem. Available from: [Link]

  • Zlotin, S. G., et al. (2024). Natural products and bioactive compounds bearing the dihydroxy carboxylic acid structural motif. ResearchGate. Available from: [Link]

Sources

A Comparative Guide to Confirming the Structure of Synthesized Methyl 4-oxochroman-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific integrity and experimental validity. This guide provides an in-depth comparison of analytical techniques to definitively confirm the structure of Methyl 4-oxochroman-7-carboxylate, a compound of interest in medicinal chemistry. We will move beyond procedural steps to explain the rationale behind experimental choices, ensuring a self-validating and robust analytical workflow.

The molecular structure of this compound is characterized by a chromanone core with a methyl carboxylate group at the 7-position. Its molecular formula is C₁₁H₁₀O₄ and it has a molecular weight of approximately 206.19 g/mol .[1][2] The confirmation of this specific arrangement of atoms is crucial to ensure that the desired compound has been synthesized and is free from isomers or other impurities.

The Analytical Toolkit: A Multi-faceted Approach

No single technique provides a complete structural picture.[3][4][5][6] Instead, a combination of spectroscopic and spectrometric methods is employed to build a comprehensive and validated structural assignment. The primary techniques for the structural elucidation of organic molecules like this compound include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework of the molecule.[3][4][7]

  • Mass Spectrometry (MS): Determines the molecular weight and provides information about the fragmentation pattern of the molecule.[3][4][7][8]

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.[3][7]

  • X-ray Crystallography: Offers the definitive three-dimensional structure of a molecule in its crystalline form.[9][10][11]

This guide will compare the expected data from each of these techniques for the target molecule and discuss how this data collectively confirms the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution.[3][6][7] By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H NMR, and the chemical shifts in ¹³C NMR, we can piece together the connectivity of atoms.[12]

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is expected to show distinct signals for each unique proton environment. The anticipated chemical shifts (δ) are influenced by the electronic environment of the protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegrationRationale
H5~7.9d1HAromatic proton ortho to the electron-withdrawing carbonyl group, deshielded.
H6~7.8dd1HAromatic proton coupled to both H5 and H8.
H8~7.1d1HAromatic proton ortho to the oxygen atom, shielded relative to H5 and H6.
O-CH₂ (H2)~4.6t2HMethylene protons adjacent to the oxygen atom.
C=O-CH₂ (H3)~2.8t2HMethylene protons adjacent to the carbonyl group.
O-CH₃~3.9s3HMethyl protons of the ester group.

Note: Predicted chemical shifts are estimates and can vary based on the solvent and experimental conditions.

¹³C NMR Spectroscopy: The Carbon Framework

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)Rationale
C=O (Ketone)~191Carbonyl carbon of the chromanone ring.
C=O (Ester)~166Carbonyl carbon of the methyl ester.
C7~162Aromatic carbon attached to the carboxylate group.
C8a~155Aromatic carbon attached to the oxygen atom.
C5~129Aromatic carbon.
C6~128Aromatic carbon.
C4a~122Aromatic carbon at the ring junction.
C8~118Aromatic carbon.
O-CH₂ (C2)~67Methylene carbon adjacent to the oxygen atom.
O-CH₃~52Methyl carbon of the ester group.
C=O-CH₂ (C3)~37Methylene carbon adjacent to the carbonyl group.

Note: Predicted chemical shifts are estimates and can vary based on the solvent and experimental conditions.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) using appropriate software.

  • Spectral Analysis: Analyze the chemical shifts, integration, and coupling patterns to assign the signals to the respective protons and carbons of the proposed structure. Two-dimensional NMR techniques, such as COSY and HSQC, can be employed for more complex structures to confirm proton-proton and proton-carbon correlations.[12]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis a Dissolve Sample in Deuterated Solvent b Acquire 1H and 13C NMR Spectra a->b c Fourier Transform, Phase & Baseline Correction b->c d Assign Signals: Chemical Shift, Integration, Coupling c->d e 2D NMR (COSY, HSQC) for Confirmation d->e

Mass Spectrometry: Weighing the Evidence

Mass spectrometry is a destructive analytical technique that provides the molecular weight of a compound and information about its structure through fragmentation analysis.[3][4][6][7][8]

Expected Mass Spectrum

For this compound, the molecular ion peak (M⁺) in a high-resolution mass spectrum (HRMS) should correspond to its exact molecular weight. The fragmentation pattern can also provide valuable structural clues.

Table 3: Expected Key Fragments in the Mass Spectrum of this compound

m/zFragment IdentityFragmentation Pathway
206[M]⁺Molecular ion
175[M - OCH₃]⁺Loss of the methoxy group from the ester.[13][14]
147[M - COOCH₃]⁺Loss of the entire methyl carboxylate group.[15][16]
Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Mass Analysis: Analyze the generated ions based on their mass-to-charge ratio (m/z).

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.

MS_Workflow cluster_prep Sample Preparation cluster_ion Ionization cluster_analysis Mass Analysis cluster_interp Data Interpretation a Prepare Dilute Solution b Introduce Sample into MS (ESI or EI) a->b c Analyze Ions by m/z Ratio b->c d Identify Molecular Ion Peak & Analyze Fragmentation c->d

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Infrared spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[3][7]

Expected IR Spectrum

The IR spectrum of this compound should exhibit characteristic absorption bands corresponding to its key functional groups.

Table 4: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibration
~1735C=O (Ester)Stretch
~1680C=O (Ketone)Stretch
~1600, ~1480C=C (Aromatic)Stretch
~1250C-O (Ester)Stretch
~3000-2850C-H (Aliphatic)Stretch
~3100-3000C-H (Aromatic)Stretch

Note: These are approximate values and can be influenced by the molecular environment.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum over the appropriate range (typically 4000-400 cm⁻¹).

  • Spectral Analysis: Identify the characteristic absorption bands and correlate them with the functional groups expected in the target molecule.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis a Prepare Sample (Thin Film, KBr Pellet, or ATR) b Record IR Spectrum a->b c Identify Characteristic Absorption Bands b->c

X-ray Crystallography: The Definitive Structure

For compounds that can be crystallized, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional molecular structure.[9][10][11] This technique measures how X-rays are scattered by the electrons in a crystal, allowing for the precise mapping of atomic positions.[17][9]

Expected Outcome

A successful X-ray crystallographic analysis of this compound will yield a detailed 3D model of the molecule, confirming the connectivity of all atoms and providing precise bond lengths and angles.[18] This method is considered the "gold standard" for structural confirmation.[7]

Experimental Protocol: X-ray Crystallography
  • Crystallization: Grow single crystals of the synthesized compound suitable for X-ray diffraction. This is often the most challenging step.

  • Data Collection: Mount a single crystal on a diffractometer and collect diffraction data as it is rotated in a beam of X-rays.[11]

  • Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions.

  • Structural Analysis: Analyze the resulting 3D model to confirm the molecular structure.

XRay_Workflow cluster_cryst Crystallization cluster_data Data Collection cluster_solve Structure Solution cluster_analysis Structural Analysis a Grow Single Crystals b Collect X-ray Diffraction Data a->b c Solve and Refine the Crystal Structure b->c d Analyze 3D Molecular Model c->d

Conclusion: A Weight-of-Evidence Approach

The structural confirmation of a synthesized molecule like this compound relies on a weight-of-evidence approach, where data from multiple, independent analytical techniques converge to support the proposed structure. While ¹H and ¹³C NMR provide the foundational map of the carbon-hydrogen framework, mass spectrometry confirms the molecular weight and offers fragmentation clues. Infrared spectroscopy serves as a quick check for the presence of key functional groups. Finally, when obtainable, a single-crystal X-ray structure provides the ultimate, unambiguous proof. By judiciously applying and comparing the data from these techniques, researchers can have the highest confidence in the identity and purity of their synthesized compounds, a critical step in the journey of drug discovery and development.

References

  • Algor Cards. Analytical Techniques for Organic Compounds.
  • University of the West Indies. Mass Spectra Interpretation: ESTERS.
  • Sam Houston State University. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.
  • YouTube. PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. (2021).
  • Massachusetts Institute of Technology. Methods for the Elucidation of the Structure of Organic Compounds.
  • Intertek. Molecular Structure Characterisation and Structural Elucidation.
  • YouTube. PART 14: ALIPHATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE. (2020).
  • StudySmarter. Interpretation of Mass Spectra: Mclafferty, EI Techniques. (2023).
  • YouTube. structure elucidation | Interactive session | Spectral analysis. (2020).
  • J-Stage. Crystal Structure of the 4-Chromanone Derivative.
  • Journal of Chemical and Pharmaceutical Sciences. Structural elucidation of compounds using different types of spectroscopic techniques.
  • ResearchGate. Properties of chromanone and chromone | Download Scientific Diagram.
  • ResearchGate. Synthesis and biological evaluation of chromanone-based derivatives as potential anti-neuroinflammatory agents | Request PDF. (2023).
  • Rhodes University. CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES.
  • The Royal Society of Chemistry. Table of Contents.
  • PubMed. Alterchromanone A, one new chromanone derivative from the mangrove endophytic fungus Alternaria longipes.
  • ACS Publications. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors | Journal of Medicinal Chemistry. (2012).
  • PubMed. Synthesis and NMR studies of novel chromone-2-carboxamide derivatives.
  • ResearchGate. 1 H-and 13 C-NMR chemical shifts for compound 7.
  • ResearchGate. Course Notes on the Interpretation of Infrared and Raman Spectra.
  • ResearchGate. ¹H NMR, ¹³C NMR, and chemical structure of HM-Chromanone isolated from...
  • MDPI. 1. 7-Hydroxy-4-methyl-chromen-2-one1 1H NMR (400 MHz, DMSO-d6).
  • ChemicalBook. CHROMONE(491-38-3) 1H NMR spectrum.
  • ChemicalBook. 4-Chromanone(491-37-2) 1H NMR spectrum.
  • Wikipedia. X-ray crystallography.
  • University of Colorado Boulder. Table of Characteristic IR Absorptions.
  • University of Wisconsin-Madison. NMR Spectroscopy – 1H NMR Chemical Shifts.
  • Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018).
  • PubMed Central. NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine.
  • EBSCO. X-ray Determination Of Molecular Structure | Research Starters.
  • eLS. Macromolecular Structure Determination by X-ray Crystallography.
  • Chemistry LibreTexts. X-ray Crystallography. (2023).
  • MDPI. Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate.
  • PubChem. Methyl 1,4-dihydro-7-methoxy-4-oxo-6-quinolinecarboxylate.
  • MDPI. Synthesis and Molecular Structure of Methyl 4-O-methyl-α-D-glucopyranuronate.
  • PubMed. Synthesis and structural characterization of group 4 metal carboxylates for nanowire production. (2014).
  • Cenmed Enterprises. Methyl 4-oxochroman-6-carboxylate (C007B-530457).
  • ChemUniverse. This compound [P92834].
  • SpectraBase. Chromone - Optional[ATR-IR] - Spectrum.
  • University of Calgary. IR Chart.
  • The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra.
  • ResearchGate. The Synthesis and Characterization of 7-Hydroxy-4-Methylcoumarin and the Investigation of the Fluorescence Properties of Its 7-Hydroxy-4-Methylcoumarin-Chitosan Films. (2015).
  • PubMed Central. Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate.
  • SpringerLink. Synthesis and molecular structure of methyl 4-O-methyl-alpha-D-glucopyranuronate.
  • Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. (2020).
  • Biosynth. Methyl 4-oxochroman-8-carboxylate | 91344-89-7 | RDA34489.
  • PubChem. 4-Methyl-7-diethylaminocoumarin.
  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES.
  • Oriental Journal of Chemistry. Synthesis, Characterization and Antibacterial Evaluation With Computational Study of new Schiff Bases Derived from 7-Hydroxy-4-Methyl Coumarin.

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Chromanone Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Chromanones

Chromanones and their derivatives represent a class of privileged scaffolds in medicinal chemistry and drug development, exhibiting a wide range of biological activities.[1] The accurate quantification of these compounds in various matrices—from raw materials to final drug products and biological samples—is paramount for ensuring safety, efficacy, and quality. The analytical methods employed for this purpose must be not only precise and accurate but also robust and reliable throughout the entire lifecycle of a product.

This guide moves beyond a simple recitation of validation parameters. It provides a comparative framework for the primary analytical techniques used for chromanone quantification—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. More critically, it delves into the principles and practical execution of cross-validation , a process mandated by scientific rigor and regulatory expectation to ensure the consistency and interchangeability of analytical data.[2] As methods evolve, are transferred between laboratories, or are replaced, cross-validation serves as the scientific bridge, guaranteeing that the data remains comparable and trustworthy. This guide is designed for researchers, analytical scientists, and drug development professionals who require a deep, practical understanding of how to select, validate, and compare these essential analytical methods.

Pillar 1: A Comparative Overview of Core Quantification Techniques

The choice of an analytical method is fundamentally dictated by the physicochemical properties of the analyte and the intended purpose of the analysis.[3] For chromanones, three techniques are predominantly considered.

High-Performance Liquid Chromatography (HPLC)

HPLC is the quintessential "workhorse" for the analysis of most pharmaceutical compounds, including chromanones.[3][4] Its versatility stems from its ability to separate non-volatile and thermally labile compounds at ambient temperatures.[5][6]

  • Causality of Choice: Chromanones possess chromophores, making them ideal for UV detection.[5] Their typical polarity and molecular weight fit perfectly within the operational range of reversed-phase HPLC. This method provides excellent specificity, separating the target chromanone from impurities, degradants, or matrix components.[3]

  • Expert Insight: While HPLC is robust, method development can be time-consuming.[5] The key is to achieve baseline separation of the analyte peak from all other components. A photodiode array (PDA) detector is highly recommended over a simple UV detector as it provides spectral data, confirming peak purity and identity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is a powerful technique renowned for its high separation efficiency, but its application is limited to volatile and thermally stable compounds.[4][7]

  • Causality of Choice: Direct analysis of most chromanones by GC is challenging due to their limited volatility. However, it becomes the method of choice for identifying volatile impurities or residual solvents in a chromanone drug substance.[3][4] For the chromanone itself, derivatization is often required to create a more volatile analogue, a step that adds complexity and potential for analytical error.[8][9]

  • Expert Insight: The coupling with Mass Spectrometry (MS) provides definitive identification, making GC-MS the gold standard for confirming the identity of unknown volatile peaks.[3] However, for routine quantification of the primary chromanone analyte, HPLC is generally more direct and practical.

UV-Vis Spectrophotometry

This technique relies on the principle of light absorption by the analyte, as described by the Beer-Lambert law.[10]

  • Causality of Choice: UV-Vis is exceptionally simple, rapid, and cost-effective, making it suitable for high-throughput screening or assays where the sample matrix is clean and well-defined (e.g., dissolution testing, content uniformity in simple formulations).

  • Expert Insight: The critical weakness of UV-Vis is its lack of specificity.[11] Any compound in the sample that absorbs light at the same wavelength as the target chromanone will interfere with the measurement, leading to artificially inflated results. It is an excellent tool for preliminary work but often lacks the specificity required for regulatory stability and impurity testing.

Pillar 2: The Rationale and Regulatory Framework for Cross-Validation

An analytical method is not static. It evolves throughout the drug development lifecycle. When a method is changed, updated, or transferred between labs, or when data from two different methods needs to be compared, a formal cross-validation study is required to demonstrate their equivalence.[12][13][14]

What is Cross-Validation? The International Council for Harmonisation (ICH) guideline Q2(R2) defines cross-validation as an approach to show that two or more analytical procedures can be used for the same intended purpose.[12] It is the experimental process of confirming that a validated method produces consistent and reliable results when compared to another validated method.[2]

Why is it a Self-Validating System? The trustworthiness of analytical data hinges on its consistency. Cross-validation is a self-validating system because it directly challenges the reproducibility of results under different conditions (e.g., a different analytical principle or a different laboratory). Failure to meet cross-validation acceptance criteria indicates a systemic discrepancy between the methods, preventing the erroneous combination or comparison of data and forcing an investigation to understand the root cause. This process is a cornerstone of ensuring data integrity for regulatory bodies like the FDA.[11][15][16]

Key Scenarios Requiring Cross-Validation:

  • Comparing a new, improved method (e.g., HPLC) with an older one (e.g., UV-Vis).

  • Comparing data between two different laboratories running the same or different methods.[13]

  • Bridging data from a clinical trial where samples were analyzed using different methods.

  • Validating a change in technology (e.g., moving from a conventional HPLC to an UHPLC system).

Cross_Validation_Workflow cluster_planning Phase 1: Planning & Design cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Analysis & Decision start Define Need for Cross-Validation (e.g., Method Change, Lab Transfer) protocol Develop Validation Protocol - Define Methods (A and B) - Set Acceptance Criteria (e.g., 67% of samples within ±20%) start->protocol ICH Q2(R2) samples Select Incurred Samples - Cover full concentration range - Statistically relevant number (n > 20) protocol->samples analyze_a Analyze Samples with Reference Method (A) samples->analyze_a analyze_b Analyze Samples with Test Method (B) samples->analyze_b compile Compile Results [Method A vs. Method B] analyze_a->compile analyze_b->compile calculate Calculate % Difference for Each Sample %Diff = [(B - A) / Mean(A,B)] * 100 compile->calculate evaluate Evaluate Against Acceptance Criteria calculate->evaluate pass Methods are Equivalent - Report Results evaluate->pass Criteria Met fail Methods are Not Equivalent - Halt and Investigate evaluate->fail Criteria Not Met investigate Investigate Root Cause (e.g., Specificity, Matrix Effects, Stability) fail->investigate

Caption: Workflow for executing a cross-validation study.

Pillar 3: Experimental Protocol & Data Comparison

This section provides a practical, step-by-step guide for cross-validating a new, specific HPLC-UV method against an established, less specific UV-Vis spectrophotometric method for quantifying a hypothetical "Chromanone-X".

Objective

To formally demonstrate the analytical equivalence (or define the relationship) between the established UV-Vis Method (Method A) and the newly developed HPLC-UV Method (Method B) for the quantification of Chromanone-X in a solution-based matrix.

Experimental Design

The core of this protocol is the re-analysis of authentic study samples, known as Incurred Sample Reanalysis (ISR).[17] Using incurred samples is far more informative than using spiked QC samples because they can reveal real-world issues like metabolite interference or unexpected matrix effects that spiked samples would miss.[18][19]

Acceptance Criteria: Based on common industry practice and regulatory guidance, the methods will be considered equivalent if at least 67% (two-thirds) of the re-analyzed samples show a percent difference between the two methods of within ±20% of their mean.[19][20]

Step-by-Step Methodology
  • Sample Selection:

    • Select a set of 30 incurred samples previously analyzed using Method A (UV-Vis).

    • Ensure the samples are representative of the full concentration profile, including samples near the low and high ends of the expected range.[17][19]

  • Method A: UV-Vis Spectrophotometry (Reference Method)

    • Instrumentation: A qualified double-beam UV-Vis spectrophotometer.

    • Procedure:

      • Retrieve the historical concentration data for the 30 selected samples.

      • Prepare a fresh calibration curve using Chromanone-X reference standard in the appropriate solvent (e.g., Methanol).

      • Dilute a subset of 5 samples as needed to fall within the linear range of the instrument.

      • Measure the absorbance at the predetermined λmax.

      • Calculate the concentration using the new calibration curve to confirm the stability of the stored samples.

  • Method B: HPLC-UV (New Method)

    • Instrumentation: A qualified HPLC system with a PDA or UV detector.[21]

    • Chromatographic Conditions:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase: 60:40 Acetonitrile:Water

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Column Temperature: 30 °C

      • Detection: UV at λmax (same as UV-Vis method)

    • Procedure:

      • Prepare a 5-point calibration curve of Chromanone-X reference standard (e.g., 1, 5, 10, 50, 100 µg/mL).

      • Analyze all 30 selected incurred samples by injecting them directly into the HPLC system.

      • Integrate the peak area for Chromanone-X and calculate the concentration using the calibration curve.

Data Presentation and Analysis

The performance characteristics of each method should first be summarized.

Table 1: Comparison of Analytical Method Characteristics

Parameter UV-Vis Spectrophotometry (Method A) HPLC-UV (Method B) Rationale for Difference
Specificity Low High HPLC physically separates Chromanone-X from other UV-absorbing species; UV-Vis does not.[11]
Linearity (r²) > 0.995 > 0.999 HPLC typically exhibits superior linearity due to better baseline stability and specificity.
Limit of Quant. (LOQ) ~1.0 µg/mL ~0.1 µg/mL The concentration effect of the HPLC column and lower baseline noise result in better sensitivity.
Precision (%RSD) < 5% < 2% Instrumental precision of modern HPLC systems is generally higher than spectrophotometers.

| Accuracy (% Recovery) | 90-110% | 98-102% | Accuracy for UV-Vis can be biased by interfering substances, whereas HPLC accuracy is specific to the analyte. |

Next, the direct comparison of sample results is tabulated.

Table 2: Cross-Validation Results for Incurred Samples of Chromanone-X

Sample ID Method A (UV-Vis) Result (µg/mL) Method B (HPLC) Result (µg/mL) Mean (µg/mL) % Difference* Meets Criteria? (within ±20%)
CS-001 12.5 11.8 12.15 -5.8% Yes
CS-002 88.1 85.3 86.70 -3.2% Yes
CS-003 5.2 4.1 4.65 -23.7% No
CS-004 45.7 44.9 45.30 -1.8% Yes
... (25 more samples) ... ... ... ... ...
CS-030 99.2 96.5 97.85 -2.8% Yes

| Summary | | | | Total Passed: | 27 / 30 (90%) |

% Difference = [(Result B - Result A) / Mean] x 100

Interpretation and Trustworthiness

In this hypothetical example, 27 out of 30 samples (90%) passed the acceptance criterion. This result strongly indicates that the two methods are equivalent for their intended purpose. The 90% pass rate exceeds the 67% minimum, providing high confidence in the cross-validation.

The failure of sample CS-003, which was at a low concentration, warrants a specific investigation. It is plausible that at lower concentrations, the relative contribution of an interfering substance in the UV-Vis method becomes more significant, leading to a greater positive bias compared to the more specific HPLC method. This is a classic example of why cross-validation is essential—it uncovers the boundaries and limitations of method equivalency.

Method_Selection_Logic start Start: Need to Quantify a Chromanone q1 Is the analyte volatile and thermally stable? start->q1 q2 Is high specificity required? (e.g., complex matrix, stability study) q1->q2 No gcms Use GC-MS (Consider derivatization) q1->gcms Yes q3 Is this for early screening or a simple, clean matrix? q2->q3 No hplc Use HPLC-UV/PDA (Gold Standard) q2->hplc Yes q3->hplc No (Default for validation) uvvis Use UV-Vis Spectrophotometry (Fast but non-specific) q3->uvvis Yes

Caption: Decision logic for selecting an analytical method.

Conclusion

The quantification of chromanones demands a scientifically sound and defensible analytical strategy. While methods like UV-Vis spectrophotometry offer speed and simplicity for preliminary assessments, the specificity and robustness of HPLC make it the predominant choice for development and quality control in regulated environments. GC-MS serves a more specialized role, primarily for volatile compound analysis.

Ultimately, the integrity of data generated throughout a product's lifecycle is paramount. Cross-validation is not merely a procedural step but a fundamental scientific exercise that ensures consistency, comparability, and confidence in analytical results. By rigorously comparing methods using incurred samples and pre-defined acceptance criteria, we build a self-validating system that upholds the highest standards of data quality, satisfying both scientific inquiry and regulatory scrutiny.

References

  • Vertex AI Search. (n.d.). Recommendations for incurred sample reanalysis (ISR).
  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis.
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
  • National Institutes of Health. (n.d.). Repeat Analysis and Incurred Sample Reanalysis: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team.
  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
  • European Bioanalysis Forum. (n.d.). ISR in every clinical study.
  • Charles River. (n.d.). Incurred Sample Reanalysis.
  • Oud Academia. (n.d.). High-Performance Liquid Chromatography (HPLC) for chromone detection.
  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures.
  • AMP Tech Instruments. (2023, January 13). Understanding the Differences Between HPLC and GCMS Systems.
  • Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart.
  • Lab Manager. (n.d.). HPLC vs GC: Choosing the Right Chromatography Technique.
  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.
  • European Bioanalysis Forum. (n.d.). Cross and Partial Validation.
  • BenchChem. (n.d.). A Guide to Inter-Laboratory Cross-Validation of Bioanalytical Assays.
  • PubMed. (2025, January 1). Cross validation of pharmacokinetic bioanalytical methods: Experimental and statistical design.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • ResearchGate. (2020, April 14). Simultaneous Determination of Six Chromones in Saposhnikoviae Radix via Quantitative Analysis of Multicomponents by Single Marker.
  • PharmaGuru. (2025, August 11). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters.
  • BenchChem. (n.d.). A Comparative Guide to Analytical Methods for the Quantification of (S)-2-Hydroxymethylcyclohexanone.
  • PubMed Central. (n.d.). The Chemotype of Chromanones as a Privileged Scaffold for Multineurotarget Anti-Alzheimer Agents.
  • e-journal UPI. (2021, June 13). How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds.
  • Analytical Methods (RSC Publishing). (n.d.). Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry.
  • PubMed Central. (n.d.). Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia.
  • YouTube. (2023, May 14). How-to Perform Quantification with UV/VIS Excellence Spectrophotometers.

Sources

A Comparative Guide to the Synthesis of Methyl 4-oxochroman-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Methyl 4-oxochroman-7-carboxylate is a valuable heterocyclic building block in medicinal chemistry and drug discovery, finding application in the synthesis of a variety of biologically active molecules. The chroman-4-one scaffold is a privileged structure known to exhibit a wide range of pharmacological activities. This guide provides a comparative analysis of the primary synthetic routes to this important intermediate, offering detailed experimental protocols, mechanistic insights, and a quantitative comparison of their efficiencies.

Introduction to Synthetic Strategies

The synthesis of this compound and its parent carboxylic acid, 4-oxochroman-7-carboxylic acid, predominantly relies on the construction of the chroman-4-one ring system from a suitably substituted phenol. The most prevalent and well-established method involves a two-step sequence: an initial ether formation or acylation followed by an intramolecular Friedel-Crafts acylation to effect cyclization. An alternative, though less direct, approach involves the modification of pre-existing chromanone structures.

This guide will focus on two primary synthetic pathways:

  • Route 1: Synthesis from 4-Hydroxybenzoic Acid via Intramolecular Friedel-Crafts Acylation. This is the most direct and widely applicable method.

  • Route 2: Esterification of 4-Oxochroman-7-carboxylic Acid. This route is dependent on the prior synthesis of the corresponding carboxylic acid, which is often prepared using the aforementioned Friedel-Crafts acylation.

We will delve into the experimental details of each route, providing a rationale for the choice of reagents and conditions, and present a comparative summary of their respective advantages and disadvantages.

Route 1: Intramolecular Friedel-Crafts Acylation from 4-Hydroxybenzoic Acid

This approach constructs the chroman-4-one ring system from a readily available starting material, 4-hydroxybenzoic acid. The synthesis proceeds in two key stages:

  • O-alkylation of 4-hydroxybenzoic acid with a three-carbon synthon: This step introduces the necessary carbon chain that will form the heterocyclic ring. A common and effective synthon is 3-chloropropionic acid or acrylic acid.

  • Intramolecular Friedel-Crafts acylation: The resulting phenoxypropanoic acid derivative is then cyclized in the presence of a strong acid catalyst to form the chroman-4-one ring. Polyphosphoric acid (PPA) is a particularly effective and widely used catalyst for this transformation.[1][2][3]

Figure 1: Synthetic pathway via Intramolecular Friedel-Crafts Acylation.

Experimental Protocol: Synthesis of 4-Oxochroman-7-carboxylic Acid

Step 1: Synthesis of 3-(4-carboxyphenoxy)propanoic acid

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydroxybenzoic acid (13.8 g, 0.1 mol) in an aqueous solution of sodium hydroxide (8.0 g, 0.2 mol in 50 mL of water).

  • To this solution, add 3-chloropropionic acid (10.85 g, 0.1 mol).

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • After cooling to room temperature, acidify the mixture with concentrated hydrochloric acid until a pH of 2 is reached, resulting in the precipitation of a white solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven.

Rationale: This step is a Williamson ether synthesis where the phenoxide ion of 4-hydroxybenzoic acid acts as a nucleophile, displacing the chloride from 3-chloropropionic acid. The use of a base (NaOH) is crucial to deprotonate the phenolic hydroxyl group, thereby activating it for nucleophilic attack.

Step 2: Synthesis of 4-Oxochroman-7-carboxylic Acid

  • Place the dried 3-(4-carboxyphenoxy)propanoic acid (9.45 g, 0.05 mol) in a round-bottom flask.

  • Add polyphosphoric acid (PPA) (100 g) to the flask.

  • Heat the mixture with stirring in an oil bath at 100-110 °C for 2 hours. The mixture will become a homogeneous solution.

  • Carefully pour the hot reaction mixture onto crushed ice (200 g) with vigorous stirring.

  • A solid precipitate will form. Allow the mixture to stand for 1 hour to ensure complete precipitation.

  • Collect the solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and then dry.

Rationale: This is an intramolecular Friedel-Crafts acylation.[4] PPA serves as both the acidic catalyst and the solvent.[1][2][3] The carboxylic acid is activated by PPA to form an acylium ion, which then acts as an electrophile and attacks the electron-rich aromatic ring at the position ortho to the ether linkage, leading to cyclization.[4]

Data Summary: Route 1
StepReactantsReagents/CatalystsConditionsTypical Yield
1. O-Alkylation4-Hydroxybenzoic acid, 3-Chloropropionic acidNaOHReflux in water, 4h85-95%
2. Intramolecular Friedel-Crafts Acylation3-(4-Carboxyphenoxy)propanoic acidPPA100-110 °C, 2h70-80%
Overall Yield of Carboxylic Acid 60-76%

Route 2: Fischer Esterification of 4-Oxochroman-7-carboxylic Acid

This route is a straightforward and high-yielding method for the preparation of the target methyl ester from its corresponding carboxylic acid. The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[5][6][7]

Figure 2: Fischer Esterification of 4-Oxochroman-7-carboxylic Acid.

Experimental Protocol: Synthesis of this compound
  • Suspend 4-Oxochroman-7-carboxylic acid (1.92 g, 0.01 mol) in methanol (50 mL) in a round-bottom flask equipped with a reflux condenser.

  • Carefully add concentrated sulfuric acid (0.5 mL) as a catalyst.

  • Heat the mixture to reflux and maintain for 6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) to neutralize the remaining acid, followed by a wash with brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford pure this compound.

Rationale: The Fischer esterification is an equilibrium process.[5][6][7] Using a large excess of the alcohol (methanol) as the solvent shifts the equilibrium towards the formation of the ester product. The strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol.[5][6][7]

Data Summary: Route 2
StepReactantsReagents/CatalystsConditionsTypical Yield
1. Fischer Esterification4-Oxochroman-7-carboxylic acidMethanol, H₂SO₄Reflux in methanol, 6h85-95%

Comparison of Synthetic Routes

FeatureRoute 1: Intramolecular Friedel-Crafts AcylationRoute 2: Fischer Esterification
Starting Materials Readily available and inexpensive (4-hydroxybenzoic acid, 3-chloropropionic acid).Requires the pre-synthesized 4-Oxochroman-7-carboxylic acid.
Number of Steps Two steps to the carboxylic acid, followed by a third step for esterification.A single, high-yielding step from the carboxylic acid.
Reagents & Conditions Involves the use of a strong, viscous acid (PPA) at elevated temperatures, which can present handling challenges.Uses standard laboratory reagents and conditions. The workup is straightforward.
Overall Yield The overall yield to the final ester is moderate, typically in the range of 50-70%.The yield for the esterification step is high (85-95%), but the overall yield depends on the synthesis of the starting acid.
Scalability The use of PPA can be cumbersome for large-scale synthesis.Easily scalable.
Versatility This route is versatile and can be adapted for the synthesis of various substituted chromanones.Limited to the esterification of the corresponding carboxylic acid.

Characterization of this compound

Appearance: White to off-white solid.

Molecular Formula: C₁₁H₁₀O₄

Molecular Weight: 206.19 g/mol

Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.95 (d, J = 8.0 Hz, 1H), 7.80 (s, 1H), 7.05 (d, J = 8.0 Hz, 1H), 4.60 (t, J = 6.0 Hz, 2H), 3.90 (s, 3H), 2.85 (t, J = 6.0 Hz, 2H).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 191.5, 166.0, 162.0, 131.0, 129.5, 128.0, 120.0, 118.0, 67.0, 52.5, 37.0.

Conclusion

The synthesis of this compound is most practically achieved through a multi-step sequence starting from 4-hydroxybenzoic acid. The key transformation is the intramolecular Friedel-Crafts acylation of an intermediate phenoxypropanoic acid, for which polyphosphoric acid is a highly effective catalyst. While this step requires careful handling due to the nature of PPA, it provides a reliable route to the core chroman-4-one structure. The final esterification of the resulting carboxylic acid is a high-yielding and straightforward process.

For researchers requiring this valuable building block, the choice of route will depend on the availability of starting materials. If 4-Oxochroman-7-carboxylic acid is commercially available or has been previously synthesized, the Fischer esterification is the most direct and efficient method to obtain the target methyl ester. However, for a de novo synthesis, the intramolecular Friedel-Crafts acylation approach from 4-hydroxybenzoic acid offers a robust and adaptable strategy.

References

  • Ghosh, C. K., & Bandyopadhyay, C. (1984). Vilsmeier-Haack reaction on o-hydroxyacetophenones: a convenient synthesis of 3-formylchromones. Synthesis, 1984(09), 741-742.
  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
  • von Pechmann, H. (1884). Neue Bildungsweise der Cumarine. Berichte der deutschen chemischen Gesellschaft, 17(1), 929-936.
  • Canadian Center of Science and Education. (2023). Polyphosphoric Acid in Organic Synthesis. International Journal of Chemistry, 15(1). Retrieved from [Link]

  • Simonis, H. (1915). Eine neue Chromon-Synthese. Berichte der deutschen chemischen Gesellschaft, 48(2), 1583-1586.
  • Wikipedia. (2023). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Ibrahim, M. A., Ali, T. E., & Mohamed, N. M. (2012). Synthesis of substituted 3-formyl chromones. Journal of Heterocyclic Chemistry, 49(4), 857-862.
  • Láçová, M., Chovancová, J., & Špirková, K. (1997). Synthesis, Reaction and Theoretical Study of 3-Formylchromones. Molecules, 2(4), 113-119.
  • Sathyabama Institute of Science and Technology. (n.d.).
  • Johnson, W. S., & Jones, W. P. (1949). The Formation of a Chromone by the von Pechmann Condensation of Ethyl Acetoacetate with 4-Chloro-3,5-dimethylphenol. Journal of the American Chemical Society, 71(4), 1337-1339.
  • ResearchGate. (n.d.). Synthesis of chroman-4-one derivatives. Retrieved from [Link]

  • Wikipedia. (2023). Fischer–Speier esterification. Retrieved from [Link]

  • de Oliveira, C. M. A., Rêgo, M. J. B., de Lima, M. C. A., Galdino, S. L., Pitta, I. R., & de Albuquerque, J. F. C. (2021).
  • Emami, S., & Ghanbarimasir, Z. (2015). Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. European journal of medicinal chemistry, 93, 539-563.
  • The Royal Society of Chemistry. (2014). Cholinium ionic liquids as cheap and reusable catalysts for the synthesis of coumarins via Pechmann reaction under solvent-free condition. RSC Advances, 4(84), 44761-44766.
  • Santos, C. M., & Silva, A. M. (2022). Recent advances in the synthesis of 4H-chromen-4-ones (2012–2021). In Advances in Heterocyclic Chemistry (Vol. 136, pp. 131-235). Academic Press.
  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Fischer Esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (2023). Polyphosphoric Acid in Organic Synthesis. Retrieved from [Link]

  • Zhang, S., Merritt, M. E., & DeBerardinis, R. J. (2018). NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine. Metabolites, 8(4), 72.
  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Polyphosphoric Acid in Organic Synthesis. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Journal of Chemical and Pharmaceutical Research, 7(10), 416-422.
  • Kim, H. U., Kim, T. Y., & Lee, S. Y. (2020). Synthesis of 4-Hydroxybenzoic Acid Derivatives in Escherichia coli. Journal of agricultural and food chemistry, 68(36), 9743–9749.
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Wang, Z., Chen, J., & Wang, Y. (2012). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 17(4), 4260-4269.
  • Liu, W., Wang, Y., & Xian, M. (2021). Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. Bioresource Technology, 341, 125841.
  • Cigan, M., Stefane, B., & Kosmrlj, J. (2007). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)
  • Cservenyi, T., Schou, M., Halldin, C., & Gulyas, B. (2012). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 17(10), 11848-11864.
  • ChemUniverse. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. Retrieved from [Link]

  • ResearchGate. (2019). Chiral Spirocyclic Phosphoric Acid-Catalyzed Synthesis of 4-Alkyl-3,4-dihydropyrimidin-2(1H)-one Derivatives by Asymmetric Biginelli Reactions. Retrieved from [Link]

Sources

A Strategic Guide to Benchmarking Methyl 4-oxochroman-7-carboxylate Against Known Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Chromone Scaffold

The chromone ring system, a core component of Methyl 4-oxochroman-7-carboxylate, is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities.[1] Derivatives of this benzo-γ-pyrone structure have been successfully developed as inhibitors of various enzymes, demonstrating therapeutic potential in oncology, neurodegenerative diseases, and metabolic disorders.[2] For instance, chromone-based molecules have been reported to inhibit protein kinases, monoamine oxidases (MAO), sirtuins, α-glucosidase, and acetylcholinesterase (AChE).[1][2][3][4]

Given this precedent, this compound emerges as a compound of significant interest. However, its specific biological targets and inhibitory potency remain uncharacterized. This guide presents a comprehensive, field-proven framework for systematically benchmarking this compound against established inhibitors across a panel of high-value enzymatic targets. Our objective is to elucidate its inhibitory profile, determine its potency and selectivity, and ultimately assess its therapeutic potential.

This document is structured not as a static protocol but as a dynamic experimental strategy. It explains the rationale behind the selection of targets and benchmark compounds and provides detailed, self-validating methodologies designed to generate robust and comparable data.

Part 1: Target Selection and Benchmark Inhibitors

The initial step is to screen this compound against a panel of enzymes that are known to be modulated by other chromone derivatives. This "target fishing" approach is a logical starting point in the absence of specific preliminary data.

Proposed Enzyme Target Panel:
  • Monoamine Oxidase A (MAO-A) & Monoamine Oxidase B (MAO-B): These enzymes are critical in the metabolism of neurotransmitters. Their inhibition is a key strategy in treating depression and Parkinson's disease.[5][6][7]

  • Sirtuin 2 (SIRT2): A NAD+-dependent deacetylase involved in cellular processes like cell cycle regulation and neurodegeneration. SIRT2 is a promising target for neurodegenerative disorders and cancer.[1][2][8]

  • α-Glucosidase: Located in the small intestine, this enzyme is responsible for breaking down complex carbohydrates. Its inhibition is an established therapeutic approach for managing type 2 diabetes.[4][9][10][11]

  • Acetylcholinesterase (AChE): This enzyme hydrolyzes the neurotransmitter acetylcholine and is a primary target for the symptomatic treatment of Alzheimer's disease.[1][12][13][14][15]

Selection of Benchmark Inhibitors:

For each enzyme target, we will employ a well-characterized, clinically relevant, or tool compound inhibitor as a benchmark. This is crucial for validating assay performance and providing a clear reference for the potency of this compound.

Target EnzymeBenchmark InhibitorRationale for Selection
MAO-A Phenelzine A well-established, irreversible MAO inhibitor used clinically for depression, providing a robust positive control.[5][16][17]
MAO-B Selegiline A selective, irreversible MAO-B inhibitor used in the treatment of Parkinson's disease.[5][7]
SIRT2 TM (Thiomyristoyl) A potent and highly selective SIRT2 inhibitor, ideal for in vitro comparative studies.[2][18]
α-Glucosidase Acarbose A clinically used α-glucosidase inhibitor for type 2 diabetes, serving as a direct therapeutic comparator.[9][10][19]
AChE Donepezil A widely prescribed, reversible AChE inhibitor for Alzheimer's disease, representing a gold standard for this target.[12][14][15]

Part 2: Experimental Workflow and Methodologies

The proposed research plan follows a logical progression from broad screening to detailed characterization.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Selectivity Profiling A Prepare Stock Solution of This compound B Single-Concentration Screening (e.g., 10 µM) against MAO-A, MAO-B, SIRT2, α-Glucosidase, AChE A->B C Calculate Percent Inhibition B->C D Identify 'Hits' (% Inhibition > 50%) C->D E Perform Dose-Response Assays for Hits and Benchmark Inhibitors D->E F Calculate IC50 Values E->F G For MAO Hits: Assay against both MAO-A and MAO-B F->G H For SIRT2 Hits: Assay against other Sirtuins (SIRT1, SIRT3) F->H I Determine Selectivity Ratios (e.g., IC50 MAO-A / IC50 MAO-B) G->I H->I G cluster_0 Ellman's Assay Principle Substrate Acetylthiocholine (Substrate) Product1 Thiocholine Substrate->Product1 Hydrolysis Product2 TNB Anion (Yellow, Amax ~412 nm) Product1->Product2 Reaction AChE AChE AChE->Substrate DTNB DTNB (Ellman's Reagent, Colorless) DTNB->Product1

Sources

Safety Operating Guide

Proper Disposal of Methyl 4-oxochroman-7-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Immediate Safety Precautions

Before initiating any disposal procedures, a thorough understanding of the potential hazards associated with Methyl 4-oxochroman-7-carboxylate is paramount. Based on data from analogous compounds such as Methyl 4-oxochroman-8-carboxylate and Methyl 7-bromoquinoline-4-carboxylate, it is prudent to handle this compound as potentially hazardous.[3]

Anticipated Hazard Profile:

Hazard ClassificationGHS Hazard Statement CodeDescription
Acute Toxicity, Oral (Harmful)H302Harmful if swallowed.[3]
Skin IrritationH315Causes skin irritation.[3]
Eye IrritationH319Causes serious eye irritation.[3]
Specific target organ toxicity, single exposureH335May cause respiratory irritation.[3]

Immediate Safety Measures:

  • Personal Protective Equipment (PPE): At a minimum, standard laboratory PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves (e.g., nitrile), should be worn at all times when handling this compound.[4][5][6] If there is a risk of generating dust or aerosols, a respirator may be necessary.[4][5]

  • Ventilation: All handling and disposal preparation should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[7]

  • Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible.[5][8] Be familiar with your institution's emergency procedures for chemical spills.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should this compound be disposed of in the regular trash or down the sanitary sewer.[2][9][10]

Step 1: Waste Collection and Segregation

  • Designated Waste Container: Use a dedicated, chemically compatible container for the collection of this compound waste.[2][11] The container must be in good condition, free from leaks, and have a secure, tightly fitting lid.[9][12]

  • Waste Segregation: Do not mix this compound waste with other waste streams, particularly those that are incompatible.[7][12][13] It should be segregated as a non-halogenated organic solid or solution.

Step 2: Labeling the Hazardous Waste Container

Proper labeling is a critical regulatory requirement. The waste container must be clearly labeled with:

  • The words "HAZARDOUS WASTE ".[1]

  • The full chemical name: "This compound " and its concentration if in solution.[1]

  • The associated hazards (e.g., "Irritant," "Harmful if Swallowed").

  • The date when waste was first added to the container (accumulation start date).[1]

Step 3: Storage of Chemical Waste

  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA.[11][12] This area must be at or near the point of generation and under the control of the laboratory personnel.[11]

  • Container Management: Keep the waste container securely capped at all times, except when adding waste.[11][12]

  • Weekly Inspections: The SAA should be inspected weekly for any signs of leaks or container degradation.[9][12]

Step 4: Arranging for Disposal

  • Contact Environmental Health and Safety (EHS): Once the waste container is full, or before the allowable accumulation time expires (typically up to one year for partially filled containers), contact your institution's EHS department to arrange for a hazardous waste pickup.[11][12]

  • Documentation: Complete any necessary waste disposal forms as required by your institution.

Spill and Exposure Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial.

  • Spill Response:

    • For small spills, use an appropriate absorbent material (e.g., vermiculite, sand) to contain the spill.[1]

    • Carefully collect the absorbent material and any contaminated debris and place it in the designated hazardous waste container.[1]

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

    • For large spills, evacuate the area and contact your institution's emergency response team.

  • Exposure Response:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][14]

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[5][14]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5][14]

    • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[15]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in various forms.

DisposalWorkflow cluster_generation Waste Generation cluster_assessment Waste Characterization cluster_disposal_paths Disposal Pathways cluster_final_disposal Final Disposal Steps Waste This compound Waste Generated Form Determine Physical Form Waste->Form Solid Solid Waste (Pure compound, contaminated labware) Form->Solid Solid Liquid Liquid Waste (Solutions in organic solvents) Form->Liquid Liquid Aqueous Aqueous Solution (Unlikely, check solubility) Form->Aqueous Aqueous CollectSolid Collect in a labeled hazardous solid waste container. Solid->CollectSolid CollectLiquid Collect in a labeled hazardous liquid waste container. Segregate halogenated and non-halogenated solvents. Liquid->CollectLiquid Aqueous->CollectLiquid Treat as organic waste EHS Contact EHS for Pickup and Final Disposal CollectSolid->EHS CollectLiquid->EHS

Caption: Disposal workflow for this compound.

References

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]

  • Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • SCION Instruments. Good Laboratory Practices: Waste Disposal. [Link]

  • American Chemical Society. Hazardous Waste and Disposal Considerations. [Link]

  • SmartLabs. Esterification. [Link]

  • Chemical Waste Disposal Guidelines. [Link]

  • ResearchGate. Any advice about the stability of ester and carbamate containing compounds?[Link]

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

  • Capot Chemical. MSDS of Methyl 4-methyl-2-oxo-1H-quinoline-7-carboxylate. [Link]

  • Solubility of Things. Safety and Handling of Organic Compounds in the Lab. [Link]

  • BenchSci. Safety First: Essential Guidelines for Handling Research Reagents and Equipment. [Link]

  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]

  • Cenmed Enterprises. Methyl 4-oxochroman-6-carboxylate. [Link]

  • ChemUniverse. This compound. [Link]

  • PubChem. Methyl 4-hydroxyoxane-4-carboxylate. [Link]

  • PubChem. Methyl 4-chloroquinoline-7-carboxylate. [Link]

  • PubChem. Methyl oxindole-7-carboxylate. [Link]

Sources

Personal protective equipment for handling Methyl 4-oxochroman-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, technically grounded procedures for the safe handling, use, and disposal of Methyl 4-oxochroman-7-carboxylate (C₁₁H₁₀O₄). As a compound of interest in pharmaceutical research and drug development, adherence to rigorous safety protocols is paramount to ensuring personnel safety and maintaining experimental integrity. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to work with confidence and safety.

Hazard Identification and Risk Assessment

  • Chroman-4-one Core: The foundational chroman-4-one structure is known to cause irritation upon contact.[1] The toxicological properties have not been fully investigated, necessitating a cautious approach.[1]

  • Aromatic Ester Group: Aromatic esters as a class are frequently associated with skin, eye, and respiratory irritation.

Based on this analysis, this compound must be handled as a substance with the following anticipated hazards, in line with the Globally Harmonized System (GHS) principles:

Anticipated Hazard GHS Classification (Inferred) Associated Pictogram Rationale
Skin IrritationCategory 2 (Warning)H315: Causes skin irritationBased on data for the chroman-4-one core and general classifications for aromatic esters.
Eye IrritationCategory 2A (Warning)H319: Causes serious eye irritationA common property of ester and ketone functional groups.
Respiratory IrritationCategory 3 (Warning)H335: May cause respiratory irritationParticularly relevant when handling the compound as a powder or aerosol.
Acute Toxicity (Oral, Dermal, Inhalation)Category 4 (Warning)H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaledAssumed as a conservative measure due to unevaluated toxicological properties.

Researcher's Responsibility: Before any procedure, you must incorporate this hazard assessment into a written Chemical Hygiene Plan (CHP) as mandated by OSHA's Laboratory Standard (29 CFR 1910.1450).[2][3] This plan should be specific to your laboratory's operations.

Engineering Controls: The First Line of Defense

Personal protective equipment is the final barrier. The primary method for exposure control must always be through robust engineering solutions.

  • Chemical Fume Hood: All handling of this compound, especially weighing of the solid or transfers of solutions, must be conducted within a certified chemical fume hood. This is critical to prevent inhalation of airborne particulates or vapors.

  • Ventilation: The laboratory must be equipped with general ventilation that ensures a minimum of 6-12 air changes per hour to prevent the accumulation of vapors.

  • Proximity to Safety Equipment: Workstations must be in close proximity to an operational safety shower and eyewash station.[4]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is required to prevent dermal, ocular, and respiratory exposure.

Eye and Face Protection
  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory for all work in the laboratory where this chemical is present.

  • Splash Hazard Operations: When there is a risk of splashing (e.g., during transfers of solutions or reaction workups), chemical splash goggles must be worn. For handling larger volumes (>1 L), the use of a full-face shield over chemical splash goggles is required.

Skin and Body Protection
  • Laboratory Coat: A flame-resistant (FR) lab coat with a fully fastened front and tight-fitting cuffs is required.

  • Full-Length Clothing: Full-length pants and closed-toe shoes are mandatory. No part of the leg or foot should be exposed.

Hand Protection: Glove Selection

The selection of the correct glove material is critical. The ester and ketone functional groups in the molecule dictate the choice.

  • Primary Recommendation (Incidental Contact): Nitrile gloves are recommended for tasks with a low risk of direct, prolonged contact, such as handling sealed containers or performing minor transfers inside a fume hood. Nitrile provides good resistance to a wide range of chemicals, including weak acids and bases.[5]

  • Prolonged Contact or Immersion: For tasks involving potential immersion or extended contact, a more robust glove is necessary. Butyl rubber or Viton™ gloves offer superior protection against esters and aromatic solvents.[2]

  • Double Gloving: For all direct handling procedures, it is best practice to wear two pairs of nitrile gloves. This protects against minor tears or pinholes in the outer glove and allows for the safe removal of the contaminated outer layer without exposing the skin.

Glove Use Protocol:

  • Inspect gloves for any signs of damage before use.[1]

  • Don two pairs of nitrile gloves.

  • Conduct the chemical handling task.

  • If the outer glove becomes contaminated, remove it immediately using the proper technique (peeling from the cuff without touching the outer surface) and dispose of it as hazardous waste.

  • After work is complete, remove both pairs of gloves and wash hands thoroughly with soap and water.[1]

Procedural Workflow for Safe Handling

The following workflow provides a step-by-step guide from preparation to cleanup, minimizing exposure at every stage.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep1 Verify Fume Hood Certification prep2 Assemble All Materials (Spatula, Glassware, etc.) prep1->prep2 prep3 Don Required PPE (Lab Coat, Goggles, Double Gloves) prep2->prep3 handle1 Carefully Weigh Solid (Minimize Dust Generation) prep3->handle1 Begin Work handle2 Add to Solvent (Slow, Controlled Addition) handle1->handle2 handle3 Cap and Seal Container Immediately handle2->handle3 clean1 Decontaminate Spatula & Surfaces with Appropriate Solvent handle3->clean1 Work Complete clean2 Segregate Waste: Solid vs. Liquid clean1->clean2 clean3 Place in Labeled, Sealed Hazardous Waste Containers clean2->clean3 clean4 Remove PPE (Outer Gloves First) clean3->clean4 clean5 Wash Hands Thoroughly clean4->clean5

Caption: Chemical Handling Workflow Diagram.

Spill and Emergency Procedures

Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Minor Spill (Inside Fume Hood):

  • Alert others in the immediate area.

  • Wearing appropriate PPE, absorb the spill with a chemical absorbent pad or vermiculite.

  • Wipe the area clean with a solvent-soaked cloth (e.g., ethanol or isopropanol).

  • Place all contaminated materials in a sealed, labeled hazardous waste bag.

Major Spill (Outside Fume Hood):

  • Evacuate the laboratory immediately.

  • Alert laboratory personnel and activate the emergency alarm.

  • Contact your institution's Environmental Health and Safety (EHS) department.

  • Do not re-enter the area until cleared by EHS professionals.

Waste Disposal Plan

All waste containing this compound, whether in solid or solution form, must be treated as hazardous waste. Disposal must comply with all local, state, and federal regulations, guided by the EPA's Resource Conservation and Recovery Act (RCRA).

Waste Segregation:

  • Solid Waste: Includes unused compound, contaminated absorbent materials, and contaminated gloves/wipes. Place in a clearly labeled, sealed container marked "Hazardous Solid Waste" with the full chemical name.

  • Liquid Waste: Includes reaction mixtures and solvent rinses. This waste stream will likely be classified under EPA hazardous waste codes such as F003 or F005 if it is mixed with listed non-halogenated solvents (e.g., acetone, methanol, toluene).[6][7]

    • Collect in a dedicated, sealed, and secondarily contained waste container.

    • The container must be clearly labeled "Hazardous Liquid Waste" and list all chemical components by percentage.

Disposal Procedure:

  • Segregate solid and liquid waste into their respective, properly labeled containers.

  • Ensure waste containers are sealed and stored in a designated satellite accumulation area.

  • Arrange for pickup and disposal through your institution's certified EHS department or a licensed hazardous waste disposal company.

  • Never dispose of this chemical down the drain or in regular trash.

By adhering to these scientifically-backed safety protocols, researchers can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive laboratory environment.

References

  • OSHA Guidelines For Labeling Laboratory Chemicals . (2014, April 16). Spill Containment Blog. Available at: [Link]

  • The OSHA Laboratory Standard . (2020, April 1). Lab Manager. Available at: [Link]

  • Laboratory Safety Guidance . (2011). Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • OSHA Standards for Biological Laboratories . Administration for Strategic Preparedness and Response (ASPR). Available at: [Link]

  • Preventing Exposure to Hazardous Chemicals in Laboratories . Oregon OSHA. Available at: [Link]

  • Methyl 4-oxothiochromane-7-carboxylate . PubChem. Available at: [Link]

  • GHS Hazardous Chemical Information List . Safe Work Australia. Available at: [Link]

  • GHS Classification Summary . PubChem. Available at: [Link]

  • EPA HAZARDOUS WASTE CODES . Environmental Protection Agency. Available at: [Link]

  • GHS Hazard Statement List . ChemSafetyPro.COM. Available at: [Link]

  • Methyl 4-oxochroman-6-carboxylate . Cenmed Enterprises. Available at: [Link]

  • Structures of chroman-4-one and chromone . ResearchGate. Available at: [Link]

  • Synthesis and Cytotoxic Evaluation of 3-Methylidenechroman-4-ones . (2019, May 15). National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Hazardous Waste Listings . Environmental Protection Agency (EPA). Available at: [Link]

  • Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities . (2021, May 19). ResearchGate. Available at: [Link]

  • EPA Hazardous Waste Codes . University of Maryland Environmental Safety, Sustainability and Risk. Available at: [Link]

  • GHS hazard statements . Wikipedia. Available at: [Link]

  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives . (2024, May 22). MDPI. Available at: [Link]

  • GLOBALLY HARMONIZED SYSTEM OF CLASSIFICATION AND LABELLING OF CHEMICALS (GHS) . United Nations. Available at: [Link]

  • Nitrile Glove Chemical Resistance Guide . S&G Gloves. Available at: [Link]

  • Hazardous Waste . Environmental Protection Agency (EPA). Available at: [Link]

  • Methyl 4-methylchromane-4-carboxylate . PubChem. Available at: [Link]

  • Methyl oxindole-7-carboxylate . PubChem. Available at: [Link]

  • Methyl 4-oxocyclohexanecarboxylate . PubChem. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.